Mangafodipir
Description
This compound is a Paramagnetic Contrast Agent. The mechanism of action of this compound is as a Magnetic Resonance Contrast Activity.
See also: this compound Trisodium (active moiety of).
Properties
Key on ui mechanism of action |
After intravenous administration, the chelate dissociates slowly to manganese and organic ligand fodipir (dipyridoxyl diphosphate), and manganese is taken up by the hepatocytes with high affinity and selectivity. The ligand fodipir is distributed to the extracellular fluid and later eliminated via urine. Mangafodipir shortens the longitudinal relaxation time (T1) of targeted tissues during MRI, where signal intensity or brightness is increased in normal liver parenchyma. Overall, there is increased contrast between normal tissue and abnormal tissue with lesions because there is a difference between cellular compositions, and manganese uptake in metastatic tissue or focal lesions is minimal or nearly absent. |
|---|---|
CAS No. |
155319-91-8 |
Molecular Formula |
C22H30MnN4O14P2 |
Molecular Weight |
691.4 g/mol |
IUPAC Name |
[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-4-pyridinyl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methyl-2-pyridinyl]methyl hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)15(5-17(23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-16-6-18(12-40-42(36,37)38)24-14(2)22(16)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
InChI Key |
CXFKOLCMCRBYPL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=CC(=N1)COP(=O)(O)[O-])CN(CCN(CC2=CC(=NC(=C2O)C)COP(=O)(O)[O-])CC(=O)O)CC(=O)O)O.[Mn+2] |
Synonyms |
Mangafodipir |
Origin of Product |
United States |
Foundational & Exploratory
Mangafodipir trisodium chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir trisodium (B8492382), a paramagnetic contrast agent, has been a subject of significant interest in medical imaging and, more recently, for its therapeutic potential as a superoxide (B77818) dismutase (SOD) mimetic. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound trisodium. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes a detailed summary of its properties in structured tables, descriptions of experimental methodologies, and visual representations of its metabolic pathway and analytical workflow.
Chemical Structure and Identification
This compound trisodium is a coordination complex consisting of a central manganese(II) ion chelated by the organic ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP). The systematic IUPAC name for the active component is trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]acetate;hydron;manganese(2+).
The structure of this compound trisodium has been elucidated by X-ray crystallography, revealing a distorted octahedral coordination geometry around the central manganese ion. The manganese(II) ion is coordinated by two phenolate (B1203915) oxygens, two carboxylate oxygens, and two amine nitrogens from the fodipir ligand.
Table 1: Chemical Identifiers for this compound Trisodium
| Identifier | Value |
| CAS Number | 140678-14-4[1] |
| PubChem CID | 160036[2] |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂[1][3][4] |
| Molecular Weight | 757.32 g/mol |
| InChI | InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-24-7-17(11-39-41(33,34)35)21(23-13)5-25(9-19(27)28)3-4-26(10-20(29)30)6-22-18(12-40-42(36,37)38)8-24-14(2)22;;;;/h7-8,23H,3-6,9-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
| SMILES | [Na+].[Na+].[Na+].CC1=NC=C(COP([O-])([O-])=O)C(CN(CC(=O)[O-])CCN(CC2=C(C(=O)[O-])N=C(C)C=C2COP([O-])([O-])=O)CC(=O)[O-])=C1[O-].[Mn+2] |
Physicochemical Properties
This compound trisodium is a crystalline, hygroscopic solid that is readily soluble in water. The commercial formulation, Teslascan®, was provided as a clear, bright to dark yellow solution for infusion.
Table 2: Physicochemical Properties of this compound Trisodium
| Property | Value | Reference |
| Physical State | Crystalline, hygroscopic solid | |
| Solubility | H₂O: ≥ 50 mg/mL (66.02 mM) | |
| pH (1% w/w in water) | Physiological pH | |
| Viscosity (of Teslascan®) | Low viscosity | |
| Osmolality (of Teslascan®) | Isotonic with blood | |
| Purity/Grade | >98% |
Experimental Protocols
Synthesis
The synthesis of the fodipir ligand and its complexation with manganese(II) has been described by Rocklage et al. While the specific, detailed protocol is not available in the provided search results, the general approach involves the synthesis of the N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate) (fodipir) ligand, followed by chelation with a suitable manganese(II) salt.
Physicochemical Characterization
The physicochemical properties of this compound trisodium were extensively studied by Tirkkonen et al. The methodologies used, though not detailed in the snippets, would have included:
-
X-ray Crystallography: To determine the three-dimensional molecular structure.
-
Powder X-ray Diffraction (PXRD), Optical Microscopy, Thermal Analysis (e.g., DSC, TGA), and IR Spectroscopy: To evaluate the presence of polymorphism.
-
Spectroscopic Techniques (e.g., UV-Vis, NMR): For structural confirmation and characterization.
-
Hygroscopicity Testing: To determine the moisture absorption profile at various relative humidities.
-
Solubility Studies: To quantify solubility in different solvents.
-
pH and Osmolality Measurements: To characterize the properties of the solution formulation.
Analytical Methods
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound (as MnDPDP) and its major metabolites in human plasma.
-
Sample Preparation: Heparinized blood samples are treated with trisodium phosphate (B84403) dodecahydrate to achieve a pH of 10.0 ± 0.2, inhibiting in vitro dephosphorylation and transmetallation. The plasma is then ultrafiltrated before analysis.
-
Chromatographic Conditions:
-
Column: OmniPac PAX-500 (a mixed-bed resin with anion exchange and reversed-phase functions).
-
Elution: Isocratic elution.
-
Detection: UV detection at 310 nm.
-
-
Quantitation: The limit of quantitation (LOQ) is in the micromolar range for this compound and its metabolites.
Caption: HPLC analysis workflow for this compound.
Biological Properties and Mechanism of Action
MRI Contrast Agent
This compound trisodium functions as a positive (T1-enhancing) contrast agent for magnetic resonance imaging (MRI), particularly for the liver. The paramagnetic manganese(II) ion shortens the longitudinal relaxation time (T1) of water protons in tissues where it accumulates. Normal liver tissue readily takes up the manganese, causing it to appear brighter on T1-weighted MRI scans. In contrast, abnormal or cancerous tissues exhibit less uptake, leading to enhanced contrast and improved lesion detection.
Metabolism and Pharmacokinetics
Following intravenous administration, this compound trisodium undergoes significant metabolism. The manganese ion can be released from the fodipir ligand through two primary mechanisms: dephosphorylation and transmetallation.
-
Dephosphorylation: The phosphate groups on the fodipir ligand are enzymatically removed.
-
Transmetallation: The manganese(II) ion is exchanged for endogenous zinc ions.
These processes lead to the formation of several metabolites, including manganese dipyridoxyl monophosphate (MnDPMP), manganese dipyridoxyl ethylenediamine (B42938) diacetic acid (MnPLED), and their corresponding zinc complexes (ZnDPDP, ZnDPMP, and ZnPLED).
Caption: Metabolic fate of this compound trisodium.
Superoxide Dismutase (SOD) Mimetic Activity
An important discovery during the development of this compound was its intrinsic superoxide dismutase (SOD) mimetic activity. This property is attributed to the manganese ion within the chelate, which can catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This antioxidant activity is of significant interest for its potential therapeutic applications in conditions associated with oxidative stress, such as an adjunct to chemotherapy to mitigate side effects.
Conclusion
This compound trisodium is a well-characterized molecule with a dual role as an MRI contrast agent and a potential therapeutic agent due to its SOD mimetic properties. Its chemical structure and physicochemical properties have been thoroughly investigated, providing a solid foundation for its application in clinical and research settings. The understanding of its metabolic pathways is crucial for interpreting its pharmacokinetics and pharmacodynamics. Further research into its SOD mimetic activity may unveil new therapeutic opportunities for this versatile compound. This technical guide provides a core repository of information to support ongoing and future investigations into this compound trisodium.
References
Mangafodipir trisodium chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir trisodium, a paramagnetic contrast agent, has been a subject of significant interest in medical imaging and, more recently, for its therapeutic potential as a superoxide dismutase (SOD) mimetic. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound trisodium. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes a detailed summary of its properties in structured tables, descriptions of experimental methodologies, and visual representations of its metabolic pathway and analytical workflow.
Chemical Structure and Identification
This compound trisodium is a coordination complex consisting of a central manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP). The systematic IUPAC name for the active component is trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]acetate;hydron;manganese(2+).
The structure of this compound trisodium has been elucidated by X-ray crystallography, revealing a distorted octahedral coordination geometry around the central manganese ion. The manganese(II) ion is coordinated by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens from the fodipir ligand.
Table 1: Chemical Identifiers for this compound Trisodium
| Identifier | Value |
| CAS Number | 140678-14-4[1] |
| PubChem CID | 160036[2] |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂[1][3][4] |
| Molecular Weight | 757.32 g/mol |
| InChI | InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-24-7-17(11-39-41(33,34)35)21(23-13)5-25(9-19(27)28)3-4-26(10-20(29)30)6-22-18(12-40-42(36,37)38)8-24-14(2)22;;;;/h7-8,23H,3-6,9-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
| SMILES | [Na+].[Na+].[Na+].CC1=NC=C(COP([O-])([O-])=O)C(CN(CC(=O)[O-])CCN(CC2=C(C(=O)[O-])N=C(C)C=C2COP([O-])([O-])=O)CC(=O)[O-])=C1[O-].[Mn+2] |
Physicochemical Properties
This compound trisodium is a crystalline, hygroscopic solid that is readily soluble in water. The commercial formulation, Teslascan®, was provided as a clear, bright to dark yellow solution for infusion.
Table 2: Physicochemical Properties of this compound Trisodium
| Property | Value | Reference |
| Physical State | Crystalline, hygroscopic solid | |
| Solubility | H₂O: ≥ 50 mg/mL (66.02 mM) | |
| pH (1% w/w in water) | Physiological pH | |
| Viscosity (of Teslascan®) | Low viscosity | |
| Osmolality (of Teslascan®) | Isotonic with blood | |
| Purity/Grade | >98% |
Experimental Protocols
Synthesis
The synthesis of the fodipir ligand and its complexation with manganese(II) has been described by Rocklage et al. While the specific, detailed protocol is not available in the provided search results, the general approach involves the synthesis of the N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate) (fodipir) ligand, followed by chelation with a suitable manganese(II) salt.
Physicochemical Characterization
The physicochemical properties of this compound trisodium were extensively studied by Tirkkonen et al. The methodologies used, though not detailed in the snippets, would have included:
-
X-ray Crystallography: To determine the three-dimensional molecular structure.
-
Powder X-ray Diffraction (PXRD), Optical Microscopy, Thermal Analysis (e.g., DSC, TGA), and IR Spectroscopy: To evaluate the presence of polymorphism.
-
Spectroscopic Techniques (e.g., UV-Vis, NMR): For structural confirmation and characterization.
-
Hygroscopicity Testing: To determine the moisture absorption profile at various relative humidities.
-
Solubility Studies: To quantify solubility in different solvents.
-
pH and Osmolality Measurements: To characterize the properties of the solution formulation.
Analytical Methods
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound (as MnDPDP) and its major metabolites in human plasma.
-
Sample Preparation: Heparinized blood samples are treated with trisodium phosphate dodecahydrate to achieve a pH of 10.0 ± 0.2, inhibiting in vitro dephosphorylation and transmetallation. The plasma is then ultrafiltrated before analysis.
-
Chromatographic Conditions:
-
Column: OmniPac PAX-500 (a mixed-bed resin with anion exchange and reversed-phase functions).
-
Elution: Isocratic elution.
-
Detection: UV detection at 310 nm.
-
-
Quantitation: The limit of quantitation (LOQ) is in the micromolar range for this compound and its metabolites.
Caption: HPLC analysis workflow for this compound.
Biological Properties and Mechanism of Action
MRI Contrast Agent
This compound trisodium functions as a positive (T1-enhancing) contrast agent for magnetic resonance imaging (MRI), particularly for the liver. The paramagnetic manganese(II) ion shortens the longitudinal relaxation time (T1) of water protons in tissues where it accumulates. Normal liver tissue readily takes up the manganese, causing it to appear brighter on T1-weighted MRI scans. In contrast, abnormal or cancerous tissues exhibit less uptake, leading to enhanced contrast and improved lesion detection.
Metabolism and Pharmacokinetics
Following intravenous administration, this compound trisodium undergoes significant metabolism. The manganese ion can be released from the fodipir ligand through two primary mechanisms: dephosphorylation and transmetallation.
-
Dephosphorylation: The phosphate groups on the fodipir ligand are enzymatically removed.
-
Transmetallation: The manganese(II) ion is exchanged for endogenous zinc ions.
These processes lead to the formation of several metabolites, including manganese dipyridoxyl monophosphate (MnDPMP), manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED), and their corresponding zinc complexes (ZnDPDP, ZnDPMP, and ZnPLED).
Caption: Metabolic fate of this compound trisodium.
Superoxide Dismutase (SOD) Mimetic Activity
An important discovery during the development of this compound was its intrinsic superoxide dismutase (SOD) mimetic activity. This property is attributed to the manganese ion within the chelate, which can catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This antioxidant activity is of significant interest for its potential therapeutic applications in conditions associated with oxidative stress, such as an adjunct to chemotherapy to mitigate side effects.
Conclusion
This compound trisodium is a well-characterized molecule with a dual role as an MRI contrast agent and a potential therapeutic agent due to its SOD mimetic properties. Its chemical structure and physicochemical properties have been thoroughly investigated, providing a solid foundation for its application in clinical and research settings. The understanding of its metabolic pathways is crucial for interpreting its pharmacokinetics and pharmacodynamics. Further research into its SOD mimetic activity may unveil new therapeutic opportunities for this versatile compound. This technical guide provides a core repository of information to support ongoing and future investigations into this compound trisodium.
References
The Antioxidant Mechanism of Mangafodipir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mangafodipir (formerly marketed as Teslascan™), a manganese-based complex, was initially developed as a contrast agent for magnetic resonance imaging (MRI). However, subsequent research has unveiled its potent antioxidant properties, positioning it as a promising cytoprotective agent. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanism of action of this compound. The core of its antioxidant capacity lies in its ability to mimic the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). Beyond this primary function, this compound and its metabolites exhibit a range of protective effects, including the chelation of iron, scavenging of other reactive oxygen species (ROS), and stabilization of critical cellular organelles. This guide synthesizes the current understanding of this compound's antioxidant activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant signaling pathways.
Core Antioxidant Mechanism: Superoxide Dismutase Mimetic Activity
The principal antioxidant function of this compound stems from its manganese (Mn²⁺) core, which endows the molecule with superoxide dismutase (SOD) mimetic activity. This allows it to catalyze the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[1][2] This catalytic scavenging of superoxide is crucial in mitigating oxidative stress, as superoxide is a primary ROS implicated in cellular damage.
The SOD mimetic activity is dependent on the manganese ion remaining complexed to the fodipir (B38996) (dipyridoxyl diphosphate, DPDP) ligand.[3] Upon administration, this compound is metabolized to manganese dipyridoxyl ethyldiamine (MnPLED), which also possesses SOD-like activity.[3][4]
Quantitative Analysis of SOD Mimetic Activity
The SOD mimetic activity of this compound and its analogues can be quantified using the McCord-Fridovich assay, which measures the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine/xanthine oxidase system. The concentration of the compound required to inhibit the rate of cytochrome c reduction by 50% is defined as the IC50 value.
| Compound | IC50 (µM) | Catalytic Rate Constant (kMcCF, M⁻¹s⁻¹) | Reference |
| This compound | - | - | - |
| Mn1C1A (a this compound analogue) | 0.0931 | 3.11 x 10⁸ |
Note: Specific IC50 and catalytic rate constant values for this compound were not explicitly found in the searched literature, though its activity is widely reported. The data for a potent analogue, Mn1C1A, is provided for comparative purposes.
Secondary Antioxidant Mechanisms
In addition to its primary SOD mimetic activity, this compound exhibits other antioxidant properties that contribute to its overall cytoprotective effects.
Iron Chelation and Prevention of Hydroxyl Radical Formation
This compound possesses strong iron-chelating properties. By binding to free iron ions (Fe²⁺/Fe³⁺), it prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH). This is a critical protective mechanism, as hydroxyl radicals are one of the most reactive and harmful ROS, capable of indiscriminately damaging all types of biomolecules.
Catalase and Glutathione Reductase-like Activities
Some studies have reported that this compound also exhibits catalase-like and glutathione reductase-like activities.
-
Catalase-like activity would involve the direct dismutation of hydrogen peroxide (H₂O₂) into water and oxygen, providing a further pathway for the detoxification of the H₂O₂ produced by its SOD mimetic action. However, other studies have reported no significant catalase activity, and one report suggests its SOD activity is 300-fold higher than its catalase activity.
-
Glutathione reductase-like activity would aid in the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant, from its oxidized form (GSSG). This would enhance the cell's overall antioxidant capacity.
Quantitative data for these specific enzyme-mimetic activities of this compound are not well-established in the literature.
Cytoprotective Effects and Cellular Consequences
The culmination of this compound's antioxidant mechanisms is a potent cytoprotective effect observed in various models of oxidative stress.
Protection Against Chemotherapy-Induced Toxicity
This compound has been shown to protect against the side effects of certain chemotherapeutic agents, such as doxorubicin (B1662922) and oxaliplatin, which are known to induce oxidative stress. This protection is attributed to the mitigation of ROS-induced damage in healthy tissues.
| Cell/Tissue Type | Insult | Protective Effect of this compound | Reference |
| Myeloid cells | Paclitaxel | Protection against myelosuppressive effects | |
| Cardiac tissue | Doxorubicin | Amelioration of cardiotoxicity | |
| Neuronal tissue | Oxaliplatin | Reduction of neurotoxicity |
Stabilization of Mitochondrial and Lysosomal Membranes
Oxidative stress can lead to the permeabilization of mitochondrial and lysosomal membranes, triggering apoptotic and necrotic cell death pathways. This compound has been demonstrated to stabilize these membranes, thereby preventing the release of pro-apoptotic factors from mitochondria and hydrolytic enzymes from lysosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
Superoxide Dismutase Mimetic Activity: The McCord-Fridovich Assay
This assay is a standard method for determining SOD activity.
Principle: The xanthine/xanthine oxidase system generates a steady flux of superoxide radicals. These radicals reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. SOD or an SOD mimetic competes with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Workflow:
Hydroxyl Radical Scavenging: Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR spectroscopy with a spin trap is a highly specific method for detecting and quantifying short-lived free radicals like the hydroxyl radical.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals. A spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the hydroxyl radicals to form a more stable radical adduct (DMPO-OH). This adduct has a characteristic EPR spectrum that can be detected and quantified. The presence of a hydroxyl radical scavenger like this compound (due to its iron-chelating ability) will reduce the intensity of the DMPO-OH signal.
Workflow:
Catalase-like Activity Assay
This spectrophotometric assay measures the decomposition of hydrogen peroxide.
Principle: The rate of H₂O₂ decomposition by a catalase or a catalase mimetic is monitored by the decrease in absorbance at 240 nm.
Methodology:
-
Prepare a solution of H₂O₂ in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Equilibrate the H₂O₂ solution and the this compound solution to the desired temperature (e.g., 25°C).
-
Add the this compound solution to the H₂O₂ solution in a quartz cuvette.
-
Immediately begin monitoring the decrease in absorbance at 240 nm using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the catalase-like activity.
Glutathione Reductase-like Activity Assay
This assay measures the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH).
Principle: The activity of glutathione reductase or its mimetic is coupled to the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), EDTA, GSSG, and NADPH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Add the this compound solution to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the glutathione reductase-like activity.
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is a widely used method to assess changes in MMP.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with a low MMP, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Methodology (Flow Cytometry):
-
Culture cells to the desired confluency and treat with the test compounds (e.g., an inducer of oxidative stress with or without this compound).
-
Harvest the cells and wash with buffer.
-
Incubate the cells with the JC-1 staining solution in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
The ratio of red to green fluorescence is used to quantify the changes in MMP.
Assessment of Lysosomal Membrane Permeabilization (LMP)
The acridine (B1665455) orange (AO) relocation assay is a common method to assess LMP.
Principle: Acridine orange is a lysosomotropic weak base that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it exists as monomers and intercalates with DNA and RNA, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of lysosomal integrity.
Methodology (Fluorescence Microscopy or Flow Cytometry):
-
Culture cells and treat them with the experimental compounds.
-
Incubate the cells with a low concentration of acridine orange.
-
Wash the cells to remove the unbound dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Conclusion
This compound exerts its antioxidant effects through a combination of mechanisms, with its SOD mimetic activity being the most prominent. Its ability to catalytically remove superoxide radicals, coupled with its capacity to chelate iron and potentially scavenge other ROS, makes it a robust cytoprotective agent. The stabilization of mitochondrial and lysosomal membranes further contributes to its ability to mitigate oxidative stress-induced cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antioxidant compounds. For drug development professionals, the multifaceted antioxidant profile of this compound suggests its potential therapeutic application in a range of pathologies underpinned by oxidative stress.
References
The Antioxidant Mechanism of Mangafodipir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mangafodipir (formerly marketed as Teslascan™), a manganese-based complex, was initially developed as a contrast agent for magnetic resonance imaging (MRI). However, subsequent research has unveiled its potent antioxidant properties, positioning it as a promising cytoprotective agent. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanism of action of this compound. The core of its antioxidant capacity lies in its ability to mimic the endogenous antioxidant enzyme superoxide dismutase (SOD). Beyond this primary function, this compound and its metabolites exhibit a range of protective effects, including the chelation of iron, scavenging of other reactive oxygen species (ROS), and stabilization of critical cellular organelles. This guide synthesizes the current understanding of this compound's antioxidant activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant signaling pathways.
Core Antioxidant Mechanism: Superoxide Dismutase Mimetic Activity
The principal antioxidant function of this compound stems from its manganese (Mn²⁺) core, which endows the molecule with superoxide dismutase (SOD) mimetic activity. This allows it to catalyze the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by other cellular enzymes like catalase and glutathione peroxidase.[1][2] This catalytic scavenging of superoxide is crucial in mitigating oxidative stress, as superoxide is a primary ROS implicated in cellular damage.
The SOD mimetic activity is dependent on the manganese ion remaining complexed to the fodipir (dipyridoxyl diphosphate, DPDP) ligand.[3] Upon administration, this compound is metabolized to manganese dipyridoxyl ethyldiamine (MnPLED), which also possesses SOD-like activity.[3][4]
Quantitative Analysis of SOD Mimetic Activity
The SOD mimetic activity of this compound and its analogues can be quantified using the McCord-Fridovich assay, which measures the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine/xanthine oxidase system. The concentration of the compound required to inhibit the rate of cytochrome c reduction by 50% is defined as the IC50 value.
| Compound | IC50 (µM) | Catalytic Rate Constant (kMcCF, M⁻¹s⁻¹) | Reference |
| This compound | - | - | - |
| Mn1C1A (a this compound analogue) | 0.0931 | 3.11 x 10⁸ |
Note: Specific IC50 and catalytic rate constant values for this compound were not explicitly found in the searched literature, though its activity is widely reported. The data for a potent analogue, Mn1C1A, is provided for comparative purposes.
Secondary Antioxidant Mechanisms
In addition to its primary SOD mimetic activity, this compound exhibits other antioxidant properties that contribute to its overall cytoprotective effects.
Iron Chelation and Prevention of Hydroxyl Radical Formation
This compound possesses strong iron-chelating properties. By binding to free iron ions (Fe²⁺/Fe³⁺), it prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH). This is a critical protective mechanism, as hydroxyl radicals are one of the most reactive and harmful ROS, capable of indiscriminately damaging all types of biomolecules.
Catalase and Glutathione Reductase-like Activities
Some studies have reported that this compound also exhibits catalase-like and glutathione reductase-like activities.
-
Catalase-like activity would involve the direct dismutation of hydrogen peroxide (H₂O₂) into water and oxygen, providing a further pathway for the detoxification of the H₂O₂ produced by its SOD mimetic action. However, other studies have reported no significant catalase activity, and one report suggests its SOD activity is 300-fold higher than its catalase activity.
-
Glutathione reductase-like activity would aid in the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant, from its oxidized form (GSSG). This would enhance the cell's overall antioxidant capacity.
Quantitative data for these specific enzyme-mimetic activities of this compound are not well-established in the literature.
Cytoprotective Effects and Cellular Consequences
The culmination of this compound's antioxidant mechanisms is a potent cytoprotective effect observed in various models of oxidative stress.
Protection Against Chemotherapy-Induced Toxicity
This compound has been shown to protect against the side effects of certain chemotherapeutic agents, such as doxorubicin and oxaliplatin, which are known to induce oxidative stress. This protection is attributed to the mitigation of ROS-induced damage in healthy tissues.
| Cell/Tissue Type | Insult | Protective Effect of this compound | Reference |
| Myeloid cells | Paclitaxel | Protection against myelosuppressive effects | |
| Cardiac tissue | Doxorubicin | Amelioration of cardiotoxicity | |
| Neuronal tissue | Oxaliplatin | Reduction of neurotoxicity |
Stabilization of Mitochondrial and Lysosomal Membranes
Oxidative stress can lead to the permeabilization of mitochondrial and lysosomal membranes, triggering apoptotic and necrotic cell death pathways. This compound has been demonstrated to stabilize these membranes, thereby preventing the release of pro-apoptotic factors from mitochondria and hydrolytic enzymes from lysosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
Superoxide Dismutase Mimetic Activity: The McCord-Fridovich Assay
This assay is a standard method for determining SOD activity.
Principle: The xanthine/xanthine oxidase system generates a steady flux of superoxide radicals. These radicals reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. SOD or an SOD mimetic competes with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Workflow:
Hydroxyl Radical Scavenging: Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR spectroscopy with a spin trap is a highly specific method for detecting and quantifying short-lived free radicals like the hydroxyl radical.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals. A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the hydroxyl radicals to form a more stable radical adduct (DMPO-OH). This adduct has a characteristic EPR spectrum that can be detected and quantified. The presence of a hydroxyl radical scavenger like this compound (due to its iron-chelating ability) will reduce the intensity of the DMPO-OH signal.
Workflow:
Catalase-like Activity Assay
This spectrophotometric assay measures the decomposition of hydrogen peroxide.
Principle: The rate of H₂O₂ decomposition by a catalase or a catalase mimetic is monitored by the decrease in absorbance at 240 nm.
Methodology:
-
Prepare a solution of H₂O₂ in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Equilibrate the H₂O₂ solution and the this compound solution to the desired temperature (e.g., 25°C).
-
Add the this compound solution to the H₂O₂ solution in a quartz cuvette.
-
Immediately begin monitoring the decrease in absorbance at 240 nm using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the catalase-like activity.
Glutathione Reductase-like Activity Assay
This assay measures the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH).
Principle: The activity of glutathione reductase or its mimetic is coupled to the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), EDTA, GSSG, and NADPH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Add the this compound solution to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the glutathione reductase-like activity.
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is a widely used method to assess changes in MMP.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with a low MMP, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Methodology (Flow Cytometry):
-
Culture cells to the desired confluency and treat with the test compounds (e.g., an inducer of oxidative stress with or without this compound).
-
Harvest the cells and wash with buffer.
-
Incubate the cells with the JC-1 staining solution in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
The ratio of red to green fluorescence is used to quantify the changes in MMP.
Assessment of Lysosomal Membrane Permeabilization (LMP)
The acridine orange (AO) relocation assay is a common method to assess LMP.
Principle: Acridine orange is a lysosomotropic weak base that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it exists as monomers and intercalates with DNA and RNA, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of lysosomal integrity.
Methodology (Fluorescence Microscopy or Flow Cytometry):
-
Culture cells and treat them with the experimental compounds.
-
Incubate the cells with a low concentration of acridine orange.
-
Wash the cells to remove the unbound dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Conclusion
This compound exerts its antioxidant effects through a combination of mechanisms, with its SOD mimetic activity being the most prominent. Its ability to catalytically remove superoxide radicals, coupled with its capacity to chelate iron and potentially scavenge other ROS, makes it a robust cytoprotective agent. The stabilization of mitochondrial and lysosomal membranes further contributes to its ability to mitigate oxidative stress-induced cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antioxidant compounds. For drug development professionals, the multifaceted antioxidant profile of this compound suggests its potential therapeutic application in a range of pathologies underpinned by oxidative stress.
References
A Deep Dive into Mangafodipir: Pharmacokinetics and Biodistribution
An In-depth Technical Guide for Researchers and Drug Development Professionals
Mangafodipir (formerly known as MnDPDP) is a manganese-based contrast agent that was developed for magnetic resonance imaging (MRI), particularly for the detection and characterization of liver lesions.[1][2] Its mechanism of action relies on the paramagnetic properties of the manganese (II) ion, which shortens the T1 relaxation time of tissues, thereby enhancing the signal intensity on T1-weighted MR images.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to support further research and development in this area.
Pharmacokinetic Profile
Following intravenous administration, this compound undergoes a complex series of metabolic changes that separate the manganese ion from its chelating ligand, fodipir (B38996) (dipyridoxyl diphosphate (B83284) or DPDP).[1] These two components then follow distinct pharmacokinetic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its components have been studied in both humans and various animal species. The following tables summarize the key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound Components in Humans
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) & Metabolites | Reference |
| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes | |
| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Protein Binding | ~27% (to α2-macroglobulin and albumin) | Negligible | |
| Primary Route of Excretion | Feces (50-60% over 4-5 days) | Urine (~95% within 24 hours) | |
| Renal Excretion | 15-20% within 24 hours | ~95% within 24 hours | |
| Total Plasma Clearance (¹⁴C-Fodipir) | - | 11.6 ± 2.1 L/h |
Table 2: Pharmacokinetic Parameters in Animal Models
| Species | Component | Elimination Half-life | Key Findings | Reference |
| Rat | Manganese (⁵⁴Mn) | < 25 minutes (plasma) | Rapid distribution to liver, pancreas, and kidneys. Crosses the placenta. | |
| Dog | Manganese (⁵⁴Mn) | < 25 minutes (plasma) | Similar rapid plasma clearance and tissue distribution as in rats. | |
| Rat | Fodipir (¹⁴C-DPDP) | - | Primarily excreted in urine via glomerular filtration. Does not cross the placenta. | |
| Dog | Fodipir (¹⁴C-DPDP) | - | Rapid and essentially complete urinary excretion. |
Biodistribution
The distribution of this compound's components is organ-specific, which is fundamental to its application as a liver-enhancing contrast agent.
Tissue Distribution Data
Table 3: Biodistribution of this compound in Rats (30 minutes post-injection)
| Organ | Percentage of Injected Dose | Reference |
| Liver | 13% | |
| Small Intestine | 9% | |
| Blood | 3% | |
| Kidneys | 1.3% |
In humans, this compound administration leads to a significant increase in signal intensity in the liver, pancreas, spleen, and renal cortex and medulla on T1-weighted MR images. This enhancement is typically observed within minutes of administration and can persist for up to 24 hours in the liver.
Metabolism
The metabolic fate of this compound is a critical aspect of its pharmacokinetics and involves two primary processes: dephosphorylation and transmetallation.
Caption: Metabolic pathway of this compound.
Following intravenous injection, this compound (MnDPDP) is sequentially dephosphorylated to Mn-dipyridoxyl monophosphate (MnDPMP) and then to Mn-dipyridoxyl ethylenediamine diacetate (MnPLED). Concurrently, the manganese ion undergoes transmetallation, primarily with endogenous zinc, forming the corresponding zinc chelates (ZnDPDP, ZnDPMP, and ZnPLED). This process releases free manganese ions, which are then taken up by various tissues.
Experimental Protocols
The following section details the methodologies employed in key studies to determine the pharmacokinetic and biodistribution profiles of this compound.
Human Pharmacokinetic Studies
-
Study Design: Healthy male volunteers received intravenous administrations of this compound, often in crossover designs with different doses (e.g., 5 and 10 µmol/kg) and administration rates (bolus injection vs. infusion over 20 minutes).
-
Sample Collection: Blood and urine samples were collected at multiple time points post-administration. Fecal samples were collected over several days.
-
Analytical Methods:
-
Manganese Concentration: Measured in plasma, urine, and feces using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
Fodipir and Metabolites: In studies using radiolabeled this compound (e.g., ¹⁴C-MnDPDP), concentrations of the parent drug and its metabolites in plasma and urine were determined by liquid scintillation counting. High-Performance Liquid Chromatography (HPLC) was also used to separate the different metabolites.
-
Caption: Experimental workflow for human pharmacokinetic studies.
Animal Biodistribution Studies
-
Animal Models: Studies have been conducted in various species, including Sprague-Dawley rats and Beagle dogs.
-
Radiolabeling: To trace the distribution of the manganese and the ligand separately, ¹⁴C-labeled MnDPDP and ⁵⁴Mn-labeled DPDP were used.
-
Administration: The radiolabeled compounds were administered intravenously at doses comparable to clinical use.
-
Tissue Analysis: At various time points after injection, animals were euthanized, and organs of interest were harvested. The radioactivity in each tissue was measured to determine the concentration and percentage of the injected dose. Whole-body autoradiography has also been used to visualize the distribution.
Conclusion
The pharmacokinetic and biodistribution profiles of this compound are characterized by the rapid dissociation of the manganese ion from its carrier ligand, fodipir. The manganese is primarily taken up by the liver and other abdominal organs and is excreted mainly through the feces. In contrast, the fodipir ligand is rapidly cleared from the body via renal excretion. This differential disposition is fundamental to its utility as an MRI contrast agent. The detailed data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and medical imaging.
References
A Deep Dive into Mangafodipir: Pharmacokinetics and Biodistribution
An In-depth Technical Guide for Researchers and Drug Development Professionals
Mangafodipir (formerly known as MnDPDP) is a manganese-based contrast agent that was developed for magnetic resonance imaging (MRI), particularly for the detection and characterization of liver lesions.[1][2] Its mechanism of action relies on the paramagnetic properties of the manganese (II) ion, which shortens the T1 relaxation time of tissues, thereby enhancing the signal intensity on T1-weighted MR images.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to support further research and development in this area.
Pharmacokinetic Profile
Following intravenous administration, this compound undergoes a complex series of metabolic changes that separate the manganese ion from its chelating ligand, fodipir (dipyridoxyl diphosphate or DPDP).[1] These two components then follow distinct pharmacokinetic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its components have been studied in both humans and various animal species. The following tables summarize the key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound Components in Humans
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) & Metabolites | Reference |
| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes | |
| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Protein Binding | ~27% (to α2-macroglobulin and albumin) | Negligible | |
| Primary Route of Excretion | Feces (50-60% over 4-5 days) | Urine (~95% within 24 hours) | |
| Renal Excretion | 15-20% within 24 hours | ~95% within 24 hours | |
| Total Plasma Clearance (¹⁴C-Fodipir) | - | 11.6 ± 2.1 L/h |
Table 2: Pharmacokinetic Parameters in Animal Models
| Species | Component | Elimination Half-life | Key Findings | Reference |
| Rat | Manganese (⁵⁴Mn) | < 25 minutes (plasma) | Rapid distribution to liver, pancreas, and kidneys. Crosses the placenta. | |
| Dog | Manganese (⁵⁴Mn) | < 25 minutes (plasma) | Similar rapid plasma clearance and tissue distribution as in rats. | |
| Rat | Fodipir (¹⁴C-DPDP) | - | Primarily excreted in urine via glomerular filtration. Does not cross the placenta. | |
| Dog | Fodipir (¹⁴C-DPDP) | - | Rapid and essentially complete urinary excretion. |
Biodistribution
The distribution of this compound's components is organ-specific, which is fundamental to its application as a liver-enhancing contrast agent.
Tissue Distribution Data
Table 3: Biodistribution of this compound in Rats (30 minutes post-injection)
| Organ | Percentage of Injected Dose | Reference |
| Liver | 13% | |
| Small Intestine | 9% | |
| Blood | 3% | |
| Kidneys | 1.3% |
In humans, this compound administration leads to a significant increase in signal intensity in the liver, pancreas, spleen, and renal cortex and medulla on T1-weighted MR images. This enhancement is typically observed within minutes of administration and can persist for up to 24 hours in the liver.
Metabolism
The metabolic fate of this compound is a critical aspect of its pharmacokinetics and involves two primary processes: dephosphorylation and transmetallation.
Caption: Metabolic pathway of this compound.
Following intravenous injection, this compound (MnDPDP) is sequentially dephosphorylated to Mn-dipyridoxyl monophosphate (MnDPMP) and then to Mn-dipyridoxyl ethylenediamine diacetate (MnPLED). Concurrently, the manganese ion undergoes transmetallation, primarily with endogenous zinc, forming the corresponding zinc chelates (ZnDPDP, ZnDPMP, and ZnPLED). This process releases free manganese ions, which are then taken up by various tissues.
Experimental Protocols
The following section details the methodologies employed in key studies to determine the pharmacokinetic and biodistribution profiles of this compound.
Human Pharmacokinetic Studies
-
Study Design: Healthy male volunteers received intravenous administrations of this compound, often in crossover designs with different doses (e.g., 5 and 10 µmol/kg) and administration rates (bolus injection vs. infusion over 20 minutes).
-
Sample Collection: Blood and urine samples were collected at multiple time points post-administration. Fecal samples were collected over several days.
-
Analytical Methods:
-
Manganese Concentration: Measured in plasma, urine, and feces using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
Fodipir and Metabolites: In studies using radiolabeled this compound (e.g., ¹⁴C-MnDPDP), concentrations of the parent drug and its metabolites in plasma and urine were determined by liquid scintillation counting. High-Performance Liquid Chromatography (HPLC) was also used to separate the different metabolites.
-
Caption: Experimental workflow for human pharmacokinetic studies.
Animal Biodistribution Studies
-
Animal Models: Studies have been conducted in various species, including Sprague-Dawley rats and Beagle dogs.
-
Radiolabeling: To trace the distribution of the manganese and the ligand separately, ¹⁴C-labeled MnDPDP and ⁵⁴Mn-labeled DPDP were used.
-
Administration: The radiolabeled compounds were administered intravenously at doses comparable to clinical use.
-
Tissue Analysis: At various time points after injection, animals were euthanized, and organs of interest were harvested. The radioactivity in each tissue was measured to determine the concentration and percentage of the injected dose. Whole-body autoradiography has also been used to visualize the distribution.
Conclusion
The pharmacokinetic and biodistribution profiles of this compound are characterized by the rapid dissociation of the manganese ion from its carrier ligand, fodipir. The manganese is primarily taken up by the liver and other abdominal organs and is excreted mainly through the feces. In contrast, the fodipir ligand is rapidly cleared from the body via renal excretion. This differential disposition is fundamental to its utility as an MRI contrast agent. The detailed data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and medical imaging.
References
In-Vitro Cytoprotective Mechanisms of Mangafodipir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir (MnDPDP), initially developed as a magnetic resonance imaging (MRI) contrast agent for hepatic imaging, has demonstrated significant cytoprotective properties in a multitude of in-vitro studies.[1][2][3] Its therapeutic potential stems from a multifaceted mechanism of action, primarily centered on mitigating oxidative stress. This technical guide provides an in-depth review of the in-vitro studies elucidating this compound's cytoprotective effects, detailing its core mechanisms, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways. The primary active components responsible for these effects are the parent molecule, this compound, and its principal, dephosphorylated metabolite, MnPLED (Manganese pyridoxyl ethyldiamine).[4]
Core Cytoprotective Mechanisms
This compound exerts its protective effects on cells through several interconnected mechanisms, primarily by functioning as a robust antioxidant and a metal chelator.
Superoxide (B77818) Dismutase (SOD) Mimetic Activity
The most prominent feature of this compound and its metabolite MnPLED is their ability to mimic the function of the endogenous antioxidant enzyme, Manganese Superoxide Dismutase (MnSOD).[4] MnSOD is a critical mitochondrial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂•−) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Under conditions of cellular stress, such as exposure to toxins or ischemia-reperfusion, the production of reactive oxygen species (ROS) like superoxide can overwhelm the cell's endogenous antioxidant capacity. Superoxide can react with nitric oxide (NO) to form the highly damaging peroxynitrite (ONOO⁻), which can lead to irreversible inactivation of MnSOD itself, creating a vicious cycle of oxidative damage. By mimicking SOD, this compound directly scavenges superoxide anions, breaking this cycle and preventing the formation of more toxic ROS. This SOD mimetic activity is dependent on the manganese ion remaining bound to the DPDP or PLED ligand.
Iron and Copper Chelation: Inhibition of Fenton Reactions
The ligand component of this compound, fodipir (B38996) (DPDP), and its dephosphorylated form (PLED) are potent chelators of redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu⁺). This chelating property is crucial for cytoprotection because these free metal ions can catalyze the Fenton reaction, which converts less reactive hydrogen peroxide (H₂O₂) into the extremely reactive and damaging hydroxyl radical (•OH).
By sequestering free iron and copper, DPDP and PLED effectively inhibit the Fenton reaction. Studies have shown that an equimolar concentration of MnDPDP, MnPLED, or the metal-free ligand DPDP can fully quench the iron-driven Fenton reaction, indicating that the resulting iron complexes are not redox-active. This mechanism is a critical component of this compound's overall antioxidant effect, as it prevents the formation of the most potent radical species.
Mitochondrial and Lysosomal Stabilization
Cellular insults often converge on the mitochondria and lysosomes, leading to membrane permeabilization and the initiation of apoptotic pathways. In-vitro studies have shown that this compound plays a direct role in stabilizing these organelles.
-
Mitochondrial Protection : this compound has been shown to protect against the permeabilization of mitochondrial membranes. This stabilization prevents the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c is a key initiating event in the intrinsic apoptotic cascade, leading to the activation of caspase-9 and subsequently the executioner caspase-3. By preventing this release, this compound effectively halts apoptosis at a critical checkpoint.
-
Lysosomal Stabilization : Pre-treatment with this compound and its metabolites can prevent lysosomal membrane permeabilization (LMP) induced by cytotoxic agents like 7β-hydroxycholesterol. LMP leads to the release of cathepsins and other hydrolases into the cytosol, which can trigger a caspase-independent cell death pathway. The stabilization of lysosomal membranes is another key aspect of its anti-apoptotic action.
Anti-Apoptotic Effects
The culmination of this compound's SOD mimetic activity, iron chelation, and organelle stabilization is a potent anti-apoptotic effect. This has been demonstrated across various cell types and against multiple cytotoxic insults, including hydrogen peroxide and anticancer drugs like cisplatin (B142131) and paclitaxel. The primary endpoint for this effect in many studies is the reduction of cleaved (activated) caspase-3, a central executioner of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative findings from key in-vitro studies on this compound's cytoprotective effects.
Table 1: Effects on Cell Viability and Apoptosis
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| Human Leukocytes | Paclitaxel | Not specified | 46% decrease in cell lysis | |
| Human Leukocytes | Oxaliplatin | Not specified | 30.5% decrease in cell lysis | |
| Human Leukocytes | 5-Fluorouracil | Not specified | 15% decrease in cell lysis | |
| Human Granulosa (HGrC) | H₂O₂ | 40, 200, 1000 µM | Attenuated the decrease in cell viability | |
| Human Granulosa (HGrC) | Cisplatin | 200, 1000 µM | Attenuated apoptosis | |
| U937 Cells | 7β-hydroxycholesterol | 400 µM | Protected against apoptosis |
Table 2: Antioxidant and Enzyme-like Activities
| Assay System | This compound/Metabolite | Concentration | Observed Effect | Reference |
| Xanthine Oxidase | MnDPDP | 10 µM | 73% reduction in superoxide signal | |
| Xanthine Oxidase | MnPLED | 10 µM | 49% reduction in superoxide signal | |
| Xanthine Oxidase | MnDPDP | 100 µM | 90% reduction in superoxide signal | |
| Human Leukocytes | This compound | Not specified | 45% increase in glutathione (B108866) levels (with paclitaxel) | |
| U937 Cells | This compound | 400 µM | Protected against cellular ROS production | |
| HepG2 Cells | This compound | 400 µM | Depletion of O₂•− in mitochondria |
Table 3: Mitochondrial and Cellular Integrity
| Model System | Insult | This compound/Metabolite | Observed Effect | Reference |
| U937 Cells | 7β-hydroxycholesterol | This compound (400 µM) | Prevented permeabilization of lysosomal and mitochondrial membranes | |
| Ischemia/Reperfusion | Ischemia/Reperfusion | This compound | Reduced the decrease in mitochondrial/cytosolic cytochrome c ratio by 26% (vs. insult) | |
| Ischemia/Reperfusion | Ischemia/Reperfusion | This compound | Significantly reduced lipid peroxidation (4-HNE and MDA levels) | |
| Rat Liver Grafts | Cold Ischemia | MnDPDP (5 µmol/kg) | Significantly higher ATP content at the end of cold preservation |
Detailed Experimental Protocols
The following are representative protocols for key in-vitro experiments used to characterize the cytoprotective effects of this compound.
Cell Viability Assay (MTS)
This protocol assesses the ability of this compound to protect cells from a cytotoxic agent.
-
Cell Plating: Seed cells (e.g., Human Granulosa Cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 200 µM). Incubate for a specified pre-treatment period (e.g., 2-8 hours).
-
Induction of Cytotoxicity: Add the cytotoxic agent (e.g., H₂O₂, cisplatin) to the wells, with and without this compound, and incubate for the desired duration (e.g., 24-48 hours). Include control wells with cells only, cells + this compound only, and cells + cytotoxic agent only.
-
MTS Reagent Addition: Add MTS (methyltrichlorosilane) solution to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection (Cleaved Caspase-3 Immunoblotting)
This protocol measures a key marker of apoptosis.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the cytotoxic agent in the presence or absence of this compound as described in the viability assay.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensity to determine the relative levels of cleaved caspase-3.
Intracellular ROS Measurement (Dihydroethidium Staining)
This protocol visualizes the intracellular production of superoxide.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired insult with or without this compound pre-treatment.
-
DHE Staining: Following treatment, wash the cells with warm PBS. Add Dihydroethidium (DHE) staining solution (e.g., 5-10 µM in PBS or serum-free media) to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing and Fixation: Wash the cells gently with PBS to remove excess probe. Cells can be fixed with 4% paraformaldehyde if desired.
-
Fluorescence Microscopy: Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope with an appropriate filter set for ethidium (B1194527) bromide (excitation/emission ~518/605 nm).
-
Image Analysis: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative levels of superoxide production.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism against oxidative stress-induced cell death.
Caption: this compound inhibits key steps in the mitochondrial and lysosomal apoptosis pathways.
Caption: A generalized workflow for assessing this compound's cytoprotective effects in vitro.
References
- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytoprotective Mechanisms of Mangafodipir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir (MnDPDP), initially developed as a magnetic resonance imaging (MRI) contrast agent for hepatic imaging, has demonstrated significant cytoprotective properties in a multitude of in-vitro studies.[1][2][3] Its therapeutic potential stems from a multifaceted mechanism of action, primarily centered on mitigating oxidative stress. This technical guide provides an in-depth review of the in-vitro studies elucidating this compound's cytoprotective effects, detailing its core mechanisms, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways. The primary active components responsible for these effects are the parent molecule, this compound, and its principal, dephosphorylated metabolite, MnPLED (Manganese pyridoxyl ethyldiamine).[4]
Core Cytoprotective Mechanisms
This compound exerts its protective effects on cells through several interconnected mechanisms, primarily by functioning as a robust antioxidant and a metal chelator.
Superoxide Dismutase (SOD) Mimetic Activity
The most prominent feature of this compound and its metabolite MnPLED is their ability to mimic the function of the endogenous antioxidant enzyme, Manganese Superoxide Dismutase (MnSOD).[4] MnSOD is a critical mitochondrial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂•−) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Under conditions of cellular stress, such as exposure to toxins or ischemia-reperfusion, the production of reactive oxygen species (ROS) like superoxide can overwhelm the cell's endogenous antioxidant capacity. Superoxide can react with nitric oxide (NO) to form the highly damaging peroxynitrite (ONOO⁻), which can lead to irreversible inactivation of MnSOD itself, creating a vicious cycle of oxidative damage. By mimicking SOD, this compound directly scavenges superoxide anions, breaking this cycle and preventing the formation of more toxic ROS. This SOD mimetic activity is dependent on the manganese ion remaining bound to the DPDP or PLED ligand.
Iron and Copper Chelation: Inhibition of Fenton Reactions
The ligand component of this compound, fodipir (DPDP), and its dephosphorylated form (PLED) are potent chelators of redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu⁺). This chelating property is crucial for cytoprotection because these free metal ions can catalyze the Fenton reaction, which converts less reactive hydrogen peroxide (H₂O₂) into the extremely reactive and damaging hydroxyl radical (•OH).
By sequestering free iron and copper, DPDP and PLED effectively inhibit the Fenton reaction. Studies have shown that an equimolar concentration of MnDPDP, MnPLED, or the metal-free ligand DPDP can fully quench the iron-driven Fenton reaction, indicating that the resulting iron complexes are not redox-active. This mechanism is a critical component of this compound's overall antioxidant effect, as it prevents the formation of the most potent radical species.
Mitochondrial and Lysosomal Stabilization
Cellular insults often converge on the mitochondria and lysosomes, leading to membrane permeabilization and the initiation of apoptotic pathways. In-vitro studies have shown that this compound plays a direct role in stabilizing these organelles.
-
Mitochondrial Protection : this compound has been shown to protect against the permeabilization of mitochondrial membranes. This stabilization prevents the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c is a key initiating event in the intrinsic apoptotic cascade, leading to the activation of caspase-9 and subsequently the executioner caspase-3. By preventing this release, this compound effectively halts apoptosis at a critical checkpoint.
-
Lysosomal Stabilization : Pre-treatment with this compound and its metabolites can prevent lysosomal membrane permeabilization (LMP) induced by cytotoxic agents like 7β-hydroxycholesterol. LMP leads to the release of cathepsins and other hydrolases into the cytosol, which can trigger a caspase-independent cell death pathway. The stabilization of lysosomal membranes is another key aspect of its anti-apoptotic action.
Anti-Apoptotic Effects
The culmination of this compound's SOD mimetic activity, iron chelation, and organelle stabilization is a potent anti-apoptotic effect. This has been demonstrated across various cell types and against multiple cytotoxic insults, including hydrogen peroxide and anticancer drugs like cisplatin and paclitaxel. The primary endpoint for this effect in many studies is the reduction of cleaved (activated) caspase-3, a central executioner of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative findings from key in-vitro studies on this compound's cytoprotective effects.
Table 1: Effects on Cell Viability and Apoptosis
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| Human Leukocytes | Paclitaxel | Not specified | 46% decrease in cell lysis | |
| Human Leukocytes | Oxaliplatin | Not specified | 30.5% decrease in cell lysis | |
| Human Leukocytes | 5-Fluorouracil | Not specified | 15% decrease in cell lysis | |
| Human Granulosa (HGrC) | H₂O₂ | 40, 200, 1000 µM | Attenuated the decrease in cell viability | |
| Human Granulosa (HGrC) | Cisplatin | 200, 1000 µM | Attenuated apoptosis | |
| U937 Cells | 7β-hydroxycholesterol | 400 µM | Protected against apoptosis |
Table 2: Antioxidant and Enzyme-like Activities
| Assay System | This compound/Metabolite | Concentration | Observed Effect | Reference |
| Xanthine Oxidase | MnDPDP | 10 µM | 73% reduction in superoxide signal | |
| Xanthine Oxidase | MnPLED | 10 µM | 49% reduction in superoxide signal | |
| Xanthine Oxidase | MnDPDP | 100 µM | 90% reduction in superoxide signal | |
| Human Leukocytes | This compound | Not specified | 45% increase in glutathione levels (with paclitaxel) | |
| U937 Cells | This compound | 400 µM | Protected against cellular ROS production | |
| HepG2 Cells | This compound | 400 µM | Depletion of O₂•− in mitochondria |
Table 3: Mitochondrial and Cellular Integrity
| Model System | Insult | This compound/Metabolite | Observed Effect | Reference |
| U937 Cells | 7β-hydroxycholesterol | This compound (400 µM) | Prevented permeabilization of lysosomal and mitochondrial membranes | |
| Ischemia/Reperfusion | Ischemia/Reperfusion | This compound | Reduced the decrease in mitochondrial/cytosolic cytochrome c ratio by 26% (vs. insult) | |
| Ischemia/Reperfusion | Ischemia/Reperfusion | This compound | Significantly reduced lipid peroxidation (4-HNE and MDA levels) | |
| Rat Liver Grafts | Cold Ischemia | MnDPDP (5 µmol/kg) | Significantly higher ATP content at the end of cold preservation |
Detailed Experimental Protocols
The following are representative protocols for key in-vitro experiments used to characterize the cytoprotective effects of this compound.
Cell Viability Assay (MTS)
This protocol assesses the ability of this compound to protect cells from a cytotoxic agent.
-
Cell Plating: Seed cells (e.g., Human Granulosa Cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 200 µM). Incubate for a specified pre-treatment period (e.g., 2-8 hours).
-
Induction of Cytotoxicity: Add the cytotoxic agent (e.g., H₂O₂, cisplatin) to the wells, with and without this compound, and incubate for the desired duration (e.g., 24-48 hours). Include control wells with cells only, cells + this compound only, and cells + cytotoxic agent only.
-
MTS Reagent Addition: Add MTS (methyltrichlorosilane) solution to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection (Cleaved Caspase-3 Immunoblotting)
This protocol measures a key marker of apoptosis.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the cytotoxic agent in the presence or absence of this compound as described in the viability assay.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensity to determine the relative levels of cleaved caspase-3.
Intracellular ROS Measurement (Dihydroethidium Staining)
This protocol visualizes the intracellular production of superoxide.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired insult with or without this compound pre-treatment.
-
DHE Staining: Following treatment, wash the cells with warm PBS. Add Dihydroethidium (DHE) staining solution (e.g., 5-10 µM in PBS or serum-free media) to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing and Fixation: Wash the cells gently with PBS to remove excess probe. Cells can be fixed with 4% paraformaldehyde if desired.
-
Fluorescence Microscopy: Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope with an appropriate filter set for ethidium bromide (excitation/emission ~518/605 nm).
-
Image Analysis: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative levels of superoxide production.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism against oxidative stress-induced cell death.
Caption: this compound inhibits key steps in the mitochondrial and lysosomal apoptosis pathways.
Caption: A generalized workflow for assessing this compound's cytoprotective effects in vitro.
References
- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise, Fall, and Renaissance of Mangafodipir: A Technical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initially introduced as a promising MRI contrast agent for hepatic and pancreatic imaging, Mangafodipir has traversed a remarkable journey from clinical use to market withdrawal and subsequent rediscovery for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted mechanisms of action of this compound, with a focus on the experimental data and protocols that have defined its scientific narrative.
A Dual-Purpose Molecule: From Contrast Imaging to Cytoprotection
This compound (formerly known as MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP). Its initial development was centered on the paramagnetic properties of the manganese ion.[1] Following intravenous administration, this compound enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas.[2] The underlying principle is the shortening of the longitudinal relaxation time (T1) of tissues that take up the manganese, leading to a brighter signal on T1-weighted images.[1] Healthy liver parenchyma readily takes up manganese, while many types of tumorous tissue do not, thus improving the detection and characterization of liver lesions.[1][3]
Despite its efficacy as a contrast agent, this compound was withdrawn from the U.S. market in 2003 and the European market in 2012 for commercial reasons. However, a serendipitous discovery during its development unveiled its profound antioxidant properties, specifically its ability to mimic the activity of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD). This has led to a resurgence of interest in this compound and its derivatives as potential therapeutic agents for conditions associated with oxidative stress, such as in chemotherapy-induced toxicities and myocardial reperfusion injury.
Physicochemical Properties and Mechanism of Action
This compound's functionality is intrinsically linked to its chemical structure and in vivo behavior. The fodipir ligand is a derivative of vitamin B6. In the body, this compound undergoes a series of metabolic transformations, including dephosphorylation and transmetallation with endogenous zinc.
As a Paramagnetic Contrast Agent
The primary mechanism for its use in MRI is the release of manganese ions, which are taken up by hepatocytes. The paramagnetic Mn²⁺ ions interact with water protons, accelerating their T1 relaxation and thereby increasing the signal intensity of normal liver tissue. This creates a higher contrast between healthy and diseased tissue.
As a Superoxide Dismutase (SOD) Mimetic
The therapeutic potential of this compound stems from its ability to catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), mimicking the action of MnSOD. This SOD mimetic activity is attributed to the manganese ion that remains chelated to the fodipir ligand or its metabolites. By scavenging superoxide, this compound can mitigate cellular damage caused by reactive oxygen species (ROS).
Below is a diagram illustrating the dual mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The magnetic resonance imaging contrast agent this compound exerts antitumor activity via a previously described superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise, Fall, and Renaissance of Mangafodipir: A Technical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initially introduced as a promising MRI contrast agent for hepatic and pancreatic imaging, Mangafodipir has traversed a remarkable journey from clinical use to market withdrawal and subsequent rediscovery for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted mechanisms of action of this compound, with a focus on the experimental data and protocols that have defined its scientific narrative.
A Dual-Purpose Molecule: From Contrast Imaging to Cytoprotection
This compound (formerly known as MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP). Its initial development was centered on the paramagnetic properties of the manganese ion.[1] Following intravenous administration, this compound enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas.[2] The underlying principle is the shortening of the longitudinal relaxation time (T1) of tissues that take up the manganese, leading to a brighter signal on T1-weighted images.[1] Healthy liver parenchyma readily takes up manganese, while many types of tumorous tissue do not, thus improving the detection and characterization of liver lesions.[1][3]
Despite its efficacy as a contrast agent, this compound was withdrawn from the U.S. market in 2003 and the European market in 2012 for commercial reasons. However, a serendipitous discovery during its development unveiled its profound antioxidant properties, specifically its ability to mimic the activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD). This has led to a resurgence of interest in this compound and its derivatives as potential therapeutic agents for conditions associated with oxidative stress, such as in chemotherapy-induced toxicities and myocardial reperfusion injury.
Physicochemical Properties and Mechanism of Action
This compound's functionality is intrinsically linked to its chemical structure and in vivo behavior. The fodipir ligand is a derivative of vitamin B6. In the body, this compound undergoes a series of metabolic transformations, including dephosphorylation and transmetallation with endogenous zinc.
As a Paramagnetic Contrast Agent
The primary mechanism for its use in MRI is the release of manganese ions, which are taken up by hepatocytes. The paramagnetic Mn²⁺ ions interact with water protons, accelerating their T1 relaxation and thereby increasing the signal intensity of normal liver tissue. This creates a higher contrast between healthy and diseased tissue.
As a Superoxide Dismutase (SOD) Mimetic
The therapeutic potential of this compound stems from its ability to catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), mimicking the action of MnSOD. This SOD mimetic activity is attributed to the manganese ion that remains chelated to the fodipir ligand or its metabolites. By scavenging superoxide, this compound can mitigate cellular damage caused by reactive oxygen species (ROS).
Below is a diagram illustrating the dual mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The magnetic resonance imaging contrast agent this compound exerts antitumor activity via a previously described superoxide dismutase mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Mangafodipir in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir (MnDPDP), a manganese-based contrast agent formerly used for magnetic resonance imaging (MRI) of the liver, undergoes a complex series of metabolic transformations and cellular transport processes within hepatocytes. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of this compound in liver cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development. While this compound has been withdrawn from the market for commercial reasons, its unique biological interactions continue to be of scientific interest, particularly concerning manganese homeostasis and its potential as a therapeutic adjunct.[1] This document synthesizes current knowledge on the transporters involved in manganese uptake, the enzymatic processes of this compound metabolism, and the downstream cellular signaling events.
Introduction
This compound, chemically known as manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate-5,5'-bis(phosphate), was designed as a liver-specific MRI contrast agent.[2] Its efficacy relies on the uptake of paramagnetic manganese (Mn²⁺) ions by healthy hepatocytes, which shortens the T1 relaxation time and enhances the signal intensity of normal liver parenchyma in T1-weighted MR images.[3] This selective uptake allows for improved delineation of hepatic lesions, which typically exhibit minimal or no manganese accumulation.[3] The biological fate of this compound is dictated by its dissociation and subsequent metabolism, primarily in the bloodstream and the liver. Understanding the mechanisms of its uptake and metabolic conversion within hepatocytes is crucial for a complete comprehension of its pharmacokinetics, efficacy, and toxicological profile.
Cellular Uptake of this compound-Derived Manganese
Following intravenous administration, this compound undergoes partial dissociation, releasing manganese ions (Mn²⁺) into the circulation. The uptake of this manganese into hepatocytes is a carrier-mediated process involving several transmembrane transporters. The primary transporters implicated in hepatocyte manganese uptake are from the Zrt- and Irt-like protein (ZIP) family and the Divalent Metal Transporter 1 (DMT1).
Key Manganese Transporters in Hepatocytes
-
ZIP14 (SLC39A14): Localized to the basolateral membrane of hepatocytes, ZIP14 is considered a primary transporter for the uptake of circulating manganese from the blood into the liver cells.[4] Studies have shown that hepatocyte-specific knockout of ZIP14 leads to significantly decreased manganese levels in the liver. The expression of ZIP14 itself can be downregulated in response to high manganese exposure, suggesting a protective feedback mechanism to prevent manganese overload.
-
ZIP8 (SLC39A8): While also a member of the ZIP family, ZIP8 is localized to the apical (canalicular) membrane of hepatocytes. Its primary role is thought to be the reclamation of manganese from the bile, thereby contributing to manganese homeostasis.
-
DMT1 (SLC11A2): Divalent Metal Transporter 1 is another key transporter for divalent metal ions, including manganese. While its role in intestinal iron absorption is well-established, it is also expressed in hepatocytes and contributes to manganese uptake. One study on DMT1 in mitochondrial membranes reported an apparent affinity (Kₘ) of approximately 1.5 µM for Fe²⁺, which may provide an indication of its affinity for other divalent cations like Mn²⁺.
The precise quantitative contributions and kinetic parameters (Kₘ, Vₘₐₓ) of these transporters specifically for the manganese dissociated from this compound have not been extensively reported in the literature. However, the collective action of these transporters ensures the efficient uptake of manganese into hepatocytes.
Quantitative Data on Manganese Uptake and Distribution
While specific kinetic data for this compound-derived manganese uptake in hepatocytes is scarce, pharmacokinetic studies provide valuable insights into its distribution.
| Parameter | Value | Species | Reference |
| Manganese Protein Binding | ~27% | Human | |
| Fodipir (B38996) Protein Binding | Negligible | Human | |
| Manganese Volume of Distribution | 0.5 - 1.5 L/kg | Human | |
| Fodipir Volume of Distribution | 0.17 - 0.45 L/kg | Human | |
| Manganese Initial Plasma Half-life | ≤ 20 minutes | Human | |
| Fodipir Initial Plasma Half-life | ~50 minutes | Human |
Metabolism of this compound in Hepatocytes
Once in the circulatory system and within the liver, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation.
Dephosphorylation
The phosphate (B84403) groups of the fodipir (DPDP) ligand are sequentially cleaved by alkaline phosphatase, an enzyme present in plasma and on the surface of hepatocytes. This enzymatic hydrolysis proceeds from this compound (MnDPDP) to manganese dipyridoxyl monophosphate (MnDPMP) and finally to the fully dephosphorylated manganese dipyridoxyl ethylenediamine (B42938) (MnPLED). Alkaline phosphatase has been shown to be approximately four times more active than acid phosphatase in dephosphorylating MnDPDP.
Transmetallation
Concurrently with dephosphorylation, the manganese ion in the this compound chelate can be exchanged for endogenous zinc (Zn²⁺) ions present in the plasma. This transmetallation process is a significant metabolic pathway, with studies indicating that 75-80% of the manganese in a clinical dose of MnDPDP is transmetallated with zinc. This process leads to the formation of zinc-chelated ligands (ZnDPDP, ZnDPMP, and ZnPLED) and the release of free Mn²⁺, which is then available for cellular uptake.
The following diagram illustrates the metabolic pathway of this compound:
Signaling Pathways Influenced by this compound-Derived Manganese
The intracellular accumulation of manganese can modulate various signaling pathways within hepatocytes, primarily related to inflammatory responses and oxidative stress.
cGAS-STING Signaling Pathway
Recent studies have shown that manganese overload can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway in the liver. This pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Manganese-induced activation of cGAS-STING can exacerbate liver inflammation.
The following diagram depicts a simplified representation of the manganese-induced cGAS-STING pathway:
Oxidative Stress Signaling
This compound and its metabolites have been reported to possess antioxidant properties, including superoxide (B77818) dismutase (SOD)-mimetic activity. This can play a protective role against oxidative stress. However, an overload of intracellular manganese can also contribute to oxidative stress by interfering with mitochondrial function. The net effect on oxidative stress signaling in hepatocytes is likely dependent on the concentration of intracellular manganese and the overall redox state of the cell.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the cellular uptake and metabolism of this compound in hepatocytes.
Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are the gold standard for in vitro studies of liver function. The following is a generalized protocol for their isolation from rodents.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase solution
-
Perfusion buffer
-
Williams' Medium E or similar culture medium
-
Fetal Bovine Serum (FBS)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a pre-warmed, calcium-free perfusion buffer to flush out the blood.
-
Switch to a warm collagenase-containing buffer and perfuse until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile dish containing culture medium.
-
Gently dissociate the liver tissue to release the hepatocytes.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Purify the hepatocytes from other cell types by low-speed centrifugation or through a Percoll gradient.
-
Assess cell viability using a method such as trypan blue exclusion.
-
Plate the viable hepatocytes on collagen-coated plates in culture medium supplemented with FBS and other necessary factors.
-
Allow the cells to attach for several hours, then replace the medium with serum-free medium for subsequent experiments.
Hepatocyte Uptake Assay
This protocol can be used to quantify the uptake of this compound-derived manganese into cultured hepatocytes.
Materials:
-
Cultured primary hepatocytes
-
Krebs-Henseleit buffer or similar physiological buffer
-
This compound solution
-
Oil mixture (e.g., silicone oil and mineral oil) for the oil-spin method
-
Scintillation counter or inductively coupled plasma mass spectrometer (ICP-MS) for manganese quantification
Procedure (Oil-Spin Method):
-
Prepare a suspension of hepatocytes in a physiological buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add a layer of the oil mixture on top of the cell suspension.
-
Initiate the uptake by adding the this compound solution to the cell suspension.
-
Incubate for various time points at 37°C. To distinguish between active and passive transport, parallel experiments can be run at 4°C.
-
Terminate the uptake by centrifuging the tubes at high speed, which pellets the cells through the oil layer, separating them from the incubation medium.
-
Aspirate the medium and the oil layer.
-
Lyse the cell pellet.
-
Quantify the amount of manganese in the cell lysate using an appropriate analytical method (e.g., ICP-MS).
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
The following diagram outlines the workflow for a typical hepatocyte uptake experiment:
References
- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZIP14 is degraded in response to manganese exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Michaelis–Menten Enzyme Kinetics Parameters of Alkaline Phosphatase in Clinical Samples | Springer Nature Experiments [experiments.springernature.com]
Cellular Uptake and Metabolism of Mangafodipir in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir (MnDPDP), a manganese-based contrast agent formerly used for magnetic resonance imaging (MRI) of the liver, undergoes a complex series of metabolic transformations and cellular transport processes within hepatocytes. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of this compound in liver cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development. While this compound has been withdrawn from the market for commercial reasons, its unique biological interactions continue to be of scientific interest, particularly concerning manganese homeostasis and its potential as a therapeutic adjunct.[1] This document synthesizes current knowledge on the transporters involved in manganese uptake, the enzymatic processes of this compound metabolism, and the downstream cellular signaling events.
Introduction
This compound, chemically known as manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate-5,5'-bis(phosphate), was designed as a liver-specific MRI contrast agent.[2] Its efficacy relies on the uptake of paramagnetic manganese (Mn²⁺) ions by healthy hepatocytes, which shortens the T1 relaxation time and enhances the signal intensity of normal liver parenchyma in T1-weighted MR images.[3] This selective uptake allows for improved delineation of hepatic lesions, which typically exhibit minimal or no manganese accumulation.[3] The biological fate of this compound is dictated by its dissociation and subsequent metabolism, primarily in the bloodstream and the liver. Understanding the mechanisms of its uptake and metabolic conversion within hepatocytes is crucial for a complete comprehension of its pharmacokinetics, efficacy, and toxicological profile.
Cellular Uptake of this compound-Derived Manganese
Following intravenous administration, this compound undergoes partial dissociation, releasing manganese ions (Mn²⁺) into the circulation. The uptake of this manganese into hepatocytes is a carrier-mediated process involving several transmembrane transporters. The primary transporters implicated in hepatocyte manganese uptake are from the Zrt- and Irt-like protein (ZIP) family and the Divalent Metal Transporter 1 (DMT1).
Key Manganese Transporters in Hepatocytes
-
ZIP14 (SLC39A14): Localized to the basolateral membrane of hepatocytes, ZIP14 is considered a primary transporter for the uptake of circulating manganese from the blood into the liver cells.[4] Studies have shown that hepatocyte-specific knockout of ZIP14 leads to significantly decreased manganese levels in the liver. The expression of ZIP14 itself can be downregulated in response to high manganese exposure, suggesting a protective feedback mechanism to prevent manganese overload.
-
ZIP8 (SLC39A8): While also a member of the ZIP family, ZIP8 is localized to the apical (canalicular) membrane of hepatocytes. Its primary role is thought to be the reclamation of manganese from the bile, thereby contributing to manganese homeostasis.
-
DMT1 (SLC11A2): Divalent Metal Transporter 1 is another key transporter for divalent metal ions, including manganese. While its role in intestinal iron absorption is well-established, it is also expressed in hepatocytes and contributes to manganese uptake. One study on DMT1 in mitochondrial membranes reported an apparent affinity (Kₘ) of approximately 1.5 µM for Fe²⁺, which may provide an indication of its affinity for other divalent cations like Mn²⁺.
The precise quantitative contributions and kinetic parameters (Kₘ, Vₘₐₓ) of these transporters specifically for the manganese dissociated from this compound have not been extensively reported in the literature. However, the collective action of these transporters ensures the efficient uptake of manganese into hepatocytes.
Quantitative Data on Manganese Uptake and Distribution
While specific kinetic data for this compound-derived manganese uptake in hepatocytes is scarce, pharmacokinetic studies provide valuable insights into its distribution.
| Parameter | Value | Species | Reference |
| Manganese Protein Binding | ~27% | Human | |
| Fodipir Protein Binding | Negligible | Human | |
| Manganese Volume of Distribution | 0.5 - 1.5 L/kg | Human | |
| Fodipir Volume of Distribution | 0.17 - 0.45 L/kg | Human | |
| Manganese Initial Plasma Half-life | ≤ 20 minutes | Human | |
| Fodipir Initial Plasma Half-life | ~50 minutes | Human |
Metabolism of this compound in Hepatocytes
Once in the circulatory system and within the liver, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation.
Dephosphorylation
The phosphate groups of the fodipir (DPDP) ligand are sequentially cleaved by alkaline phosphatase, an enzyme present in plasma and on the surface of hepatocytes. This enzymatic hydrolysis proceeds from this compound (MnDPDP) to manganese dipyridoxyl monophosphate (MnDPMP) and finally to the fully dephosphorylated manganese dipyridoxyl ethylenediamine (MnPLED). Alkaline phosphatase has been shown to be approximately four times more active than acid phosphatase in dephosphorylating MnDPDP.
Transmetallation
Concurrently with dephosphorylation, the manganese ion in the this compound chelate can be exchanged for endogenous zinc (Zn²⁺) ions present in the plasma. This transmetallation process is a significant metabolic pathway, with studies indicating that 75-80% of the manganese in a clinical dose of MnDPDP is transmetallated with zinc. This process leads to the formation of zinc-chelated ligands (ZnDPDP, ZnDPMP, and ZnPLED) and the release of free Mn²⁺, which is then available for cellular uptake.
The following diagram illustrates the metabolic pathway of this compound:
Signaling Pathways Influenced by this compound-Derived Manganese
The intracellular accumulation of manganese can modulate various signaling pathways within hepatocytes, primarily related to inflammatory responses and oxidative stress.
cGAS-STING Signaling Pathway
Recent studies have shown that manganese overload can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway in the liver. This pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Manganese-induced activation of cGAS-STING can exacerbate liver inflammation.
The following diagram depicts a simplified representation of the manganese-induced cGAS-STING pathway:
Oxidative Stress Signaling
This compound and its metabolites have been reported to possess antioxidant properties, including superoxide dismutase (SOD)-mimetic activity. This can play a protective role against oxidative stress. However, an overload of intracellular manganese can also contribute to oxidative stress by interfering with mitochondrial function. The net effect on oxidative stress signaling in hepatocytes is likely dependent on the concentration of intracellular manganese and the overall redox state of the cell.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the cellular uptake and metabolism of this compound in hepatocytes.
Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are the gold standard for in vitro studies of liver function. The following is a generalized protocol for their isolation from rodents.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase solution
-
Perfusion buffer
-
Williams' Medium E or similar culture medium
-
Fetal Bovine Serum (FBS)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a pre-warmed, calcium-free perfusion buffer to flush out the blood.
-
Switch to a warm collagenase-containing buffer and perfuse until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile dish containing culture medium.
-
Gently dissociate the liver tissue to release the hepatocytes.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Purify the hepatocytes from other cell types by low-speed centrifugation or through a Percoll gradient.
-
Assess cell viability using a method such as trypan blue exclusion.
-
Plate the viable hepatocytes on collagen-coated plates in culture medium supplemented with FBS and other necessary factors.
-
Allow the cells to attach for several hours, then replace the medium with serum-free medium for subsequent experiments.
Hepatocyte Uptake Assay
This protocol can be used to quantify the uptake of this compound-derived manganese into cultured hepatocytes.
Materials:
-
Cultured primary hepatocytes
-
Krebs-Henseleit buffer or similar physiological buffer
-
This compound solution
-
Oil mixture (e.g., silicone oil and mineral oil) for the oil-spin method
-
Scintillation counter or inductively coupled plasma mass spectrometer (ICP-MS) for manganese quantification
Procedure (Oil-Spin Method):
-
Prepare a suspension of hepatocytes in a physiological buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add a layer of the oil mixture on top of the cell suspension.
-
Initiate the uptake by adding the this compound solution to the cell suspension.
-
Incubate for various time points at 37°C. To distinguish between active and passive transport, parallel experiments can be run at 4°C.
-
Terminate the uptake by centrifuging the tubes at high speed, which pellets the cells through the oil layer, separating them from the incubation medium.
-
Aspirate the medium and the oil layer.
-
Lyse the cell pellet.
-
Quantify the amount of manganese in the cell lysate using an appropriate analytical method (e.g., ICP-MS).
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
The following diagram outlines the workflow for a typical hepatocyte uptake experiment:
References
- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZIP14 is degraded in response to manganese exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Michaelis–Menten Enzyme Kinetics Parameters of Alkaline Phosphatase in Clinical Samples | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Mangafodipir as an MRI Contrast Agent in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), formerly marketed as Teslascan®, is a liver-specific paramagnetic contrast agent for magnetic resonance imaging (MRI).[1][2][3] It consists of a central paramagnetic manganese(II) ion chelated by dipyridoxyl diphosphate (B83284) (DPDP).[1][4] Following intravenous administration, this compound undergoes dechelation, releasing manganese ions (Mn²⁺). These ions are subsequently taken up by parenchymal cells, particularly hepatocytes, through voltage-gated calcium channels, owing to the ionic similarity between Mn²⁺ and Ca²⁺. This uptake shortens the longitudinal relaxation time (T1) of water protons in the tissue, leading to a significant increase in signal intensity on T1-weighted MR images. This property allows for enhanced visualization of normal liver parenchyma, thereby improving the detection and characterization of focal liver lesions, which typically exhibit minimal or no manganese uptake. Although withdrawn from the market for commercial reasons, this compound remains a valuable tool in preclinical research for liver, pancreas, and even cardiac imaging in rodent models.
Mechanism of Action and Signaling Pathway
This compound's contrast-enhancing effect is mediated by the cellular uptake of manganese ions. After intravenous injection, the this compound complex undergoes transmetallation, primarily with zinc, leading to the dissociation of Mn²⁺ from the DPDP chelator. The released Mn²⁺ ions then enter cells, acting as calcium analogs, through voltage-gated calcium channels. This intracellular accumulation of paramagnetic Mn²⁺ ions is the primary driver of T1 shortening and subsequent signal enhancement in MRI.
Experimental Protocols
Rodent Model Preparation
-
Animal Species: Wistar rats or BALB/c mice are commonly used.
-
Health Status: Animals should be healthy and free of any underlying diseases that could affect liver function.
-
Acclimatization: Allow for an acclimatization period of at least one week in a controlled environment (temperature, humidity, light-dark cycle).
-
Fasting: Fasting is not explicitly required but may be considered to reduce gastrointestinal signal variability. If implemented, a 4-hour fasting period is generally sufficient.
-
Anesthesia: For the duration of the imaging procedure, anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen) or another suitable anesthetic. Monitor vital signs throughout the experiment.
This compound Preparation and Administration
-
Reconstitution: If using a lyophilized form, reconstitute this compound trisodium (B8492382) with sterile water for injection. The final concentration for injection is typically 50 µmol/mL.
-
Dosage: The recommended dose can vary depending on the specific application. A common starting point is 5-10 µmol/kg body weight. For specific research questions, doses up to 25 µmol/kg have been reported in rats.
-
Administration Route: Administer the this compound solution via a tail vein catheter as a slow intravenous infusion.
-
Infusion Rate: A slow infusion over 1-2 minutes is recommended to minimize potential cardiovascular effects.
MRI Acquisition
-
MRI System: A 1.5T or higher field strength MRI scanner is recommended.
-
Coil: Use a dedicated small animal coil to ensure a high signal-to-noise ratio.
-
Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver before contrast administration.
-
Post-contrast Imaging: Repeat the T1-weighted sequences at multiple time points after this compound administration. Optimal liver enhancement is typically observed within 10-15 minutes and can persist for up to 4 hours.
-
Recommended Sequences:
-
T1-weighted spin-echo (SE) or gradient-echo (GRE) sequences are ideal for assessing signal enhancement.
-
T2-weighted sequences are useful for anatomical reference and characterization of certain lesions.
-
References
Application Notes and Protocols for Mangafodipir as an MRI Contrast Agent in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), formerly marketed as Teslascan®, is a liver-specific paramagnetic contrast agent for magnetic resonance imaging (MRI).[1][2][3] It consists of a central paramagnetic manganese(II) ion chelated by dipyridoxyl diphosphate (DPDP).[1][4] Following intravenous administration, this compound undergoes dechelation, releasing manganese ions (Mn²⁺). These ions are subsequently taken up by parenchymal cells, particularly hepatocytes, through voltage-gated calcium channels, owing to the ionic similarity between Mn²⁺ and Ca²⁺. This uptake shortens the longitudinal relaxation time (T1) of water protons in the tissue, leading to a significant increase in signal intensity on T1-weighted MR images. This property allows for enhanced visualization of normal liver parenchyma, thereby improving the detection and characterization of focal liver lesions, which typically exhibit minimal or no manganese uptake. Although withdrawn from the market for commercial reasons, this compound remains a valuable tool in preclinical research for liver, pancreas, and even cardiac imaging in rodent models.
Mechanism of Action and Signaling Pathway
This compound's contrast-enhancing effect is mediated by the cellular uptake of manganese ions. After intravenous injection, the this compound complex undergoes transmetallation, primarily with zinc, leading to the dissociation of Mn²⁺ from the DPDP chelator. The released Mn²⁺ ions then enter cells, acting as calcium analogs, through voltage-gated calcium channels. This intracellular accumulation of paramagnetic Mn²⁺ ions is the primary driver of T1 shortening and subsequent signal enhancement in MRI.
Experimental Protocols
Rodent Model Preparation
-
Animal Species: Wistar rats or BALB/c mice are commonly used.
-
Health Status: Animals should be healthy and free of any underlying diseases that could affect liver function.
-
Acclimatization: Allow for an acclimatization period of at least one week in a controlled environment (temperature, humidity, light-dark cycle).
-
Fasting: Fasting is not explicitly required but may be considered to reduce gastrointestinal signal variability. If implemented, a 4-hour fasting period is generally sufficient.
-
Anesthesia: For the duration of the imaging procedure, anesthetize the animal using isoflurane (1.5-2% in oxygen) or another suitable anesthetic. Monitor vital signs throughout the experiment.
This compound Preparation and Administration
-
Reconstitution: If using a lyophilized form, reconstitute this compound trisodium with sterile water for injection. The final concentration for injection is typically 50 µmol/mL.
-
Dosage: The recommended dose can vary depending on the specific application. A common starting point is 5-10 µmol/kg body weight. For specific research questions, doses up to 25 µmol/kg have been reported in rats.
-
Administration Route: Administer the this compound solution via a tail vein catheter as a slow intravenous infusion.
-
Infusion Rate: A slow infusion over 1-2 minutes is recommended to minimize potential cardiovascular effects.
MRI Acquisition
-
MRI System: A 1.5T or higher field strength MRI scanner is recommended.
-
Coil: Use a dedicated small animal coil to ensure a high signal-to-noise ratio.
-
Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver before contrast administration.
-
Post-contrast Imaging: Repeat the T1-weighted sequences at multiple time points after this compound administration. Optimal liver enhancement is typically observed within 10-15 minutes and can persist for up to 4 hours.
-
Recommended Sequences:
-
T1-weighted spin-echo (SE) or gradient-echo (GRE) sequences are ideal for assessing signal enhancement.
-
T2-weighted sequences are useful for anatomical reference and characterization of certain lesions.
-
References
Application Notes and Protocols: Mangafodipir for Liver-Specific Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly known as Mn-DPDP) is a liver-specific paramagnetic contrast agent designed for use in Magnetic Resonance Imaging (MRI). Composed of manganese (II) ions chelated to the ligand fodipir (B38996) (dipyridoxyl diphosphate), this compound enhances the contrast of normal liver parenchyma, thereby improving the detection and characterization of focal liver lesions. This document provides detailed application notes and protocols for the use of this compound in both preclinical and clinical research settings. Although this compound has been withdrawn from the market for commercial reasons, these notes are intended to support ongoing research and development in the field of liver-specific contrast agents.[1]
Mechanism of Action
This compound's efficacy as a liver-specific contrast agent stems from its unique mechanism of action. The this compound molecule is a prodrug that, upon intravenous administration, undergoes partial dissociation, releasing manganese ions (Mn²⁺). These paramagnetic ions are then taken up by functioning hepatocytes through a mechanism that mimics the uptake of vitamin B6.[2]
Once inside the hepatocytes, the manganese ions shorten the longitudinal relaxation time (T1) of the surrounding water protons. This T1 shortening effect leads to a significant increase in signal intensity on T1-weighted MR images, making the normal liver parenchyma appear brighter. In contrast, most malignant liver lesions, such as metastases and poorly differentiated hepatocellular carcinomas (HCCs), do not have functioning hepatocytes and therefore do not take up the manganese ions. This results in a significant difference in signal intensity between the enhanced normal liver tissue and the unenhanced lesions, thereby increasing lesion conspicuity.[2][3][4]
The fodipir ligand is subsequently eliminated through the kidneys, while the manganese is released from the hepatocytes and excreted via the biliary system.
Signaling Pathway of Hepatocyte Uptake
The uptake of the manganese component of this compound into hepatocytes is understood to be facilitated by transporters involved in vitamin B6 metabolism. The following diagram illustrates the proposed pathway.
Caption: Proposed uptake of manganese from this compound into hepatocytes via vitamin B6 transporters.
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound in liver MRI.
Table 1: MRI Signal Enhancement and Contrast-to-Noise Ratio (CNR)
| Parameter | Tissue/Lesion Type | Pre-Contrast Value (mean ± SD) | Post-Contrast Value (mean ± SD) | Reference |
| Signal-to-Noise Ratio (SNR) | Normal Liver | - | 51.3 ± 3.6 (with Gd-BOPTA) | |
| Normal Liver | - | - | ||
| Lesion-to-Liver CNR | Liver Lesions | - | -22.6 ± 2.7 | |
| Signal Intensity (SI) Change (Delayed vs. Early Imaging) | Hepatocellular Carcinoma (HCC) | - | 48.6% showed higher SI | |
| Metastases | - | No significant SI change | ||
| Hemangiomas | - | No significant SI change | ||
| Contrast Index (% Increase) | Liver | - | TFE sequence showed largest increase | |
| Post-Contrast CNR | Liver | - | FFE sequence was highest |
Table 2: Diagnostic Performance
| Parameter | This compound-Enhanced MRI | Comparison Modality (Value) | Reference |
| Sensitivity (per-patient) | 96.6% | FDG PET (93.3%) | |
| Positive Predictive Value (per-patient) | 100% | FDG PET (90.3%) | |
| Accuracy (per-patient) | 97.1% | FDG PET (85.3%) | |
| Sensitivity (per-lesion) | 81.4% | FDG PET (67.0%) | |
| Positive Predictive Value (per-lesion) | 89.8% | FDG PET (81.3%) | |
| Accuracy (per-lesion) | 75.5% | FDG PET (64.1%) |
Experimental Protocols
Preclinical Experimental Protocol: Rat Model of Hepatocellular Carcinoma
This protocol is a representative example for evaluating this compound in a preclinical setting.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Tumor Induction: Hepatocellular carcinoma can be induced chemically (e.g., with diethylnitrosamine) or by intrahepatic implantation of a rhabdomyosarcoma (R1) cell line.
2. This compound Formulation and Administration:
-
Formulation: this compound trisodium (B8492382) sterile solution.
-
Dosage: 5 µmol/kg body weight.
-
Administration: Intravenous (IV) injection via the tail vein.
3. MRI Protocol:
-
MRI System: 1.5T or 3.0T small-animal MRI scanner.
-
Coil: A dedicated small animal coil (e.g., wrist coil).
-
Anesthesia: Isoflurane or other suitable anesthetic to minimize motion artifacts.
-
Imaging Sequences:
-
Pre-contrast:
-
T1-weighted spin-echo (SE) or gradient-recalled echo (GRE). Example parameters for GRE: TR/TE, 77-80/2.3-2.5 ms (B15284909); flip angle, 80°.
-
T2-weighted fast spin-echo (FSE).
-
-
Post-contrast (15-30 minutes after injection):
-
Repeat T1-weighted sequences as in the pre-contrast scan. An optimal sequence for post-contrast imaging is a Fast Field Echo (FFE) with TR/TE of 140/4.6 ms and a 90° flip angle.
-
-
Delayed Imaging (optional, up to 24 hours post-injection):
-
Repeat T1-weighted sequences to assess for lesion-related enhancement patterns.
-
-
4. Image Analysis:
-
Quantitative Analysis: Measure signal-to-noise ratio (SNR) of the liver parenchyma and lesions, and calculate the lesion-to-liver contrast-to-noise ratio (CNR) before and after contrast administration.
-
Qualitative Analysis: Visually assess the enhancement patterns of the liver and lesions.
Clinical Trial Protocol: Evaluation of Focal Liver Lesions
This protocol outlines a typical approach for a clinical study.
1. Patient Population:
-
Adult patients with known or suspected focal liver lesions.
-
Exclusion criteria should include known hypersensitivity to this compound or its components, and severe renal impairment.
2. This compound Administration:
-
Dosage: 5 µmol/kg body weight, administered as a slow intravenous infusion.
3. MRI Protocol:
-
MRI System: 1.5T or 3.0T clinical MRI scanner.
-
Coil: Phased-array torso coil.
-
Imaging Sequences:
-
Pre-contrast:
-
T1-weighted in-phase and opposed-phase GRE.
-
T2-weighted FSE with and without fat suppression.
-
-
Post-contrast (15-30 minutes after infusion):
-
T1-weighted GRE with fat suppression. Example parameters: TR/TE, 300/12 ms (for SE) or 77-80/2.3-2.5 ms (for GRE) with an 80° flip angle.
-
-
Delayed Imaging (optional, 4-24 hours post-injection):
-
T1-weighted GRE with fat suppression.
-
-
4. Data Analysis:
-
The primary endpoints would typically be the improvement in lesion detection and characterization with this compound-enhanced MRI compared to unenhanced MRI and/or other imaging modalities like contrast-enhanced CT.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study of a liver-specific MRI contrast agent.
Caption: A generalized workflow for preclinical evaluation of a liver-specific MRI contrast agent.
Conclusion
This compound has demonstrated significant potential as a liver-specific MRI contrast agent, offering high diagnostic accuracy for the detection and characterization of focal liver lesions. The protocols and data presented here provide a comprehensive resource for researchers and scientists in the field of diagnostic imaging and drug development. While no longer commercially available, the principles of its application and the insights gained from its use continue to be valuable for the development of the next generation of liver-specific contrast agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence optimization in this compound trisodium-enhanced liver and pancreas MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mangafodipir for Liver-Specific Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly known as Mn-DPDP) is a liver-specific paramagnetic contrast agent designed for use in Magnetic Resonance Imaging (MRI). Composed of manganese (II) ions chelated to the ligand fodipir (dipyridoxyl diphosphate), this compound enhances the contrast of normal liver parenchyma, thereby improving the detection and characterization of focal liver lesions. This document provides detailed application notes and protocols for the use of this compound in both preclinical and clinical research settings. Although this compound has been withdrawn from the market for commercial reasons, these notes are intended to support ongoing research and development in the field of liver-specific contrast agents.[1]
Mechanism of Action
This compound's efficacy as a liver-specific contrast agent stems from its unique mechanism of action. The this compound molecule is a prodrug that, upon intravenous administration, undergoes partial dissociation, releasing manganese ions (Mn²⁺). These paramagnetic ions are then taken up by functioning hepatocytes through a mechanism that mimics the uptake of vitamin B6.[2]
Once inside the hepatocytes, the manganese ions shorten the longitudinal relaxation time (T1) of the surrounding water protons. This T1 shortening effect leads to a significant increase in signal intensity on T1-weighted MR images, making the normal liver parenchyma appear brighter. In contrast, most malignant liver lesions, such as metastases and poorly differentiated hepatocellular carcinomas (HCCs), do not have functioning hepatocytes and therefore do not take up the manganese ions. This results in a significant difference in signal intensity between the enhanced normal liver tissue and the unenhanced lesions, thereby increasing lesion conspicuity.[2][3][4]
The fodipir ligand is subsequently eliminated through the kidneys, while the manganese is released from the hepatocytes and excreted via the biliary system.
Signaling Pathway of Hepatocyte Uptake
The uptake of the manganese component of this compound into hepatocytes is understood to be facilitated by transporters involved in vitamin B6 metabolism. The following diagram illustrates the proposed pathway.
Caption: Proposed uptake of manganese from this compound into hepatocytes via vitamin B6 transporters.
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound in liver MRI.
Table 1: MRI Signal Enhancement and Contrast-to-Noise Ratio (CNR)
| Parameter | Tissue/Lesion Type | Pre-Contrast Value (mean ± SD) | Post-Contrast Value (mean ± SD) | Reference |
| Signal-to-Noise Ratio (SNR) | Normal Liver | - | 51.3 ± 3.6 (with Gd-BOPTA) | |
| Normal Liver | - | - | ||
| Lesion-to-Liver CNR | Liver Lesions | - | -22.6 ± 2.7 | |
| Signal Intensity (SI) Change (Delayed vs. Early Imaging) | Hepatocellular Carcinoma (HCC) | - | 48.6% showed higher SI | |
| Metastases | - | No significant SI change | ||
| Hemangiomas | - | No significant SI change | ||
| Contrast Index (% Increase) | Liver | - | TFE sequence showed largest increase | |
| Post-Contrast CNR | Liver | - | FFE sequence was highest |
Table 2: Diagnostic Performance
| Parameter | This compound-Enhanced MRI | Comparison Modality (Value) | Reference |
| Sensitivity (per-patient) | 96.6% | FDG PET (93.3%) | |
| Positive Predictive Value (per-patient) | 100% | FDG PET (90.3%) | |
| Accuracy (per-patient) | 97.1% | FDG PET (85.3%) | |
| Sensitivity (per-lesion) | 81.4% | FDG PET (67.0%) | |
| Positive Predictive Value (per-lesion) | 89.8% | FDG PET (81.3%) | |
| Accuracy (per-lesion) | 75.5% | FDG PET (64.1%) |
Experimental Protocols
Preclinical Experimental Protocol: Rat Model of Hepatocellular Carcinoma
This protocol is a representative example for evaluating this compound in a preclinical setting.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Tumor Induction: Hepatocellular carcinoma can be induced chemically (e.g., with diethylnitrosamine) or by intrahepatic implantation of a rhabdomyosarcoma (R1) cell line.
2. This compound Formulation and Administration:
-
Formulation: this compound trisodium sterile solution.
-
Dosage: 5 µmol/kg body weight.
-
Administration: Intravenous (IV) injection via the tail vein.
3. MRI Protocol:
-
MRI System: 1.5T or 3.0T small-animal MRI scanner.
-
Coil: A dedicated small animal coil (e.g., wrist coil).
-
Anesthesia: Isoflurane or other suitable anesthetic to minimize motion artifacts.
-
Imaging Sequences:
-
Pre-contrast:
-
T1-weighted spin-echo (SE) or gradient-recalled echo (GRE). Example parameters for GRE: TR/TE, 77-80/2.3-2.5 ms; flip angle, 80°.
-
T2-weighted fast spin-echo (FSE).
-
-
Post-contrast (15-30 minutes after injection):
-
Repeat T1-weighted sequences as in the pre-contrast scan. An optimal sequence for post-contrast imaging is a Fast Field Echo (FFE) with TR/TE of 140/4.6 ms and a 90° flip angle.
-
-
Delayed Imaging (optional, up to 24 hours post-injection):
-
Repeat T1-weighted sequences to assess for lesion-related enhancement patterns.
-
-
4. Image Analysis:
-
Quantitative Analysis: Measure signal-to-noise ratio (SNR) of the liver parenchyma and lesions, and calculate the lesion-to-liver contrast-to-noise ratio (CNR) before and after contrast administration.
-
Qualitative Analysis: Visually assess the enhancement patterns of the liver and lesions.
Clinical Trial Protocol: Evaluation of Focal Liver Lesions
This protocol outlines a typical approach for a clinical study.
1. Patient Population:
-
Adult patients with known or suspected focal liver lesions.
-
Exclusion criteria should include known hypersensitivity to this compound or its components, and severe renal impairment.
2. This compound Administration:
-
Dosage: 5 µmol/kg body weight, administered as a slow intravenous infusion.
3. MRI Protocol:
-
MRI System: 1.5T or 3.0T clinical MRI scanner.
-
Coil: Phased-array torso coil.
-
Imaging Sequences:
-
Pre-contrast:
-
T1-weighted in-phase and opposed-phase GRE.
-
T2-weighted FSE with and without fat suppression.
-
-
Post-contrast (15-30 minutes after infusion):
-
T1-weighted GRE with fat suppression. Example parameters: TR/TE, 300/12 ms (for SE) or 77-80/2.3-2.5 ms (for GRE) with an 80° flip angle.
-
-
Delayed Imaging (optional, 4-24 hours post-injection):
-
T1-weighted GRE with fat suppression.
-
-
4. Data Analysis:
-
The primary endpoints would typically be the improvement in lesion detection and characterization with this compound-enhanced MRI compared to unenhanced MRI and/or other imaging modalities like contrast-enhanced CT.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study of a liver-specific MRI contrast agent.
Caption: A generalized workflow for preclinical evaluation of a liver-specific MRI contrast agent.
Conclusion
This compound has demonstrated significant potential as a liver-specific MRI contrast agent, offering high diagnostic accuracy for the detection and characterization of focal liver lesions. The protocols and data presented here provide a comprehensive resource for researchers and scientists in the field of diagnostic imaging and drug development. While no longer commercially available, the principles of its application and the insights gained from its use continue to be valuable for the development of the next generation of liver-specific contrast agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence optimization in this compound trisodium-enhanced liver and pancreas MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mangafodipir in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), a manganese-based compound, is recognized for its potent antioxidant properties, making it a valuable tool for in vitro studies investigating cellular responses to oxidative stress.[1][2] Initially developed as a contrast agent for magnetic resonance imaging (MRI), its ability to mimic the activity of superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) reductase has garnered significant interest in its therapeutic potential.[1][3] This document provides detailed protocols for the preparation of this compound solutions for cell culture experiments, summarizes key quantitative data, and illustrates its known signaling pathways.
Data Presentation
The following table summarizes the essential quantitative data for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Notes |
| Molecular Weight | 757.32 g/mol (Trisodium salt) | --- |
| Solubility | - Water: 33.33 mg/mL (44.01 mM)[4] - PBS: 100 mg/mL (132.04 mM) - DMSO: Insoluble | Ultrasonic treatment is required for dissolution in aqueous solvents. |
| Stock Solution Storage | - -80°C: 6 months - -20°C: 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Typical Working Concentrations | 40 µM - 1000 µM | Effective range observed in various cell-based assays. |
| In Vitro Activity | - Inhibits H₂O₂-induced effects on cell viability. - Attenuates cisplatin-induced apoptosis. - Protects against 7β-hydroxycholesterol-induced apoptosis. | --- |
Experimental Protocols
Materials
-
This compound trisodium (B8492382) powder
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent) or sterile Phosphate Buffered Saline (PBS)
-
Ultrasonic water bath
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in sterile water.
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound trisodium needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 757.32 g/mol = 0.0757 g or 75.73 mg
-
-
Weigh the powder: Accurately weigh 75.73 mg of this compound trisodium powder in a sterile microcentrifuge tube or weighing boat.
-
Dissolution:
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile water.
-
Cap the tube tightly and vortex briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Bring the final volume to 10 mL with sterile water.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the 10 mM stock solution to a final working concentration for treating cells. The example below is for a final concentration of 100 µM.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume: Use the C1V1 = C2V2 formula to determine the volume of the stock solution needed. For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 100 µM:
-
(10,000 µM) × V1 = (100 µM) × (10 mL)
-
V1 = (100 µM × 10 mL) / 10,000 µM = 0.1 mL or 100 µL
-
-
Prepare the working solution:
-
In a sterile conical tube, add 9.9 mL of pre-warmed complete cell culture medium.
-
Add 100 µL of the 10 mM this compound stock solution to the medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Incubate the cells for the desired experimental duration.
-
Note on Stability: The stability of this compound in cell culture medium at 37°C has not been extensively reported. For long-term experiments, it is recommended to replace the medium with a freshly prepared working solution every 24-48 hours to ensure a consistent concentration of the active compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytoprotective effects primarily through its antioxidant properties, which involve the modulation of key signaling pathways related to oxidative stress and apoptosis.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
This compound-Mediated Nrf2 Activation and Antioxidant Response
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. This activation leads to the transcription of various cytoprotective genes.
Caption: this compound's role in Nrf2 pathway activation.
Inhibition of Mitochondrial Apoptosis Pathway by this compound
This compound can protect cells from apoptosis by stabilizing mitochondrial membranes and influencing the Bcl-2 family of proteins. This prevents the release of pro-apoptotic factors from the mitochondria.
Caption: this compound's inhibition of mitochondrial apoptosis.
References
Application Notes and Protocols for Mangafodipir in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), a manganese-based compound, is recognized for its potent antioxidant properties, making it a valuable tool for in vitro studies investigating cellular responses to oxidative stress.[1][2] Initially developed as a contrast agent for magnetic resonance imaging (MRI), its ability to mimic the activity of superoxide dismutase (SOD), catalase, and glutathione reductase has garnered significant interest in its therapeutic potential.[1][3] This document provides detailed protocols for the preparation of this compound solutions for cell culture experiments, summarizes key quantitative data, and illustrates its known signaling pathways.
Data Presentation
The following table summarizes the essential quantitative data for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Notes |
| Molecular Weight | 757.32 g/mol (Trisodium salt) | --- |
| Solubility | - Water: 33.33 mg/mL (44.01 mM)[4] - PBS: 100 mg/mL (132.04 mM) - DMSO: Insoluble | Ultrasonic treatment is required for dissolution in aqueous solvents. |
| Stock Solution Storage | - -80°C: 6 months - -20°C: 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Typical Working Concentrations | 40 µM - 1000 µM | Effective range observed in various cell-based assays. |
| In Vitro Activity | - Inhibits H₂O₂-induced effects on cell viability. - Attenuates cisplatin-induced apoptosis. - Protects against 7β-hydroxycholesterol-induced apoptosis. | --- |
Experimental Protocols
Materials
-
This compound trisodium powder
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent) or sterile Phosphate Buffered Saline (PBS)
-
Ultrasonic water bath
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in sterile water.
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound trisodium needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 757.32 g/mol = 0.0757 g or 75.73 mg
-
-
Weigh the powder: Accurately weigh 75.73 mg of this compound trisodium powder in a sterile microcentrifuge tube or weighing boat.
-
Dissolution:
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile water.
-
Cap the tube tightly and vortex briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Bring the final volume to 10 mL with sterile water.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the 10 mM stock solution to a final working concentration for treating cells. The example below is for a final concentration of 100 µM.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume: Use the C1V1 = C2V2 formula to determine the volume of the stock solution needed. For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 100 µM:
-
(10,000 µM) × V1 = (100 µM) × (10 mL)
-
V1 = (100 µM × 10 mL) / 10,000 µM = 0.1 mL or 100 µL
-
-
Prepare the working solution:
-
In a sterile conical tube, add 9.9 mL of pre-warmed complete cell culture medium.
-
Add 100 µL of the 10 mM this compound stock solution to the medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Incubate the cells for the desired experimental duration.
-
Note on Stability: The stability of this compound in cell culture medium at 37°C has not been extensively reported. For long-term experiments, it is recommended to replace the medium with a freshly prepared working solution every 24-48 hours to ensure a consistent concentration of the active compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytoprotective effects primarily through its antioxidant properties, which involve the modulation of key signaling pathways related to oxidative stress and apoptosis.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
This compound-Mediated Nrf2 Activation and Antioxidant Response
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. This activation leads to the transcription of various cytoprotective genes.
Caption: this compound's role in Nrf2 pathway activation.
Inhibition of Mitochondrial Apoptosis Pathway by this compound
This compound can protect cells from apoptosis by stabilizing mitochondrial membranes and influencing the Bcl-2 family of proteins. This prevents the release of pro-apoptotic factors from the mitochondria.
Caption: this compound's inhibition of mitochondrial apoptosis.
References
Assessing Biliary Function in Preclinical Studies Using Mangafodipir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly known as Mn-DPDP) is a hepatobiliary magnetic resonance imaging (MRI) contrast agent that provides a non-invasive method for the assessment of biliary function in preclinical research. Composed of manganese (II) ions chelated by dipyridoxyl diphosphate (B83284) (DPDP), this compound is taken up by hepatocytes and subsequently excreted into the biliary system. This dynamic process allows for the visualization and quantification of biliary excretion, offering valuable insights into liver function and the impact of novel therapeutics on hepatobiliary transport in various animal models.
Following intravenous administration, this compound trisodium (B8492382) undergoes metabolism, leading to the dissociation of manganese from the DPDP ligand. The paramagnetic manganese ions shorten the T1 relaxation time of tissues in which they accumulate, resulting in a hyperintense (bright) signal on T1-weighted MR images.[1][2] Healthy hepatocytes efficiently extract manganese from the sinusoidal blood, leading to significant enhancement of the liver parenchyma. Subsequently, the manganese is secreted into the bile canaliculi, allowing for dynamic visualization of the biliary tree.[2][3]
This document provides detailed application notes and protocols for utilizing this compound to assess biliary function in preclinical studies, with a focus on experimental design, imaging protocols, and data analysis.
Key Applications in Preclinical Research
-
Functional Assessment of Biliary Excretion: Dynamic imaging following this compound administration allows for the qualitative and quantitative evaluation of bile flow and excretion kinetics.
-
Drug-Induced Liver Injury (DILI) Models: Assessing the impact of xenobiotics on biliary transport pathways.
-
Cholestasis Models: Investigating the pathophysiology of cholestatic liver diseases and evaluating the efficacy of therapeutic interventions.
-
Liver Disease Models: Characterizing alterations in biliary function in models of liver fibrosis, cirrhosis, and non-alcoholic fatty liver disease (NAFLD).
-
Phenotyping Genetically Modified Models: Evaluating the role of specific genes and transporters in hepatobiliary function.
Data Presentation
Quantitative Pharmacokinetic and Excretion Data of this compound and its Components
| Parameter | Species | Value | Reference |
| Manganese (Mn) | |||
| Elimination Half-life | Human | 20 minutes | [1] |
| Primary Excretion Route | Human | Fecal | |
| Renal Excretion | Human | ~15-20% | |
| Fecal Excretion (5 days) | Human | ~59% | |
| Protein Binding | Human | ~27% | |
| Fodipir (DPDP) | |||
| Elimination Half-life | Human | 50 minutes | |
| Primary Excretion Route | Human | Renal | |
| Fecal Excretion | Human | Up to 25% | |
| Protein Binding | Human | Negligible |
Preclinical Dosimetry
| Animal Model | Dosage (intravenous) | Purpose | Reference |
| Rat | 5 µmol/kg | Liver lesion detection | |
| Rabbit | 50 µmol/kg | Liver lesion detection | |
| Swine | 5 µmol/kg | Stomach imaging | |
| Mouse | 15 µmol/kg | Chemotherapy adjunct |
Experimental Protocols
Animal Preparation and this compound Administration
Animal Models: Common preclinical models for hepatobiliary studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). The choice of model will depend on the specific research question.
Anesthesia: Anesthesia is required to immobilize the animal during MRI acquisition. Inhalational anesthetics such as isoflurane (B1672236) are commonly used as they allow for precise control of anesthetic depth and rapid recovery.
Catheterization: For intravenous administration of this compound, a catheter should be placed in a suitable blood vessel, such as the tail vein in rodents. Patency of the catheter should be confirmed with a small flush of sterile saline before administering the contrast agent.
This compound Administration:
-
Prepare a sterile solution of this compound trisodium at the desired concentration.
-
Draw the calculated dose into a syringe. The typical preclinical dose ranges from 5 to 50 µmol/kg.
-
Administer the this compound solution as an intravenous bolus or a slow infusion over 1-2 minutes.
-
Immediately following administration, flush the catheter with a small volume of sterile saline to ensure the full dose has been delivered.
Preclinical MRI Protocol for Biliary Function Assessment
MRI System: A preclinical MRI scanner with a field strength of 4.7 T, 7 T, or higher is recommended for optimal signal-to-noise ratio and spatial resolution in small animals. A dedicated small animal imaging coil should be used.
Imaging Sequence: A T1-weighted gradient echo (GRE) sequence is the most appropriate for dynamic contrast-enhanced imaging with this compound due to its sensitivity to T1 shortening and rapid acquisition capabilities.
Suggested MRI Parameters for Rodent Liver Imaging (7T):
| Parameter | Value |
| Sequence | 3D T1-weighted Gradient Echo (GRE) |
| Repetition Time (TR) | 15 - 140 ms |
| Echo Time (TE) | 2.3 - 4.6 ms |
| Flip Angle | 20° - 90° |
| Slice Thickness | 1.0 - 2.0 mm |
| Field of View (FOV) | Adapted to the size of the animal's liver |
| Matrix Size | 128x128 or 256x256 |
| Acquisition Time | Dependent on parameters, aim for high temporal resolution for dynamic scans |
Imaging Protocol:
-
Pre-contrast Imaging: Acquire a set of baseline T1-weighted images of the liver and biliary region before the administration of this compound.
-
Dynamic Post-contrast Imaging: Immediately after this compound injection, acquire a series of T1-weighted images at regular intervals (e.g., every 1-5 minutes) for up to 60-90 minutes. This will capture the dynamic uptake of the contrast agent by the liver and its subsequent excretion into the biliary ducts.
-
Delayed Imaging: In some cases, delayed imaging at 4 to 24 hours post-injection can be beneficial to visualize the complete clearance of the contrast agent from the biliary system.
Quantitative Data Analysis
Region of Interest (ROI) Analysis:
-
Draw ROIs on the MR images encompassing the liver parenchyma and the common bile duct.
-
Measure the mean signal intensity (SI) within each ROI for each time point in the dynamic series.
-
Calculate the Signal Enhancement Ratio (SER) or percentage enhancement for the liver and bile duct at each time point relative to the pre-contrast baseline: SER = (SI_post / SI_pre) - 1
Kinetic Modeling: The time-course of signal enhancement in the liver and bile duct can be fitted to pharmacokinetic models to derive quantitative parameters of uptake and excretion rates. A simplified two-compartment model can be employed to estimate the rate of this compound uptake into hepatocytes and the rate of its excretion into the bile.
Visualization of Pathways and Workflows
Caption: Metabolism and excretion pathway of this compound.
Caption: Experimental workflow for assessing biliary function.
Caption: Logical flow of quantitative data analysis.
Conclusion
This compound serves as a valuable tool for the preclinical assessment of biliary function. The protocols outlined in this document provide a framework for conducting robust and reproducible studies to investigate hepatobiliary physiology and pathophysiology. By employing dynamic contrast-enhanced MRI with this compound, researchers can gain critical insights into the mechanisms of liver function and disease, thereby accelerating the development of novel therapeutics.
References
- 1. Liver perfusion MRI in a rodent model of cirrhosis: Agreement with bulk‐flow phase‐contrast MRI and noninvasive evaluation of inflammation in chronic liver disease using flow‐sensitive alternating inversion recovery arterial spin labelling and tissue T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of contrast agent uptake in the hepatobiliary phase helps to differentiate hepatocellular carcinoma grade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.osu.edu [medicine.osu.edu]
Assessing Biliary Function in Preclinical Studies Using Mangafodipir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly known as Mn-DPDP) is a hepatobiliary magnetic resonance imaging (MRI) contrast agent that provides a non-invasive method for the assessment of biliary function in preclinical research. Composed of manganese (II) ions chelated by dipyridoxyl diphosphate (DPDP), this compound is taken up by hepatocytes and subsequently excreted into the biliary system. This dynamic process allows for the visualization and quantification of biliary excretion, offering valuable insights into liver function and the impact of novel therapeutics on hepatobiliary transport in various animal models.
Following intravenous administration, this compound trisodium undergoes metabolism, leading to the dissociation of manganese from the DPDP ligand. The paramagnetic manganese ions shorten the T1 relaxation time of tissues in which they accumulate, resulting in a hyperintense (bright) signal on T1-weighted MR images.[1][2] Healthy hepatocytes efficiently extract manganese from the sinusoidal blood, leading to significant enhancement of the liver parenchyma. Subsequently, the manganese is secreted into the bile canaliculi, allowing for dynamic visualization of the biliary tree.[2][3]
This document provides detailed application notes and protocols for utilizing this compound to assess biliary function in preclinical studies, with a focus on experimental design, imaging protocols, and data analysis.
Key Applications in Preclinical Research
-
Functional Assessment of Biliary Excretion: Dynamic imaging following this compound administration allows for the qualitative and quantitative evaluation of bile flow and excretion kinetics.
-
Drug-Induced Liver Injury (DILI) Models: Assessing the impact of xenobiotics on biliary transport pathways.
-
Cholestasis Models: Investigating the pathophysiology of cholestatic liver diseases and evaluating the efficacy of therapeutic interventions.
-
Liver Disease Models: Characterizing alterations in biliary function in models of liver fibrosis, cirrhosis, and non-alcoholic fatty liver disease (NAFLD).
-
Phenotyping Genetically Modified Models: Evaluating the role of specific genes and transporters in hepatobiliary function.
Data Presentation
Quantitative Pharmacokinetic and Excretion Data of this compound and its Components
| Parameter | Species | Value | Reference |
| Manganese (Mn) | |||
| Elimination Half-life | Human | 20 minutes | [1] |
| Primary Excretion Route | Human | Fecal | |
| Renal Excretion | Human | ~15-20% | |
| Fecal Excretion (5 days) | Human | ~59% | |
| Protein Binding | Human | ~27% | |
| Fodipir (DPDP) | |||
| Elimination Half-life | Human | 50 minutes | |
| Primary Excretion Route | Human | Renal | |
| Fecal Excretion | Human | Up to 25% | |
| Protein Binding | Human | Negligible |
Preclinical Dosimetry
| Animal Model | Dosage (intravenous) | Purpose | Reference |
| Rat | 5 µmol/kg | Liver lesion detection | |
| Rabbit | 50 µmol/kg | Liver lesion detection | |
| Swine | 5 µmol/kg | Stomach imaging | |
| Mouse | 15 µmol/kg | Chemotherapy adjunct |
Experimental Protocols
Animal Preparation and this compound Administration
Animal Models: Common preclinical models for hepatobiliary studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). The choice of model will depend on the specific research question.
Anesthesia: Anesthesia is required to immobilize the animal during MRI acquisition. Inhalational anesthetics such as isoflurane are commonly used as they allow for precise control of anesthetic depth and rapid recovery.
Catheterization: For intravenous administration of this compound, a catheter should be placed in a suitable blood vessel, such as the tail vein in rodents. Patency of the catheter should be confirmed with a small flush of sterile saline before administering the contrast agent.
This compound Administration:
-
Prepare a sterile solution of this compound trisodium at the desired concentration.
-
Draw the calculated dose into a syringe. The typical preclinical dose ranges from 5 to 50 µmol/kg.
-
Administer the this compound solution as an intravenous bolus or a slow infusion over 1-2 minutes.
-
Immediately following administration, flush the catheter with a small volume of sterile saline to ensure the full dose has been delivered.
Preclinical MRI Protocol for Biliary Function Assessment
MRI System: A preclinical MRI scanner with a field strength of 4.7 T, 7 T, or higher is recommended for optimal signal-to-noise ratio and spatial resolution in small animals. A dedicated small animal imaging coil should be used.
Imaging Sequence: A T1-weighted gradient echo (GRE) sequence is the most appropriate for dynamic contrast-enhanced imaging with this compound due to its sensitivity to T1 shortening and rapid acquisition capabilities.
Suggested MRI Parameters for Rodent Liver Imaging (7T):
| Parameter | Value |
| Sequence | 3D T1-weighted Gradient Echo (GRE) |
| Repetition Time (TR) | 15 - 140 ms |
| Echo Time (TE) | 2.3 - 4.6 ms |
| Flip Angle | 20° - 90° |
| Slice Thickness | 1.0 - 2.0 mm |
| Field of View (FOV) | Adapted to the size of the animal's liver |
| Matrix Size | 128x128 or 256x256 |
| Acquisition Time | Dependent on parameters, aim for high temporal resolution for dynamic scans |
Imaging Protocol:
-
Pre-contrast Imaging: Acquire a set of baseline T1-weighted images of the liver and biliary region before the administration of this compound.
-
Dynamic Post-contrast Imaging: Immediately after this compound injection, acquire a series of T1-weighted images at regular intervals (e.g., every 1-5 minutes) for up to 60-90 minutes. This will capture the dynamic uptake of the contrast agent by the liver and its subsequent excretion into the biliary ducts.
-
Delayed Imaging: In some cases, delayed imaging at 4 to 24 hours post-injection can be beneficial to visualize the complete clearance of the contrast agent from the biliary system.
Quantitative Data Analysis
Region of Interest (ROI) Analysis:
-
Draw ROIs on the MR images encompassing the liver parenchyma and the common bile duct.
-
Measure the mean signal intensity (SI) within each ROI for each time point in the dynamic series.
-
Calculate the Signal Enhancement Ratio (SER) or percentage enhancement for the liver and bile duct at each time point relative to the pre-contrast baseline: SER = (SI_post / SI_pre) - 1
Kinetic Modeling: The time-course of signal enhancement in the liver and bile duct can be fitted to pharmacokinetic models to derive quantitative parameters of uptake and excretion rates. A simplified two-compartment model can be employed to estimate the rate of this compound uptake into hepatocytes and the rate of its excretion into the bile.
Visualization of Pathways and Workflows
Caption: Metabolism and excretion pathway of this compound.
Caption: Experimental workflow for assessing biliary function.
Caption: Logical flow of quantitative data analysis.
Conclusion
This compound serves as a valuable tool for the preclinical assessment of biliary function. The protocols outlined in this document provide a framework for conducting robust and reproducible studies to investigate hepatobiliary physiology and pathophysiology. By employing dynamic contrast-enhanced MRI with this compound, researchers can gain critical insights into the mechanisms of liver function and disease, thereby accelerating the development of novel therapeutics.
References
- 1. Liver perfusion MRI in a rodent model of cirrhosis: Agreement with bulk‐flow phase‐contrast MRI and noninvasive evaluation of inflammation in chronic liver disease using flow‐sensitive alternating inversion recovery arterial spin labelling and tissue T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of contrast agent uptake in the hepatobiliary phase helps to differentiate hepatocellular carcinoma grade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.osu.edu [medicine.osu.edu]
Application Notes and Protocols: Mangafodipir as a Tool for Studying Manganese Transport in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly known as MnDPDP) is a chelate of manganese(II) and the ligand fodipir (B38996) (dipyridoxyl diphosphate). Initially developed and approved as a contrast agent for magnetic resonance imaging (MRI) of the liver and pancreas, its unique properties make it a valuable tool for investigating manganese transport and homeostasis in various biological systems.[1][2][3] After intravenous administration, this compound undergoes a process of dephosphorylation and transmetallation, primarily with zinc, leading to a gradual release of manganese ions.[3][4] This controlled release of manganese allows for the study of its uptake, distribution, and transport mechanisms in a more physiologically relevant manner compared to the bolus administration of inorganic manganese salts.
These application notes provide an overview of the use of this compound in manganese transport studies, including its mechanism of action, pharmacokinetic data, and detailed protocols for in vivo and in vitro applications.
Mechanism of Action and Manganese Release
This compound serves as a pro-drug that delivers manganese to tissues. The release of manganese from the fodipir chelate is a two-step process:
-
Dephosphorylation: The phosphate (B84403) groups on the fodipir ligand are enzymatically removed.
-
Transmetallation: The manganese ion is then exchanged for endogenous zinc ions, releasing free manganese (Mn²⁺).
This gradual release of Mn²⁺ allows it to be taken up by cells through various transport mechanisms, acting as a tracer for manganese influx pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Components
| Parameter | Manganese (from this compound) | Fodipir (DPDP) | Reference(s) |
| Plasma Half-life (initial) | ~20 minutes | ~50 minutes | |
| Protein Binding | ~27% | Negligible | |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Primary Route of Excretion | Fecal | Renal | |
| Urinary Excretion (24h) | ~15-20% | Substantial | |
| Fecal Excretion (5 days) | ~50-60% | Minor |
Table 2: Biodistribution of Manganese Derived from this compound in Animal Models
| Organ/Tissue | Relative Uptake/Distribution | Species | Reference(s) |
| Liver | High | Rat, Dog | |
| Pancreas | High | Rat, Dog | |
| Kidneys | High | Rat, Dog | |
| Spleen | Moderate | Human | |
| Heart | Low | Dog | |
| Brain | Low (crosses BBB to a limited extent) | Human | |
| Fetal Liver and Bones | Detectable (transplacental passage) | Rat |
Experimental Protocols
Protocol 1: In Vivo Study of Manganese Biodistribution in a Rodent Model
Objective: To determine the tissue distribution of manganese following the administration of this compound.
Materials:
-
This compound trisodium (B8492382) (e.g., from MedChemExpress)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Rodent model (e.g., Sprague-Dawley rats or CD-1 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Instrumentation for manganese quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound trisodium in sterile PBS to the desired concentration. For a typical dose of 5-10 µmol/kg, a stock solution of 10 mM can be prepared.
-
Use sonication if necessary to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Administration:
-
Anesthetize the animal using isoflurane.
-
Administer the this compound solution via intravenous (tail vein) injection. A typical dose for biodistribution studies is around 5-10 µmol/kg body weight.
-
-
Time Course and Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of animals.
-
Perform cardiac perfusion with saline to remove blood from the tissues.
-
Carefully dissect and collect organs of interest (liver, pancreas, kidneys, spleen, heart, brain, etc.).
-
Record the wet weight of each tissue sample.
-
-
Manganese Quantification:
-
Digest the tissue samples using a certified protocol for trace metal analysis (e.g., nitric acid digestion).
-
Analyze the manganese content in each sample using ICP-MS.
-
Express the results as micrograms of manganese per gram of wet tissue weight.
-
Protocol 2: In Vitro Study of Manganese Uptake in a Cell Culture Model
Objective: To investigate the cellular uptake of manganese released from this compound and to study the involvement of specific manganese transporters.
Materials:
-
This compound trisodium
-
Cell line of interest (e.g., hepatocytes, pancreatic cells, or cells overexpressing specific transporters like ZIP8 or ZIP14)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Lysis buffer
-
Instrumentation for manganese quantification (e.g., ICP-MS or a colorimetric assay kit)
-
Optional: siRNA for specific manganese transporters (e.g., ZIP8, ZIP14) for knockdown experiments
Procedure:
-
Cell Culture:
-
Culture the chosen cell line to ~80-90% confluency in appropriate culture vessels (e.g., 6-well plates).
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and sterilize by filtration (0.22 µm filter).
-
Dilute the stock solution in serum-free cell culture medium or HBSS to the desired final concentrations (e.g., 10, 50, 100 µM).
-
-
Manganese Uptake Assay:
-
Wash the cells twice with warm HBSS.
-
Add the this compound working solution to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To stop the uptake, aspirate the this compound solution and wash the cells three times with ice-cold HBSS containing EDTA to chelate any extracellular manganese.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification of Intracellular Manganese:
-
Collect the cell lysates and determine the protein concentration for normalization.
-
Measure the manganese content in the lysates using ICP-MS or a sensitive colorimetric assay.
-
Express the results as ng of manganese per mg of protein.
-
-
Transporter Knockdown (Optional):
-
Transfect cells with siRNA targeting specific manganese transporters (e.g., ZIP8, ZIP14) prior to the uptake assay to investigate their role in manganese influx from this compound.
-
Visualizations
Caption: Metabolic pathway of this compound and subsequent manganese uptake.
Caption: In vivo experimental workflow for manganese biodistribution studies.
Caption: Putative manganese transport pathway involving ZIP8 and ZIP14.
References
- 1. Biodistribution and PET Imaging of pharmacokinetics of manganese in mice using Manganese-52 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mangafodipir as a Tool for Studying Manganese Transport in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly known as MnDPDP) is a chelate of manganese(II) and the ligand fodipir (dipyridoxyl diphosphate). Initially developed and approved as a contrast agent for magnetic resonance imaging (MRI) of the liver and pancreas, its unique properties make it a valuable tool for investigating manganese transport and homeostasis in various biological systems.[1][2][3] After intravenous administration, this compound undergoes a process of dephosphorylation and transmetallation, primarily with zinc, leading to a gradual release of manganese ions.[3][4] This controlled release of manganese allows for the study of its uptake, distribution, and transport mechanisms in a more physiologically relevant manner compared to the bolus administration of inorganic manganese salts.
These application notes provide an overview of the use of this compound in manganese transport studies, including its mechanism of action, pharmacokinetic data, and detailed protocols for in vivo and in vitro applications.
Mechanism of Action and Manganese Release
This compound serves as a pro-drug that delivers manganese to tissues. The release of manganese from the fodipir chelate is a two-step process:
-
Dephosphorylation: The phosphate groups on the fodipir ligand are enzymatically removed.
-
Transmetallation: The manganese ion is then exchanged for endogenous zinc ions, releasing free manganese (Mn²⁺).
This gradual release of Mn²⁺ allows it to be taken up by cells through various transport mechanisms, acting as a tracer for manganese influx pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Components
| Parameter | Manganese (from this compound) | Fodipir (DPDP) | Reference(s) |
| Plasma Half-life (initial) | ~20 minutes | ~50 minutes | |
| Protein Binding | ~27% | Negligible | |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Primary Route of Excretion | Fecal | Renal | |
| Urinary Excretion (24h) | ~15-20% | Substantial | |
| Fecal Excretion (5 days) | ~50-60% | Minor |
Table 2: Biodistribution of Manganese Derived from this compound in Animal Models
| Organ/Tissue | Relative Uptake/Distribution | Species | Reference(s) |
| Liver | High | Rat, Dog | |
| Pancreas | High | Rat, Dog | |
| Kidneys | High | Rat, Dog | |
| Spleen | Moderate | Human | |
| Heart | Low | Dog | |
| Brain | Low (crosses BBB to a limited extent) | Human | |
| Fetal Liver and Bones | Detectable (transplacental passage) | Rat |
Experimental Protocols
Protocol 1: In Vivo Study of Manganese Biodistribution in a Rodent Model
Objective: To determine the tissue distribution of manganese following the administration of this compound.
Materials:
-
This compound trisodium (e.g., from MedChemExpress)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Rodent model (e.g., Sprague-Dawley rats or CD-1 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Instrumentation for manganese quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound trisodium in sterile PBS to the desired concentration. For a typical dose of 5-10 µmol/kg, a stock solution of 10 mM can be prepared.
-
Use sonication if necessary to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Administration:
-
Anesthetize the animal using isoflurane.
-
Administer the this compound solution via intravenous (tail vein) injection. A typical dose for biodistribution studies is around 5-10 µmol/kg body weight.
-
-
Time Course and Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of animals.
-
Perform cardiac perfusion with saline to remove blood from the tissues.
-
Carefully dissect and collect organs of interest (liver, pancreas, kidneys, spleen, heart, brain, etc.).
-
Record the wet weight of each tissue sample.
-
-
Manganese Quantification:
-
Digest the tissue samples using a certified protocol for trace metal analysis (e.g., nitric acid digestion).
-
Analyze the manganese content in each sample using ICP-MS.
-
Express the results as micrograms of manganese per gram of wet tissue weight.
-
Protocol 2: In Vitro Study of Manganese Uptake in a Cell Culture Model
Objective: To investigate the cellular uptake of manganese released from this compound and to study the involvement of specific manganese transporters.
Materials:
-
This compound trisodium
-
Cell line of interest (e.g., hepatocytes, pancreatic cells, or cells overexpressing specific transporters like ZIP8 or ZIP14)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Lysis buffer
-
Instrumentation for manganese quantification (e.g., ICP-MS or a colorimetric assay kit)
-
Optional: siRNA for specific manganese transporters (e.g., ZIP8, ZIP14) for knockdown experiments
Procedure:
-
Cell Culture:
-
Culture the chosen cell line to ~80-90% confluency in appropriate culture vessels (e.g., 6-well plates).
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and sterilize by filtration (0.22 µm filter).
-
Dilute the stock solution in serum-free cell culture medium or HBSS to the desired final concentrations (e.g., 10, 50, 100 µM).
-
-
Manganese Uptake Assay:
-
Wash the cells twice with warm HBSS.
-
Add the this compound working solution to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To stop the uptake, aspirate the this compound solution and wash the cells three times with ice-cold HBSS containing EDTA to chelate any extracellular manganese.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification of Intracellular Manganese:
-
Collect the cell lysates and determine the protein concentration for normalization.
-
Measure the manganese content in the lysates using ICP-MS or a sensitive colorimetric assay.
-
Express the results as ng of manganese per mg of protein.
-
-
Transporter Knockdown (Optional):
-
Transfect cells with siRNA targeting specific manganese transporters (e.g., ZIP8, ZIP14) prior to the uptake assay to investigate their role in manganese influx from this compound.
-
Visualizations
Caption: Metabolic pathway of this compound and subsequent manganese uptake.
Caption: In vivo experimental workflow for manganese biodistribution studies.
Caption: Putative manganese transport pathway involving ZIP8 and ZIP14.
References
- 1. Biodistribution and PET Imaging of pharmacokinetics of manganese in mice using Manganese-52 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mangafodipir's Efficacy in Ischemia-Reperfusion Injury
Introduction
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. This paradoxical phenomenon is a major concern in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The damage is largely mediated by a burst of reactive oxygen species (ROS) upon reoxygenation, leading to oxidative stress, inflammation, and ultimately cell death. Mangafodipir (discontinued as Teslascan™) and its metabolite, MnPLED, have demonstrated significant therapeutic potential in mitigating I/R injury. This is attributed to their superoxide (B77818) dismutase (SOD) mimetic activity, which helps to neutralize harmful superoxide radicals.[1][2][3] These application notes provide a framework for the preclinical evaluation of this compound's efficacy in various models of ischemia-reperfusion injury.
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
This compound is a manganese-based contrast agent that was initially developed for magnetic resonance imaging (MRI) of the liver.[2] During its development, it was discovered to possess potent antioxidant properties, specifically mimicking the action of manganese superoxide dismutase (MnSOD).[1]
The protective effect of this compound in I/R injury is primarily due to its ability to scavenge superoxide anions, a key component of the reactive oxygen species generated during reperfusion. By reducing the levels of superoxide, this compound helps to prevent the formation of more damaging reactive species like peroxynitrite, thereby protecting cells from oxidative damage, mitochondrial dysfunction, and apoptosis. Preclinical studies have shown that this compound can reduce infarct size in myocardial I/R models and protect against liver damage in hepatic I/R models.
Signaling Pathway of Ischemia-Reperfusion Injury and this compound's Intervention
Caption: Signaling cascade in I/R injury and the inhibitory role of this compound.
Experimental Design and Protocols
The following protocols outline in vivo models for assessing the efficacy of this compound in mitigating I/R injury in cardiac, hepatic, and renal tissues.
General Experimental Workflow
Caption: General workflow for in vivo testing of this compound in I/R injury.
Myocardial Ischemia-Reperfusion Injury Model
This protocol is adapted from established murine models of myocardial infarction.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Induce ischemia for 30-45 minutes.
-
Release the ligature to allow for reperfusion for 24 hours.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes prior to reperfusion. The control group receives a saline injection.
-
Outcome Measures:
-
Infarct Size Assessment: At 24 hours post-reperfusion, excise the heart and stain with triphenyl tetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Function: Evaluate cardiac function using echocardiography at baseline and 24 hours post-reperfusion.
-
Biochemical Markers: Measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
Histopathology: Perform H&E and Masson's trichrome staining on heart sections to assess tissue damage and fibrosis.
-
Hepatic Ischemia-Reperfusion Injury Model
This protocol is based on a well-established murine model of partial hepatic ischemia.
Protocol:
-
Animal Model: Male Balb/c mice (8-10 weeks old).
-
Anesthesia: Anesthetize with ketamine/xylazine.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Clamp the portal vein and hepatic artery supplying the left and median lobes of the liver to induce 70% hepatic ischemia for 60-90 minutes.
-
Remove the clamp to initiate reperfusion for 6-24 hours.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes before ischemia. The control group receives saline.
-
Outcome Measures:
-
Liver Function Tests: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: H&E staining of liver sections to assess hepatocellular necrosis.
-
Apoptosis Markers: TUNEL staining or caspase-3 activity assays on liver tissue.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (B108866) (GSH) in liver homogenates.
-
Renal Ischemia-Reperfusion Injury Model
This protocol describes a murine model of unilateral renal I/R injury.
Protocol:
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Anesthesia: Anesthetize with isoflurane.
-
Surgical Procedure:
-
Perform a flank incision to expose the left kidney.
-
Clamp the renal pedicle with a non-traumatic microvascular clamp for 30-45 minutes to induce ischemia.
-
Remove the clamp to allow reperfusion for 24-48 hours.
-
A contralateral nephrectomy of the right kidney may be performed to exacerbate the injury to the left kidney.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intravenously) just prior to reperfusion.
-
Outcome Measures:
-
Renal Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Histopathology: Periodic acid-Schiff (PAS) staining of kidney sections to assess tubular injury.
-
Inflammatory Markers: Measure kidney tissue levels of inflammatory cytokines such as TNF-α and IL-6.
-
Kidney Injury Biomarkers: Measure urinary levels of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating this compound in I/R injury.
Table 1: Efficacy of this compound in Hepatic Ischemia-Reperfusion Injury in Mice
| Parameter | Control (I/R) | This compound (10 mg/kg) + I/R | Fold Change | Reference |
| Serum AST (U/L) | 4500 ± 500 | 1500 ± 300 | ↓ 3.0x | |
| Caspase-3 Activity (fold increase) | 9.0 ± 1.0 | 2.3 ± 0.5 | ↓ 3.9x | |
| Lipid Peroxidation (µM/mg) | 13.3 ± 1.7 | 7.6 ± 0.3 | ↓ 1.75x | |
| Mitochondrial GSH (% of sham) | ~40% | ~96% | ↑ ~2.4x | |
| Survival Rate (%) | ~10% | ~80% | ↑ 8.0x |
Table 2: Efficacy of this compound in a Rat Model of Liver Transplantation (Ischemia-Reperfusion)
| Parameter | Control (I/R) | This compound (5 µmol/kg) + I/R | Fold Change | Reference |
| Serum AST (U/L) | ~3500 | ~1500 | ↓ 2.3x | |
| Serum ALT (U/L) | ~4000 | ~2000 | ↓ 2.0x | |
| Bile Production (µl/min/g liver) | ~0.2 | ~0.6 | ↑ 3.0x | |
| Histological Damage Score | ~3.5 | ~1.5 | ↓ 2.3x | |
| GLDH (U/L in perfusate) | ~120 | ~40 | ↓ 3.0x |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to design and execute experiments aimed at evaluating the therapeutic efficacy of this compound in ischemia-reperfusion injury. The consistent protective effects observed across different organ systems in preclinical models underscore the potential of this compound as a valuable adjunct therapy in clinical scenarios where I/R injury is a significant concern. Further research should focus on optimizing dosing and administration timing to maximize its therapeutic benefits.
References
- 1. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mangafodipir's Efficacy in Ischemia-Reperfusion Injury
Introduction
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. This paradoxical phenomenon is a major concern in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The damage is largely mediated by a burst of reactive oxygen species (ROS) upon reoxygenation, leading to oxidative stress, inflammation, and ultimately cell death. Mangafodipir (discontinued as Teslascan™) and its metabolite, MnPLED, have demonstrated significant therapeutic potential in mitigating I/R injury. This is attributed to their superoxide dismutase (SOD) mimetic activity, which helps to neutralize harmful superoxide radicals.[1][2][3] These application notes provide a framework for the preclinical evaluation of this compound's efficacy in various models of ischemia-reperfusion injury.
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
This compound is a manganese-based contrast agent that was initially developed for magnetic resonance imaging (MRI) of the liver.[2] During its development, it was discovered to possess potent antioxidant properties, specifically mimicking the action of manganese superoxide dismutase (MnSOD).[1]
The protective effect of this compound in I/R injury is primarily due to its ability to scavenge superoxide anions, a key component of the reactive oxygen species generated during reperfusion. By reducing the levels of superoxide, this compound helps to prevent the formation of more damaging reactive species like peroxynitrite, thereby protecting cells from oxidative damage, mitochondrial dysfunction, and apoptosis. Preclinical studies have shown that this compound can reduce infarct size in myocardial I/R models and protect against liver damage in hepatic I/R models.
Signaling Pathway of Ischemia-Reperfusion Injury and this compound's Intervention
Caption: Signaling cascade in I/R injury and the inhibitory role of this compound.
Experimental Design and Protocols
The following protocols outline in vivo models for assessing the efficacy of this compound in mitigating I/R injury in cardiac, hepatic, and renal tissues.
General Experimental Workflow
Caption: General workflow for in vivo testing of this compound in I/R injury.
Myocardial Ischemia-Reperfusion Injury Model
This protocol is adapted from established murine models of myocardial infarction.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Induce ischemia for 30-45 minutes.
-
Release the ligature to allow for reperfusion for 24 hours.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes prior to reperfusion. The control group receives a saline injection.
-
Outcome Measures:
-
Infarct Size Assessment: At 24 hours post-reperfusion, excise the heart and stain with triphenyl tetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Function: Evaluate cardiac function using echocardiography at baseline and 24 hours post-reperfusion.
-
Biochemical Markers: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Histopathology: Perform H&E and Masson's trichrome staining on heart sections to assess tissue damage and fibrosis.
-
Hepatic Ischemia-Reperfusion Injury Model
This protocol is based on a well-established murine model of partial hepatic ischemia.
Protocol:
-
Animal Model: Male Balb/c mice (8-10 weeks old).
-
Anesthesia: Anesthetize with ketamine/xylazine.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Clamp the portal vein and hepatic artery supplying the left and median lobes of the liver to induce 70% hepatic ischemia for 60-90 minutes.
-
Remove the clamp to initiate reperfusion for 6-24 hours.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes before ischemia. The control group receives saline.
-
Outcome Measures:
-
Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: H&E staining of liver sections to assess hepatocellular necrosis.
-
Apoptosis Markers: TUNEL staining or caspase-3 activity assays on liver tissue.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH) in liver homogenates.
-
Renal Ischemia-Reperfusion Injury Model
This protocol describes a murine model of unilateral renal I/R injury.
Protocol:
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Anesthesia: Anesthetize with isoflurane.
-
Surgical Procedure:
-
Perform a flank incision to expose the left kidney.
-
Clamp the renal pedicle with a non-traumatic microvascular clamp for 30-45 minutes to induce ischemia.
-
Remove the clamp to allow reperfusion for 24-48 hours.
-
A contralateral nephrectomy of the right kidney may be performed to exacerbate the injury to the left kidney.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intravenously) just prior to reperfusion.
-
Outcome Measures:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Periodic acid-Schiff (PAS) staining of kidney sections to assess tubular injury.
-
Inflammatory Markers: Measure kidney tissue levels of inflammatory cytokines such as TNF-α and IL-6.
-
Kidney Injury Biomarkers: Measure urinary levels of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating this compound in I/R injury.
Table 1: Efficacy of this compound in Hepatic Ischemia-Reperfusion Injury in Mice
| Parameter | Control (I/R) | This compound (10 mg/kg) + I/R | Fold Change | Reference |
| Serum AST (U/L) | 4500 ± 500 | 1500 ± 300 | ↓ 3.0x | |
| Caspase-3 Activity (fold increase) | 9.0 ± 1.0 | 2.3 ± 0.5 | ↓ 3.9x | |
| Lipid Peroxidation (µM/mg) | 13.3 ± 1.7 | 7.6 ± 0.3 | ↓ 1.75x | |
| Mitochondrial GSH (% of sham) | ~40% | ~96% | ↑ ~2.4x | |
| Survival Rate (%) | ~10% | ~80% | ↑ 8.0x |
Table 2: Efficacy of this compound in a Rat Model of Liver Transplantation (Ischemia-Reperfusion)
| Parameter | Control (I/R) | This compound (5 µmol/kg) + I/R | Fold Change | Reference |
| Serum AST (U/L) | ~3500 | ~1500 | ↓ 2.3x | |
| Serum ALT (U/L) | ~4000 | ~2000 | ↓ 2.0x | |
| Bile Production (µl/min/g liver) | ~0.2 | ~0.6 | ↑ 3.0x | |
| Histological Damage Score | ~3.5 | ~1.5 | ↓ 2.3x | |
| GLDH (U/L in perfusate) | ~120 | ~40 | ↓ 3.0x |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to design and execute experiments aimed at evaluating the therapeutic efficacy of this compound in ischemia-reperfusion injury. The consistent protective effects observed across different organ systems in preclinical models underscore the potential of this compound as a valuable adjunct therapy in clinical scenarios where I/R injury is a significant concern. Further research should focus on optimizing dosing and administration timing to maximize its therapeutic benefits.
References
- 1. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
Dosimetry and administration routes for Mangafodipir in animal research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and administration routes for Mangafodipir (MnDPDP) in preclinical animal research. The information is intended to guide study design and execution for investigations into its properties as both a magnetic resonance imaging (MRI) contrast agent and a therapeutic agent with antioxidant properties.
Dosimetry of this compound
This compound has been evaluated in a variety of animal models for different applications, primarily as an MRI contrast agent for hepatobiliary imaging and, more recently, for its therapeutic potential as a superoxide (B77818) dismutase (SOD) mimetic. Dosages vary significantly depending on the animal species, the route of administration, and the experimental endpoint.
Quantitative Dosimetry Data
The following tables summarize the reported dosages of this compound used in animal research, categorized by species and application.
Table 1: Intravenous (IV) Administration Dosimetry
| Animal Species | Dosage | Application | Key Findings |
| Rat | 2, 5, 20 µmol/kg | Developmental Toxicity | No maternal toxicity at any dose. Fetal body weights decreased and skeletal malformations observed at 20 µmol/kg.[1] |
| Rat | 20, 40, 80 µmol/kg | Developmental Stage Susceptibility | Skeletal malformations increased in a dose-dependent manner, with the highest incidence from dosing on days 15-17 of gestation.[1] |
| Rat | 116 µmol/kg | Repeated Dose Toxicity | No-Observed-Adverse-Effect Level (NOAEL) for repeated daily administration.[2] |
| Rabbit | 5, 20, 40, 60 µmol/kg | Developmental Toxicity | Maternal NOAEL was 60 µmol/kg. Developmental NOAEL was 40 µmol/kg, with an increase in postimplantation loss at 60 µmol/kg. No significant increase in malformations.[3][4] |
| Dog | Up to 232 µmol/kg | Hemodynamic Effects | No significant hemodynamic effects at single intravenous doses. |
| Dog | Near clinical doses | Pharmacokinetics | Rapid removal of the manganese (Mn) moiety from plasma (elimination half-life < 25 min). |
| Swine | 5 µmol/kg | MRI Contrast Agent | Produced prolonged and selective enhancement of the inner surface of the stomach. |
| Mouse | >2000 µmol/kg | Acute Toxicity | Minimum lethal dose. |
| Cynomolgus Monkey | 29 µmol/kg | Repeated Dose Toxicity | NOAEL for repeated administration three times a week for three weeks. |
Table 2: Intraperitoneal (IP) Administration Dosimetry
| Animal Species | Dosage | Application | Key Findings |
| Mouse | 10 mg/kg | Ischemia-Reperfusion Injury | Prevented hepatic ischemia-reperfusion injuries, reduced serum ASAT activity, and decreased liver tissue damage and apoptosis. |
| Rat | 3, 5, 15 µmol/kg | Ischemia-Reperfusion Injury | Pretreatment with 5 µmol/kg improved liver graft tolerance to ischemia/reperfusion injury. |
Administration Routes and Protocols
The primary route of administration for this compound in animal research is intravenous injection. Intraperitoneal injection has also been used, particularly in rodent models for studying its therapeutic effects. Oral administration is less common and not well-documented for this compound specifically.
Preparation of this compound Solution for Injection
This compound trisodium (B8492382) is a yellow, water-soluble solid. For administration, it is typically dissolved in a sterile, isotonic vehicle.
Materials:
-
This compound trisodium powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials
-
Syringes and filters for sterilization (if not using a commercially sterile powder)
Protocol:
-
Calculate the required amount of this compound trisodium based on the desired dose and the total volume to be administered.
-
Aseptically weigh the this compound trisodium powder.
-
Dissolve the powder in the appropriate volume of sterile saline.
-
If the initial powder is not sterile, filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light. For in-vivo experiments, it is recommended to prepare fresh solutions.
Intravenous (IV) Administration
Experimental Workflow for Intravenous Administration
References
- 1. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. aacrjournals.org [aacrjournals.org]
Dosimetry and administration routes for Mangafodipir in animal research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and administration routes for Mangafodipir (MnDPDP) in preclinical animal research. The information is intended to guide study design and execution for investigations into its properties as both a magnetic resonance imaging (MRI) contrast agent and a therapeutic agent with antioxidant properties.
Dosimetry of this compound
This compound has been evaluated in a variety of animal models for different applications, primarily as an MRI contrast agent for hepatobiliary imaging and, more recently, for its therapeutic potential as a superoxide dismutase (SOD) mimetic. Dosages vary significantly depending on the animal species, the route of administration, and the experimental endpoint.
Quantitative Dosimetry Data
The following tables summarize the reported dosages of this compound used in animal research, categorized by species and application.
Table 1: Intravenous (IV) Administration Dosimetry
| Animal Species | Dosage | Application | Key Findings |
| Rat | 2, 5, 20 µmol/kg | Developmental Toxicity | No maternal toxicity at any dose. Fetal body weights decreased and skeletal malformations observed at 20 µmol/kg.[1] |
| Rat | 20, 40, 80 µmol/kg | Developmental Stage Susceptibility | Skeletal malformations increased in a dose-dependent manner, with the highest incidence from dosing on days 15-17 of gestation.[1] |
| Rat | 116 µmol/kg | Repeated Dose Toxicity | No-Observed-Adverse-Effect Level (NOAEL) for repeated daily administration.[2] |
| Rabbit | 5, 20, 40, 60 µmol/kg | Developmental Toxicity | Maternal NOAEL was 60 µmol/kg. Developmental NOAEL was 40 µmol/kg, with an increase in postimplantation loss at 60 µmol/kg. No significant increase in malformations.[3][4] |
| Dog | Up to 232 µmol/kg | Hemodynamic Effects | No significant hemodynamic effects at single intravenous doses. |
| Dog | Near clinical doses | Pharmacokinetics | Rapid removal of the manganese (Mn) moiety from plasma (elimination half-life < 25 min). |
| Swine | 5 µmol/kg | MRI Contrast Agent | Produced prolonged and selective enhancement of the inner surface of the stomach. |
| Mouse | >2000 µmol/kg | Acute Toxicity | Minimum lethal dose. |
| Cynomolgus Monkey | 29 µmol/kg | Repeated Dose Toxicity | NOAEL for repeated administration three times a week for three weeks. |
Table 2: Intraperitoneal (IP) Administration Dosimetry
| Animal Species | Dosage | Application | Key Findings |
| Mouse | 10 mg/kg | Ischemia-Reperfusion Injury | Prevented hepatic ischemia-reperfusion injuries, reduced serum ASAT activity, and decreased liver tissue damage and apoptosis. |
| Rat | 3, 5, 15 µmol/kg | Ischemia-Reperfusion Injury | Pretreatment with 5 µmol/kg improved liver graft tolerance to ischemia/reperfusion injury. |
Administration Routes and Protocols
The primary route of administration for this compound in animal research is intravenous injection. Intraperitoneal injection has also been used, particularly in rodent models for studying its therapeutic effects. Oral administration is less common and not well-documented for this compound specifically.
Preparation of this compound Solution for Injection
This compound trisodium is a yellow, water-soluble solid. For administration, it is typically dissolved in a sterile, isotonic vehicle.
Materials:
-
This compound trisodium powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials
-
Syringes and filters for sterilization (if not using a commercially sterile powder)
Protocol:
-
Calculate the required amount of this compound trisodium based on the desired dose and the total volume to be administered.
-
Aseptically weigh the this compound trisodium powder.
-
Dissolve the powder in the appropriate volume of sterile saline.
-
If the initial powder is not sterile, filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light. For in-vivo experiments, it is recommended to prepare fresh solutions.
Intravenous (IV) Administration
Experimental Workflow for Intravenous Administration
References
- 1. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Quantitative Analysis of Mangafodipir-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly marketed as Teslascan™) is a manganese-based, organ-specific paramagnetic contrast agent designed for magnetic resonance imaging (MRI), particularly of the hepatobiliary system.[1][2] It is a chelate composed of paramagnetic manganese(II) ions and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[1][3] After intravenous administration, this compound undergoes a gradual dissociation, releasing manganese ions (Mn²⁺).[4]
The paramagnetic properties of Mn²⁺ shorten the longitudinal relaxation time (T1) of tissues where it accumulates, leading to an increased signal intensity (brightness) on T1-weighted MR images. Unlike extracellular gadolinium-based contrast agents, Mn²⁺ is an intracellular agent. It functions as a calcium analogue and is taken up by metabolically active cells, such as hepatocytes and cardiomyocytes, primarily through voltage-gated calcium channels. This cellular uptake mechanism allows for the functional assessment of tissue viability.
Normal, functioning tissue, like healthy liver parenchyma, readily takes up the manganese, appearing brighter on T1-weighted images. In contrast, abnormal or cancerous tissues with different cellular compositions exhibit minimal or no uptake, creating a high contrast for lesion detection. This document provides detailed protocols and quantitative data for utilizing this compound-enhanced MRI in research and drug development. Although it was withdrawn from the market for commercial reasons, there is renewed interest in this compound as a safer alternative to some gadolinium-based agents.
Mechanism of Action and Cellular Uptake
Following intravenous infusion, this compound trisodium (B8492382) undergoes biotransformation through dephosphorylation and transmetallation, primarily with plasma zinc. This process leads to the slow release of Mn²⁺ ions. The released Mn²⁺, acting as a calcium analogue, is transported into active cells through voltage-dependent L-type calcium channels. This intracellular accumulation is the basis for contrast enhancement in viable tissues. The fodipir ligand is distributed to the extracellular fluid and is eliminated via urine.
Pharmacokinetic Properties
This compound consists of two components, manganese (Mn²⁺) and the fodipir ligand, which have distinct pharmacokinetic profiles following dissociation.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) Ligand | Reference(s) |
|---|---|---|---|
| Initial Plasma Half-life | ≤ 20 minutes | ~50 minutes | |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Primary Uptake | Liver, pancreas, kidneys, spleen | Extracellular fluid | |
| Elimination Route | Fecal (50-60%), Renal (15-20%) | Primarily Renal |
| Protein Binding | Binds to plasma proteins | Negligible | |
Experimental Protocols
Protocol 1: this compound-Enhanced MRI for Hepatic Lesion Detection (Human Clinical Study)
This protocol is based on methodologies used in U.S. Multicenter Phase III clinical trials.
-
Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications, including known hypersensitivity to this compound or its components.
-
Patients with a history of allergies or immune system disorders should be monitored for several hours post-administration.
-
-
Dosage and Administration:
-
Recommended Dose: 5 µmol/kg body weight (equivalent to 0.1 mL/kg of the 50 µmol/mL solution).
-
Administration: Administer as an intravenous (IV) infusion.
-
Infusion Rate: For liver imaging, a rate of 2-3 mL/min is recommended.
-
-
MRI Acquisition:
-
Scanner: 0.5T to 2.0T MRI scanner.
-
Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver.
-
Post-contrast Imaging:
-
Begin post-contrast T1-weighted image acquisition. Near-maximal enhancement of normal liver parenchyma is typically observed 15-20 minutes after the start of the infusion.
-
The enhancement effect in the liver can last for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.
-
A typical post-injection imaging time point is 15 minutes.
-
-
-
Quantitative Analysis:
-
Define Regions of Interest (ROIs) on both normal liver parenchyma and suspected lesions on pre- and post-contrast T1-weighted images.
-
Measure the mean signal intensity (SI) within each ROI.
-
Calculate the percentage of signal enhancement using the formula: ((SI_post - SI_pre) / SI_pre) * 100.
-
Protocol 2: Manganese-Enhanced T1 Mapping for Myocardial Viability (Preclinical Rat Model)
This protocol is adapted from studies assessing myocardial infarction in rats.
-
Animal Model:
-
Use a validated animal model, such as male Sprague-Dawley rats with surgically induced myocardial infarction (e.g., coronary artery ligation).
-
-
Dosage and Administration:
-
Dose: 22 µmol/kg to 44 µmol/kg of this compound.
-
Administration: Administer via slow intravenous injection (e.g., into the tail vein) over 1-4 minutes.
-
-
MRI Acquisition (T1 Mapping):
-
Scanner: High-field MRI scanner suitable for small animal imaging.
-
Pre-contrast T1 Map: Acquire a baseline native T1 map of the heart using a sequence like Modified Look-Locker Inversion recovery (MOLLI).
-
Post-contrast T1 Maps: Acquire serial T1 maps following this compound administration. Optimal T1 shortening is typically achieved from 40 minutes post-administration.
-
Typical Sequence Parameters (Example):
-
Sequence: Cardiac-gated gradient echo (e.g., MOLLI).
-
Resolution: In-plane resolution of ~0.39 x 0.39 mm².
-
Slice Thickness: ~2 mm.
-
-
-
Quantitative Analysis:
-
Segment the myocardium on the T1 maps to delineate the infarcted region and remote (viable) myocardium.
-
Measure the mean T1 relaxation time (in milliseconds) within the viable and infarcted ROIs, both pre- and post-contrast.
-
Calculate the change in T1 (ΔT1 = T1_pre - T1_post) or the reduction in T1 (R1 = 1/T1) to quantify manganese uptake. Viable myocardium will show significant T1 shortening, while infarcted tissue will not.
-
Quantitative Data Summary
Quantitative analysis relies on measuring the change in tissue properties following the uptake of manganese.
Table 2: Quantitative Results from this compound-Enhanced MRI Studies
| Application | Organ/Tissue | Quantitative Metric | Result/Observation | Subject | Reference(s) |
|---|---|---|---|---|---|
| Pharmacokinetics | Plasma | Mn Concentration | Reduced to ~15% of max value at 1 hour post-infusion. | Human | |
| Organ Enhancement | Liver | Signal Intensity (SI) | Max SI enhancement seen 15-20 min post-infusion. | Human | |
| Organ Enhancement | Pancreas, Kidney | Signal Intensity (SI) | Significant SI increase observed. | Human | |
| Organ Enhancement | Choroid Plexus | Signal Intensity (SI) | Enhancement within 5 min, peaking at 11-40 min, resolving by 5-7 days. | Human | |
| Organ Enhancement | Anterior Pituitary | Signal Intensity (SI) | ~1.5-fold increase from baseline, persisting >72 hours. | Human | |
| Lesion Enhancement | Liver Metastases (Endocrine) | Signal Intensity (SI) | 49% enhancement in tumors (SE images). | Human |
| Myocardial Viability | Healthy Myocardium | T1 Reduction | T1 reduction of 222.7 ms (B15284909) from baseline (44 µmol/kg dose). | Rat | |
References
Application Notes and Protocols for Quantitative Analysis of Mangafodipir-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (formerly marketed as Teslascan™) is a manganese-based, organ-specific paramagnetic contrast agent designed for magnetic resonance imaging (MRI), particularly of the hepatobiliary system.[1][2] It is a chelate composed of paramagnetic manganese(II) ions and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][3] After intravenous administration, this compound undergoes a gradual dissociation, releasing manganese ions (Mn²⁺).[4]
The paramagnetic properties of Mn²⁺ shorten the longitudinal relaxation time (T1) of tissues where it accumulates, leading to an increased signal intensity (brightness) on T1-weighted MR images. Unlike extracellular gadolinium-based contrast agents, Mn²⁺ is an intracellular agent. It functions as a calcium analogue and is taken up by metabolically active cells, such as hepatocytes and cardiomyocytes, primarily through voltage-gated calcium channels. This cellular uptake mechanism allows for the functional assessment of tissue viability.
Normal, functioning tissue, like healthy liver parenchyma, readily takes up the manganese, appearing brighter on T1-weighted images. In contrast, abnormal or cancerous tissues with different cellular compositions exhibit minimal or no uptake, creating a high contrast for lesion detection. This document provides detailed protocols and quantitative data for utilizing this compound-enhanced MRI in research and drug development. Although it was withdrawn from the market for commercial reasons, there is renewed interest in this compound as a safer alternative to some gadolinium-based agents.
Mechanism of Action and Cellular Uptake
Following intravenous infusion, this compound trisodium undergoes biotransformation through dephosphorylation and transmetallation, primarily with plasma zinc. This process leads to the slow release of Mn²⁺ ions. The released Mn²⁺, acting as a calcium analogue, is transported into active cells through voltage-dependent L-type calcium channels. This intracellular accumulation is the basis for contrast enhancement in viable tissues. The fodipir ligand is distributed to the extracellular fluid and is eliminated via urine.
Pharmacokinetic Properties
This compound consists of two components, manganese (Mn²⁺) and the fodipir ligand, which have distinct pharmacokinetic profiles following dissociation.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) Ligand | Reference(s) |
|---|---|---|---|
| Initial Plasma Half-life | ≤ 20 minutes | ~50 minutes | |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Primary Uptake | Liver, pancreas, kidneys, spleen | Extracellular fluid | |
| Elimination Route | Fecal (50-60%), Renal (15-20%) | Primarily Renal |
| Protein Binding | Binds to plasma proteins | Negligible | |
Experimental Protocols
Protocol 1: this compound-Enhanced MRI for Hepatic Lesion Detection (Human Clinical Study)
This protocol is based on methodologies used in U.S. Multicenter Phase III clinical trials.
-
Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications, including known hypersensitivity to this compound or its components.
-
Patients with a history of allergies or immune system disorders should be monitored for several hours post-administration.
-
-
Dosage and Administration:
-
Recommended Dose: 5 µmol/kg body weight (equivalent to 0.1 mL/kg of the 50 µmol/mL solution).
-
Administration: Administer as an intravenous (IV) infusion.
-
Infusion Rate: For liver imaging, a rate of 2-3 mL/min is recommended.
-
-
MRI Acquisition:
-
Scanner: 0.5T to 2.0T MRI scanner.
-
Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver.
-
Post-contrast Imaging:
-
Begin post-contrast T1-weighted image acquisition. Near-maximal enhancement of normal liver parenchyma is typically observed 15-20 minutes after the start of the infusion.
-
The enhancement effect in the liver can last for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.
-
A typical post-injection imaging time point is 15 minutes.
-
-
-
Quantitative Analysis:
-
Define Regions of Interest (ROIs) on both normal liver parenchyma and suspected lesions on pre- and post-contrast T1-weighted images.
-
Measure the mean signal intensity (SI) within each ROI.
-
Calculate the percentage of signal enhancement using the formula: ((SI_post - SI_pre) / SI_pre) * 100.
-
Protocol 2: Manganese-Enhanced T1 Mapping for Myocardial Viability (Preclinical Rat Model)
This protocol is adapted from studies assessing myocardial infarction in rats.
-
Animal Model:
-
Use a validated animal model, such as male Sprague-Dawley rats with surgically induced myocardial infarction (e.g., coronary artery ligation).
-
-
Dosage and Administration:
-
Dose: 22 µmol/kg to 44 µmol/kg of this compound.
-
Administration: Administer via slow intravenous injection (e.g., into the tail vein) over 1-4 minutes.
-
-
MRI Acquisition (T1 Mapping):
-
Scanner: High-field MRI scanner suitable for small animal imaging.
-
Pre-contrast T1 Map: Acquire a baseline native T1 map of the heart using a sequence like Modified Look-Locker Inversion recovery (MOLLI).
-
Post-contrast T1 Maps: Acquire serial T1 maps following this compound administration. Optimal T1 shortening is typically achieved from 40 minutes post-administration.
-
Typical Sequence Parameters (Example):
-
Sequence: Cardiac-gated gradient echo (e.g., MOLLI).
-
Resolution: In-plane resolution of ~0.39 x 0.39 mm².
-
Slice Thickness: ~2 mm.
-
-
-
Quantitative Analysis:
-
Segment the myocardium on the T1 maps to delineate the infarcted region and remote (viable) myocardium.
-
Measure the mean T1 relaxation time (in milliseconds) within the viable and infarcted ROIs, both pre- and post-contrast.
-
Calculate the change in T1 (ΔT1 = T1_pre - T1_post) or the reduction in T1 (R1 = 1/T1) to quantify manganese uptake. Viable myocardium will show significant T1 shortening, while infarcted tissue will not.
-
Quantitative Data Summary
Quantitative analysis relies on measuring the change in tissue properties following the uptake of manganese.
Table 2: Quantitative Results from this compound-Enhanced MRI Studies
| Application | Organ/Tissue | Quantitative Metric | Result/Observation | Subject | Reference(s) |
|---|---|---|---|---|---|
| Pharmacokinetics | Plasma | Mn Concentration | Reduced to ~15% of max value at 1 hour post-infusion. | Human | |
| Organ Enhancement | Liver | Signal Intensity (SI) | Max SI enhancement seen 15-20 min post-infusion. | Human | |
| Organ Enhancement | Pancreas, Kidney | Signal Intensity (SI) | Significant SI increase observed. | Human | |
| Organ Enhancement | Choroid Plexus | Signal Intensity (SI) | Enhancement within 5 min, peaking at 11-40 min, resolving by 5-7 days. | Human | |
| Organ Enhancement | Anterior Pituitary | Signal Intensity (SI) | ~1.5-fold increase from baseline, persisting >72 hours. | Human | |
| Lesion Enhancement | Liver Metastases (Endocrine) | Signal Intensity (SI) | 49% enhancement in tumors (SE images). | Human |
| Myocardial Viability | Healthy Myocardium | T1 Reduction | T1 reduction of 222.7 ms from baseline (44 µmol/kg dose). | Rat | |
References
Application Notes and Protocols: Use of Mangafodipir in Assessing Mitochondrial Function and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), initially developed as a contrast agent for magnetic resonance imaging (MRI), has garnered significant interest for its ability to modulate mitochondrial function and mitigate oxidative stress.[1][2] Its mechanism of action involves the dissociation of the manganese ion (Mn²⁺) from its chelating ligand, dipyridoxyl diphosphate (B83284) (DPDP). While the released Mn²⁺ is taken up by cells and enhances MRI contrast, the intact MnDPDP molecule and its primary metabolite, MnPLED (manganese pyridoxyl ethyldiamine), exhibit potent superoxide (B77818) dismutase (SOD) mimetic activity.[1][2] This property makes this compound a valuable tool for investigating the role of oxidative stress in various pathological conditions and for assessing the efficacy of therapeutic interventions targeting mitochondria.
These application notes provide detailed protocols for utilizing this compound to assess key aspects of mitochondrial function and oxidative stress in a research setting.
Mechanism of Action
Following intravenous administration, this compound undergoes partial dissociation, releasing Mn²⁺ ions.[3] The intact MnDPDP and its metabolite, MnPLED, act as scavengers of superoxide radicals (O₂⁻), mimicking the function of the endogenous mitochondrial enzyme, manganese superoxide dismutase (MnSOD). By reducing the levels of superoxide, this compound helps to prevent the formation of more damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting mitochondria and other cellular components from oxidative damage.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies. These values can serve as a reference for experimental design.
Table 1: Effects of this compound on Markers of Oxidative Stress and Cell Viability
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Lipid Peroxidation (MDA levels) | Rat liver ischemia/reperfusion | 5 µmol/kg | Significant reduction in MDA levels compared to the ischemia/reperfusion group. | |
| Cell Viability (in the presence of H₂O₂) | HGrC cells | 40, 200, 1000 µM | Inhibition of H₂O₂-induced decrease in cell viability. | |
| Apoptosis (Cisplatin-induced) | HGrC cells | 200, 1000 µM | Attenuation of cisplatin-induced apoptosis. | |
| Cytotoxicity (IC50) | CT26 cancer cells | ~3.1 x 10⁻⁵ M (for the ligand, fodipir) | The ligand itself exhibits some cytotoxicity. |
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Mitochondrial Damage (GLDH release) | Rat liver ischemia/reperfusion | 5 µmol/kg | Reduced release of glutamate (B1630785) dehydrogenase (GLDH), indicating less mitochondrial damage. | |
| Mitochondrial Cytochrome c Release | Mouse liver ischemia/reperfusion | Not specified | Reduced the decrease in the mitochondrial/cytosolic cytochrome c ratio. | |
| Mitochondrial Glutathione (GSH) Content | Mouse liver ischemia/reperfusion | Not specified | Increased mitochondrial GSH content compared to the ischemia/reperfusion group. |
Experimental Protocols
The following are detailed protocols for assessing mitochondrial function and oxidative stress using this compound. Researchers should optimize these protocols for their specific cell or tissue models.
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound trisodium
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium (phenol red-free recommended)
-
ROS-inducing agent (e.g., H₂O₂, menadione) - optional, as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Treatment with this compound:
-
Prepare fresh solutions of this compound in culture medium at various concentrations (e.g., 10, 50, 100, 200, 400 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate for a predetermined time (e.g., 1, 4, or 24 hours). This should be optimized based on the experimental question.
-
-
Induction of Oxidative Stress (Optional):
-
If investigating the protective effects of this compound, introduce a known ROS-inducing agent during the last 30-60 minutes of the this compound incubation.
-
-
Loading with DCFH-DA:
-
Prepare a 20 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol (B47542) red-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of treated cells to that of untreated control cells.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1.
Materials:
-
Cells of interest
-
This compound trisodium
-
JC-1 (1 mg/mL stock in DMSO)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - as a positive control for depolarization
-
PBS
-
Culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Positive Control: Treat a set of wells with 10-50 µM CCCP for 10-15 minutes prior to JC-1 staining to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in pre-warmed culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
-
Measurement:
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Green monomers (indicating depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates (indicating polarized mitochondria): Excitation ~550 nm, Emission ~600 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or stressed cells will show green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Assessment of Mitochondrial Respiration
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
Cells of interest
-
This compound trisodium
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Incubate overnight.
-
Pre-treatment with this compound:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium containing the desired concentrations of this compound.
-
Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour prior to the assay.
-
-
Prepare the Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. Load the injection ports with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) according to the manufacturer's instructions.
-
Run the Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration:
-
Basal Respiration: OCR before any injections.
-
ATP-linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Proton Leak: OCR after oligomycin and before rotenone/antimycin A injection.
-
Non-mitochondrial Respiration: OCR after rotenone/antimycin A injection.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Analyze the data using the Seahorse Wave software to determine the effects of this compound on the different parameters of mitochondrial respiration.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
- 1. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior Therapeutic Index of Calthis compound in Comparison to this compound as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Mangafodipir in Assessing Mitochondrial Function and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), initially developed as a contrast agent for magnetic resonance imaging (MRI), has garnered significant interest for its ability to modulate mitochondrial function and mitigate oxidative stress.[1][2] Its mechanism of action involves the dissociation of the manganese ion (Mn²⁺) from its chelating ligand, dipyridoxyl diphosphate (DPDP). While the released Mn²⁺ is taken up by cells and enhances MRI contrast, the intact MnDPDP molecule and its primary metabolite, MnPLED (manganese pyridoxyl ethyldiamine), exhibit potent superoxide dismutase (SOD) mimetic activity.[1][2] This property makes this compound a valuable tool for investigating the role of oxidative stress in various pathological conditions and for assessing the efficacy of therapeutic interventions targeting mitochondria.
These application notes provide detailed protocols for utilizing this compound to assess key aspects of mitochondrial function and oxidative stress in a research setting.
Mechanism of Action
Following intravenous administration, this compound undergoes partial dissociation, releasing Mn²⁺ ions.[3] The intact MnDPDP and its metabolite, MnPLED, act as scavengers of superoxide radicals (O₂⁻), mimicking the function of the endogenous mitochondrial enzyme, manganese superoxide dismutase (MnSOD). By reducing the levels of superoxide, this compound helps to prevent the formation of more damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting mitochondria and other cellular components from oxidative damage.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies. These values can serve as a reference for experimental design.
Table 1: Effects of this compound on Markers of Oxidative Stress and Cell Viability
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Lipid Peroxidation (MDA levels) | Rat liver ischemia/reperfusion | 5 µmol/kg | Significant reduction in MDA levels compared to the ischemia/reperfusion group. | |
| Cell Viability (in the presence of H₂O₂) | HGrC cells | 40, 200, 1000 µM | Inhibition of H₂O₂-induced decrease in cell viability. | |
| Apoptosis (Cisplatin-induced) | HGrC cells | 200, 1000 µM | Attenuation of cisplatin-induced apoptosis. | |
| Cytotoxicity (IC50) | CT26 cancer cells | ~3.1 x 10⁻⁵ M (for the ligand, fodipir) | The ligand itself exhibits some cytotoxicity. |
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Mitochondrial Damage (GLDH release) | Rat liver ischemia/reperfusion | 5 µmol/kg | Reduced release of glutamate dehydrogenase (GLDH), indicating less mitochondrial damage. | |
| Mitochondrial Cytochrome c Release | Mouse liver ischemia/reperfusion | Not specified | Reduced the decrease in the mitochondrial/cytosolic cytochrome c ratio. | |
| Mitochondrial Glutathione (GSH) Content | Mouse liver ischemia/reperfusion | Not specified | Increased mitochondrial GSH content compared to the ischemia/reperfusion group. |
Experimental Protocols
The following are detailed protocols for assessing mitochondrial function and oxidative stress using this compound. Researchers should optimize these protocols for their specific cell or tissue models.
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound trisodium
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium (phenol red-free recommended)
-
ROS-inducing agent (e.g., H₂O₂, menadione) - optional, as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Treatment with this compound:
-
Prepare fresh solutions of this compound in culture medium at various concentrations (e.g., 10, 50, 100, 200, 400 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate for a predetermined time (e.g., 1, 4, or 24 hours). This should be optimized based on the experimental question.
-
-
Induction of Oxidative Stress (Optional):
-
If investigating the protective effects of this compound, introduce a known ROS-inducing agent during the last 30-60 minutes of the this compound incubation.
-
-
Loading with DCFH-DA:
-
Prepare a 20 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of treated cells to that of untreated control cells.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1.
Materials:
-
Cells of interest
-
This compound trisodium
-
JC-1 (1 mg/mL stock in DMSO)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - as a positive control for depolarization
-
PBS
-
Culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Positive Control: Treat a set of wells with 10-50 µM CCCP for 10-15 minutes prior to JC-1 staining to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in pre-warmed culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
-
Measurement:
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Green monomers (indicating depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates (indicating polarized mitochondria): Excitation ~550 nm, Emission ~600 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or stressed cells will show green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Assessment of Mitochondrial Respiration
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
Cells of interest
-
This compound trisodium
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Incubate overnight.
-
Pre-treatment with this compound:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium containing the desired concentrations of this compound.
-
Incubate the plate in a non-CO₂ incubator at 37°C for at least 1 hour prior to the assay.
-
-
Prepare the Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. Load the injection ports with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) according to the manufacturer's instructions.
-
Run the Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration:
-
Basal Respiration: OCR before any injections.
-
ATP-linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Proton Leak: OCR after oligomycin and before rotenone/antimycin A injection.
-
Non-mitochondrial Respiration: OCR after rotenone/antimycin A injection.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Analyze the data using the Seahorse Wave software to determine the effects of this compound on the different parameters of mitochondrial respiration.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
- 1. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior Therapeutic Index of Calthis compound in Comparison to this compound as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common artifacts in Mangafodipir-enhanced MRI and how to avoid them
Technical Support Center: Mangafodipir-Enhanced MRI
Welcome to the technical support center for this compound-enhanced magnetic resonance imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Suboptimal or Heterogeneous Signal Enhancement in Target Organ
Symptoms:
-
Lower than expected signal intensity in the liver or pancreas after this compound administration.
-
Patchy or uneven enhancement within the organ of interest.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Dosage | Ensure the administered dose of this compound is appropriate for the subject's body weight. The typical dose is 5 µmol/kg.[1][2] |
| Improper Timing of Imaging | Signal enhancement in the liver begins within minutes and is near maximal for up to 4 hours.[3] For liver imaging, scanning between 15-40 minutes post-injection is common.[2][4] Delayed imaging (e.g., 18-24 hours) may be useful for differentiating certain lesions but is not ideal for primary enhancement. |
| Underlying Pathology | In patients with atrophic pancreas, enhancement may be absent. Similarly, certain liver lesions like metastases and hepatocellular carcinomas show minimal manganese uptake, leading to a contrast difference with the enhanced normal parenchyma. |
| Physiological Factors | Individual variations in drug metabolism and uptake can affect the degree of enhancement. |
Issue 2: Presence of Motion Artifacts
Symptoms:
-
Ghosting, blurring, or smearing in the images, particularly in the phase-encoding direction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Patient/Subject Movement | Advise the subject to remain as still as possible. Use immobilization aids like cushions and straps. For preclinical studies, ensure proper anesthesia and monitoring. |
| Physiological Motion (Breathing, Pulsation) | Employ respiratory gating or triggering to acquire data during specific phases of the respiratory cycle. Cardiac gating can be used to minimize artifacts from heart motion and blood flow. Saturation bands can be applied to reduce signal from flowing blood. |
Issue 3: Susceptibility Artifacts
Symptoms:
-
Signal loss or distortion, particularly at interfaces of tissues with different magnetic susceptibilities (e.g., tissue and air, or near metallic implants).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Paramagnetic Nature of Manganese | The manganese ions in this compound are paramagnetic and can alter the local magnetic field, potentially leading to susceptibility artifacts. |
| High Concentration of Contrast Agent | While this compound is designed to be safe, very high local concentrations could theoretically increase susceptibility effects. Ensure proper dosage and administration. |
| Presence of Metal | Screen subjects for metallic implants or foreign bodies. Use metal artifact reduction sequences (MARS) if metal is present and cannot be removed. |
| Pulse Sequence Selection | Gradient echo (GRE) sequences are more sensitive to susceptibility artifacts than spin echo (SE) sequences. If encountering significant artifacts, consider using an SE-based sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a paramagnetic contrast agent. It consists of manganese (II) ions chelated by fodipir (B38996) (dipyridoxyl diphosphate, DPDP). After intravenous administration, the chelate dissociates, and the manganese ions are taken up by cells in organs like the liver and pancreas. The paramagnetic manganese ions shorten the T1 relaxation time of the tissue, leading to an increased signal intensity (brightness) on T1-weighted MRI images. This enhances the contrast between normal tissue, which takes up the manganese, and abnormal or cancerous tissue, which shows minimal uptake.
Q2: What are the primary applications of this compound-enhanced MRI?
A2: this compound is indicated for enhancing T1-weighted images for the detection, localization, and characterization of lesions in the liver and pancreas. It improves the visualization of focal liver lesions, such as those from metastatic disease or hepatocellular carcinomas. It has also been explored for imaging the heart, kidneys, and brain.
Q3: How can I differentiate between a true lesion and a signal void caused by an artifact?
A3: Differentiating lesions from artifacts requires careful analysis.
-
Review multiple sequences: Artifacts may be more prominent on certain sequences (e.g., susceptibility artifacts on GRE sequences).
-
Check for motion: Look for ghosting or blurring patterns that suggest subject movement.
-
Evaluate the location and shape: Artifacts often have a characteristic appearance (e.g., zipper artifacts, ringing) that is not anatomical.
-
Correlate with unenhanced images: Compare the post-contrast images with the pre-contrast scans to see if the feature was present before this compound administration.
Q4: Can this compound be used with high-field MRI systems (e.g., 3T and above)?
A4: Yes, this compound-enhanced MRI can be performed on both low-field (0.5–1.5 T) and high-field (3.0–7.0 T) systems. It's important to note that the T1 relaxivity of manganese adducts may decrease at higher field strengths. However, this is often compensated by the inherent increase in signal-to-noise ratio (SNR) at higher fields, which can still result in excellent image quality.
Experimental Protocols & Visualizations
Workflow for this compound-Enhanced Liver MRI
This workflow outlines the key steps for a typical this compound-enhanced liver imaging experiment.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Efficacy and safety of this compound trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
Common artifacts in Mangafodipir-enhanced MRI and how to avoid them
Technical Support Center: Mangafodipir-Enhanced MRI
Welcome to the technical support center for this compound-enhanced magnetic resonance imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Suboptimal or Heterogeneous Signal Enhancement in Target Organ
Symptoms:
-
Lower than expected signal intensity in the liver or pancreas after this compound administration.
-
Patchy or uneven enhancement within the organ of interest.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Dosage | Ensure the administered dose of this compound is appropriate for the subject's body weight. The typical dose is 5 µmol/kg.[1][2] |
| Improper Timing of Imaging | Signal enhancement in the liver begins within minutes and is near maximal for up to 4 hours.[3] For liver imaging, scanning between 15-40 minutes post-injection is common.[2][4] Delayed imaging (e.g., 18-24 hours) may be useful for differentiating certain lesions but is not ideal for primary enhancement. |
| Underlying Pathology | In patients with atrophic pancreas, enhancement may be absent. Similarly, certain liver lesions like metastases and hepatocellular carcinomas show minimal manganese uptake, leading to a contrast difference with the enhanced normal parenchyma. |
| Physiological Factors | Individual variations in drug metabolism and uptake can affect the degree of enhancement. |
Issue 2: Presence of Motion Artifacts
Symptoms:
-
Ghosting, blurring, or smearing in the images, particularly in the phase-encoding direction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Patient/Subject Movement | Advise the subject to remain as still as possible. Use immobilization aids like cushions and straps. For preclinical studies, ensure proper anesthesia and monitoring. |
| Physiological Motion (Breathing, Pulsation) | Employ respiratory gating or triggering to acquire data during specific phases of the respiratory cycle. Cardiac gating can be used to minimize artifacts from heart motion and blood flow. Saturation bands can be applied to reduce signal from flowing blood. |
Issue 3: Susceptibility Artifacts
Symptoms:
-
Signal loss or distortion, particularly at interfaces of tissues with different magnetic susceptibilities (e.g., tissue and air, or near metallic implants).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Paramagnetic Nature of Manganese | The manganese ions in this compound are paramagnetic and can alter the local magnetic field, potentially leading to susceptibility artifacts. |
| High Concentration of Contrast Agent | While this compound is designed to be safe, very high local concentrations could theoretically increase susceptibility effects. Ensure proper dosage and administration. |
| Presence of Metal | Screen subjects for metallic implants or foreign bodies. Use metal artifact reduction sequences (MARS) if metal is present and cannot be removed. |
| Pulse Sequence Selection | Gradient echo (GRE) sequences are more sensitive to susceptibility artifacts than spin echo (SE) sequences. If encountering significant artifacts, consider using an SE-based sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a paramagnetic contrast agent. It consists of manganese (II) ions chelated by fodipir (dipyridoxyl diphosphate, DPDP). After intravenous administration, the chelate dissociates, and the manganese ions are taken up by cells in organs like the liver and pancreas. The paramagnetic manganese ions shorten the T1 relaxation time of the tissue, leading to an increased signal intensity (brightness) on T1-weighted MRI images. This enhances the contrast between normal tissue, which takes up the manganese, and abnormal or cancerous tissue, which shows minimal uptake.
Q2: What are the primary applications of this compound-enhanced MRI?
A2: this compound is indicated for enhancing T1-weighted images for the detection, localization, and characterization of lesions in the liver and pancreas. It improves the visualization of focal liver lesions, such as those from metastatic disease or hepatocellular carcinomas. It has also been explored for imaging the heart, kidneys, and brain.
Q3: How can I differentiate between a true lesion and a signal void caused by an artifact?
A3: Differentiating lesions from artifacts requires careful analysis.
-
Review multiple sequences: Artifacts may be more prominent on certain sequences (e.g., susceptibility artifacts on GRE sequences).
-
Check for motion: Look for ghosting or blurring patterns that suggest subject movement.
-
Evaluate the location and shape: Artifacts often have a characteristic appearance (e.g., zipper artifacts, ringing) that is not anatomical.
-
Correlate with unenhanced images: Compare the post-contrast images with the pre-contrast scans to see if the feature was present before this compound administration.
Q4: Can this compound be used with high-field MRI systems (e.g., 3T and above)?
A4: Yes, this compound-enhanced MRI can be performed on both low-field (0.5–1.5 T) and high-field (3.0–7.0 T) systems. It's important to note that the T1 relaxivity of manganese adducts may decrease at higher field strengths. However, this is often compensated by the inherent increase in signal-to-noise ratio (SNR) at higher fields, which can still result in excellent image quality.
Experimental Protocols & Visualizations
Workflow for this compound-Enhanced Liver MRI
This workflow outlines the key steps for a typical this compound-enhanced liver imaging experiment.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Efficacy and safety of this compound trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Mangafodipir Imaging
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering a low signal-to-noise ratio (SNR) in their Mangafodipir-enhanced magnetic resonance imaging (MRI) studies. The following sections address common issues in a question-and-answer format to help you optimize your experimental setup and acquire high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound imaging?
A low signal-to-noise ratio (SNR) in this compound-enhanced MRI can stem from several factors, broadly categorized as instrument-related, contrast agent-related, and subject-related issues. The most common culprits include suboptimal MRI acquisition parameters, incorrect timing of image acquisition post-injection, issues with the this compound solution, and patient or subject-specific physiological factors.
Q2: My T1-weighted images appear noisy or grainy after this compound administration. Where should I start troubleshooting?
A noisy or grainy appearance is a classic sign of low SNR. A systematic approach to troubleshooting is recommended. Begin by verifying your MRI acquisition parameters, as these have a direct impact on SNR.[1][2] Then, review your contrast agent preparation and administration protocol. Finally, consider any subject-specific factors that might be at play. The troubleshooting workflow diagram below provides a step-by-step guide to isolating the problem.
Q3: Could the issue be with the this compound contrast agent itself?
Yes, issues with the contrast agent can lead to poor enhancement and consequently, a low SNR. This compound is a chelated manganese-based contrast agent that shortens the T1 relaxation time of tissues where it accumulates, leading to a brighter signal on T1-weighted images.[3][4] Problems can arise from:
-
Improper Preparation: Ensure the this compound solution is prepared according to the manufacturer's instructions. If the agent requires dissolution, ensure it is fully dissolved and free of particulate matter.
-
Incorrect Dosage: The recommended dosage for this compound is crucial for achieving optimal contrast. A lower-than-recommended dose will result in suboptimal enhancement.
-
Administration Rate: The rate of intravenous infusion can affect the biodistribution and uptake of the contrast agent.
Q4: How critical is the timing of image acquisition after this compound injection?
The timing is critical. This compound is taken up by hepatocytes and other specific cell types, and this process takes time. Signal intensity in the liver typically begins to increase within minutes of administration, reaching a near-maximal enhancement that can last for up to four hours. Acquiring images too early may not allow for sufficient uptake and signal enhancement. For some applications, delayed imaging at several hours post-injection can be beneficial for differentiating between different types of lesions.
Q5: Can patient or subject physiology affect the signal enhancement?
Absolutely. The mechanism of this compound relies on cellular uptake. Therefore, the physiological state of the tissue being imaged is a key factor. For example, in liver imaging, conditions such as cirrhosis can lead to reduced hepatocyte function and consequently, lower uptake of this compound, resulting in weaker signal enhancement compared to healthy liver tissue. Similarly, many tumors of non-hepatocellular origin will not take up the agent and will appear dark against the enhanced background parenchyma.
Q6: I'm seeing artifacts in my images. Could these be mistaken for low SNR?
Yes, certain MRI artifacts can degrade image quality and may be perceived as low SNR. Common artifacts to be aware of include:
-
Motion Artifacts: Subject movement during the scan is a primary cause of artifacts, leading to ghosting and blurring, which can obscure signal.
-
Susceptibility Artifacts: These occur at the interface of tissues with different magnetic susceptibilities and can cause signal loss.
-
"Zipper" Artifacts: These appear as lines across the image and are typically caused by radiofrequency interference from external sources.
Optimizing MRI Acquisition Parameters
Q7: Which MRI sequence parameters have the most significant impact on SNR in a this compound study?
For T1-weighted imaging, which is standard for this compound, several parameters are key to maximizing SNR. These include:
-
Repetition Time (TR) and Echo Time (TE): T1-weighted images typically use a short TR and TE. A longer TR generally allows for more complete T1 relaxation, which can increase the overall signal available. A shorter TE minimizes T2* decay, preserving signal.
-
Flip Angle: Optimizing the flip angle is crucial, especially in gradient-echo sequences, to maximize the signal from the tissue of interest post-contrast.
-
Matrix Size: A smaller matrix size (for a given field of view) results in larger voxels, which contain more spins and thus produce a higher signal, increasing the SNR. However, this comes at the cost of lower spatial resolution.
-
Slice Thickness: Thicker slices increase the voxel volume and therefore the SNR, but again, this reduces spatial resolution in that dimension.
-
Number of Excitations (NEX) or Averages (NSA): Increasing the number of signal averages will increase the SNR by the square root of the number of averages. For example, doubling the NEX increases the SNR by a factor of about 1.4. However, this also proportionally increases the scan time.
-
Receiver Bandwidth: A narrower receiver bandwidth reduces the amount of noise sampled, which can improve the SNR. The trade-off is a potential increase in certain artifacts like chemical shift.
The following table summarizes key MRI acquisition parameters and their impact on SNR.
| Parameter | Effect of Increasing the Parameter on SNR | Key Trade-Offs |
| Field of View (FOV) | Increases | Decreases Spatial Resolution |
| Matrix Size | Decreases | Increases Spatial Resolution |
| Slice Thickness | Increases | Decreases Spatial Resolution |
| Number of Averages (NEX/NSA) | Increases (by √NEX) | Increases Scan Time |
| Repetition Time (TR) | Increases (up to a point) | Increases Scan Time, Affects T1-weighting |
| Echo Time (TE) | Decreases | Affects T2/T2*-weighting |
| Flip Angle | Variable (optimal angle depends on TR and T1) | Affects Image Contrast |
| Receiver Bandwidth | Decreases | Increases Chemical Shift Artifact, Increases Minimum TE |
Experimental Protocols
Protocol: this compound-Enhanced MRI of the Liver
This protocol provides a general methodology for performing a this compound-enhanced MRI study of the liver. Parameters should be optimized for the specific scanner and research question.
-
Subject Preparation:
-
Ensure the subject has fasted for at least 4 hours to minimize bowel motion.
-
Position the subject comfortably in the scanner to reduce the likelihood of movement during the long acquisition times. Use appropriate padding and restraints if necessary.
-
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted images using a gradient-echo (GRE) or spin-echo (SE) sequence. A typical T1-weighted GRE sequence might have parameters such as TR/TE of 140/4.6 ms (B15284909) and a 90-degree flip angle.
-
Acquire T2-weighted images for anatomical reference.
-
-
This compound Administration:
-
Prepare the this compound solution according to the manufacturer's guidelines. The typical dose is 5 µmol/kg of body weight.
-
Administer the solution via slow intravenous infusion.
-
-
Post-Contrast Imaging:
-
Begin post-contrast T1-weighted imaging approximately 10-20 minutes after the start of the infusion.
-
Use the same T1-weighted sequences and parameters as the pre-contrast scans to ensure comparability.
-
Imaging can be repeated at various time points (e.g., 1, 2, and 4 hours post-injection) to assess the dynamics of contrast uptake and washout. For certain applications, delayed imaging up to 24 hours may be beneficial.
-
-
Data Analysis:
-
Calculate the signal-to-noise ratio (SNR) by measuring the mean signal intensity in a region of interest (ROI) within the tissue of interest and dividing it by the standard deviation of the signal in a background region (e.g., air outside the subject).
-
The contrast-to-noise ratio (CNR) between a lesion and surrounding tissue can also be calculated to quantify the conspicuity of the lesion.
-
Visual Troubleshooting Guides
The following diagrams provide a visual approach to troubleshooting and understanding the factors that contribute to low SNR in this compound imaging studies.
Caption: Troubleshooting workflow for low SNR in this compound imaging.
Caption: Key factors contributing to low SNR in this compound studies.
References
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Mangafodipir Imaging
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering a low signal-to-noise ratio (SNR) in their Mangafodipir-enhanced magnetic resonance imaging (MRI) studies. The following sections address common issues in a question-and-answer format to help you optimize your experimental setup and acquire high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound imaging?
A low signal-to-noise ratio (SNR) in this compound-enhanced MRI can stem from several factors, broadly categorized as instrument-related, contrast agent-related, and subject-related issues. The most common culprits include suboptimal MRI acquisition parameters, incorrect timing of image acquisition post-injection, issues with the this compound solution, and patient or subject-specific physiological factors.
Q2: My T1-weighted images appear noisy or grainy after this compound administration. Where should I start troubleshooting?
A noisy or grainy appearance is a classic sign of low SNR. A systematic approach to troubleshooting is recommended. Begin by verifying your MRI acquisition parameters, as these have a direct impact on SNR.[1][2] Then, review your contrast agent preparation and administration protocol. Finally, consider any subject-specific factors that might be at play. The troubleshooting workflow diagram below provides a step-by-step guide to isolating the problem.
Q3: Could the issue be with the this compound contrast agent itself?
Yes, issues with the contrast agent can lead to poor enhancement and consequently, a low SNR. This compound is a chelated manganese-based contrast agent that shortens the T1 relaxation time of tissues where it accumulates, leading to a brighter signal on T1-weighted images.[3][4] Problems can arise from:
-
Improper Preparation: Ensure the this compound solution is prepared according to the manufacturer's instructions. If the agent requires dissolution, ensure it is fully dissolved and free of particulate matter.
-
Incorrect Dosage: The recommended dosage for this compound is crucial for achieving optimal contrast. A lower-than-recommended dose will result in suboptimal enhancement.
-
Administration Rate: The rate of intravenous infusion can affect the biodistribution and uptake of the contrast agent.
Q4: How critical is the timing of image acquisition after this compound injection?
The timing is critical. This compound is taken up by hepatocytes and other specific cell types, and this process takes time. Signal intensity in the liver typically begins to increase within minutes of administration, reaching a near-maximal enhancement that can last for up to four hours. Acquiring images too early may not allow for sufficient uptake and signal enhancement. For some applications, delayed imaging at several hours post-injection can be beneficial for differentiating between different types of lesions.
Q5: Can patient or subject physiology affect the signal enhancement?
Absolutely. The mechanism of this compound relies on cellular uptake. Therefore, the physiological state of the tissue being imaged is a key factor. For example, in liver imaging, conditions such as cirrhosis can lead to reduced hepatocyte function and consequently, lower uptake of this compound, resulting in weaker signal enhancement compared to healthy liver tissue. Similarly, many tumors of non-hepatocellular origin will not take up the agent and will appear dark against the enhanced background parenchyma.
Q6: I'm seeing artifacts in my images. Could these be mistaken for low SNR?
Yes, certain MRI artifacts can degrade image quality and may be perceived as low SNR. Common artifacts to be aware of include:
-
Motion Artifacts: Subject movement during the scan is a primary cause of artifacts, leading to ghosting and blurring, which can obscure signal.
-
Susceptibility Artifacts: These occur at the interface of tissues with different magnetic susceptibilities and can cause signal loss.
-
"Zipper" Artifacts: These appear as lines across the image and are typically caused by radiofrequency interference from external sources.
Optimizing MRI Acquisition Parameters
Q7: Which MRI sequence parameters have the most significant impact on SNR in a this compound study?
For T1-weighted imaging, which is standard for this compound, several parameters are key to maximizing SNR. These include:
-
Repetition Time (TR) and Echo Time (TE): T1-weighted images typically use a short TR and TE. A longer TR generally allows for more complete T1 relaxation, which can increase the overall signal available. A shorter TE minimizes T2* decay, preserving signal.
-
Flip Angle: Optimizing the flip angle is crucial, especially in gradient-echo sequences, to maximize the signal from the tissue of interest post-contrast.
-
Matrix Size: A smaller matrix size (for a given field of view) results in larger voxels, which contain more spins and thus produce a higher signal, increasing the SNR. However, this comes at the cost of lower spatial resolution.
-
Slice Thickness: Thicker slices increase the voxel volume and therefore the SNR, but again, this reduces spatial resolution in that dimension.
-
Number of Excitations (NEX) or Averages (NSA): Increasing the number of signal averages will increase the SNR by the square root of the number of averages. For example, doubling the NEX increases the SNR by a factor of about 1.4. However, this also proportionally increases the scan time.
-
Receiver Bandwidth: A narrower receiver bandwidth reduces the amount of noise sampled, which can improve the SNR. The trade-off is a potential increase in certain artifacts like chemical shift.
The following table summarizes key MRI acquisition parameters and their impact on SNR.
| Parameter | Effect of Increasing the Parameter on SNR | Key Trade-Offs |
| Field of View (FOV) | Increases | Decreases Spatial Resolution |
| Matrix Size | Decreases | Increases Spatial Resolution |
| Slice Thickness | Increases | Decreases Spatial Resolution |
| Number of Averages (NEX/NSA) | Increases (by √NEX) | Increases Scan Time |
| Repetition Time (TR) | Increases (up to a point) | Increases Scan Time, Affects T1-weighting |
| Echo Time (TE) | Decreases | Affects T2/T2*-weighting |
| Flip Angle | Variable (optimal angle depends on TR and T1) | Affects Image Contrast |
| Receiver Bandwidth | Decreases | Increases Chemical Shift Artifact, Increases Minimum TE |
Experimental Protocols
Protocol: this compound-Enhanced MRI of the Liver
This protocol provides a general methodology for performing a this compound-enhanced MRI study of the liver. Parameters should be optimized for the specific scanner and research question.
-
Subject Preparation:
-
Ensure the subject has fasted for at least 4 hours to minimize bowel motion.
-
Position the subject comfortably in the scanner to reduce the likelihood of movement during the long acquisition times. Use appropriate padding and restraints if necessary.
-
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted images using a gradient-echo (GRE) or spin-echo (SE) sequence. A typical T1-weighted GRE sequence might have parameters such as TR/TE of 140/4.6 ms and a 90-degree flip angle.
-
Acquire T2-weighted images for anatomical reference.
-
-
This compound Administration:
-
Prepare the this compound solution according to the manufacturer's guidelines. The typical dose is 5 µmol/kg of body weight.
-
Administer the solution via slow intravenous infusion.
-
-
Post-Contrast Imaging:
-
Begin post-contrast T1-weighted imaging approximately 10-20 minutes after the start of the infusion.
-
Use the same T1-weighted sequences and parameters as the pre-contrast scans to ensure comparability.
-
Imaging can be repeated at various time points (e.g., 1, 2, and 4 hours post-injection) to assess the dynamics of contrast uptake and washout. For certain applications, delayed imaging up to 24 hours may be beneficial.
-
-
Data Analysis:
-
Calculate the signal-to-noise ratio (SNR) by measuring the mean signal intensity in a region of interest (ROI) within the tissue of interest and dividing it by the standard deviation of the signal in a background region (e.g., air outside the subject).
-
The contrast-to-noise ratio (CNR) between a lesion and surrounding tissue can also be calculated to quantify the conspicuity of the lesion.
-
Visual Troubleshooting Guides
The following diagrams provide a visual approach to troubleshooting and understanding the factors that contribute to low SNR in this compound imaging studies.
Caption: Troubleshooting workflow for low SNR in this compound imaging.
Caption: Key factors contributing to low SNR in this compound studies.
References
Technical Support Center: Optimizing Mangafodipir Concentration for In Vitro Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing mangafodipir concentrations in in vitro experiments to achieve maximum cell viability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound primarily acts as a superoxide (B77818) dismutase (SOD) mimetic, which means it mimics the activity of the endogenous antioxidant enzyme SOD.[1][2][3] Its cytoprotective effects are largely attributed to its ability to scavenge superoxide radicals and other reactive oxygen species (ROS), thereby reducing oxidative stress-induced cell damage.[4] Additionally, this compound has been shown to stabilize lysosomal and mitochondrial membranes, further contributing to cell survival.[5]
Q2: What is a typical starting concentration range for this compound in cell viability experiments?
A2: Based on published studies, a broad concentration range from 10 µM to 1000 µM is often used for initial dose-response experiments. For cytoprotective effects against insults like chemotherapy or oxidative stress, concentrations between 40 µM and 400 µM have been shown to be effective in various cell lines. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions.
Q3: Can this compound be cytotoxic?
A3: While this compound is generally considered cytoprotective, it can exhibit cytotoxicity at very high concentrations. The cytotoxic effects are more pronounced for some of its metabolites or related compounds. For instance, in CT26 cancer cells, the IC50 (the concentration at which 50% of cells are inhibited) for this compound was found to be significantly higher than its more cytotoxic analogs. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How does this compound affect cancer cells versus normal cells?
A4: this compound has been observed to have a differential effect on normal versus cancer cells. It generally protects normal cells from oxidative stress, for example, mitigating the side effects of chemotherapy. In some cancer cell lines, however, it has been shown to enhance the cytotoxicity of certain anticancer drugs. This may be due to the different redox states and metabolic characteristics of cancer cells.
Q5: What is the role of manganese in the action of this compound?
A5: The manganese (Mn2+) ion is a crucial component of this compound, forming the active center that allows the molecule to exert its SOD mimetic activity. The chelate structure of this compound helps deliver manganese to the vicinity of the cells. While free manganese can be toxic at high concentrations, the chelated form in this compound is generally well-tolerated in vitro at appropriate concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability in Control Group (Vehicle Only) | - Solvent Toxicity: The solvent used to dissolve this compound (e.g., water, PBS) may be at a concentration that is harmful to the cells. - Suboptimal Cell Culture Conditions: Poor cell health, incorrect seeding density, or contamination can lead to low viability. | - Ensure the final concentration of the solvent is non-toxic to your cells. - Use healthy, logarithmically growing cells. Optimize seeding density for your specific cell line and assay duration. Regularly check for contamination. |
| High Variability Between Replicate Wells | - Uneven Cell Seeding: Inconsistent number of cells per well. - Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. - Edge Effects: Evaporation from wells on the edge of the plate. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly. Use fresh tips for each replicate. - Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity. |
| Unexpectedly High or Low Cell Viability with this compound | - Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. - Compound Instability: this compound solution may have degraded. - Assay Interference: The manganese in this compound could potentially interfere with certain colorimetric or fluorometric assays. | - Double-check all calculations and ensure the stock solution is properly prepared and stored. - Prepare fresh this compound solutions for each experiment. - Run a cell-free control with this compound and the assay reagents to check for direct interference. |
| No Protective Effect Observed | - Inappropriate Concentration: The concentration of this compound may be too low to counteract the induced stress. - Timing of Treatment: The pre-incubation time with this compound may be too short. - Severity of Insult: The dose of the cytotoxic agent or the level of oxidative stress may be too high for this compound to overcome. | - Perform a dose-response experiment to determine the optimal protective concentration. - Optimize the pre-incubation time with this compound before applying the stressor. - Consider reducing the concentration of the cytotoxic agent or the intensity of the oxidative stress. |
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic thresholds of this compound and related compounds from published studies.
Table 1: Effective Concentrations of this compound for Cytoprotection
| Cell Line | Experimental Context | Effective Concentration | Reference |
| Human Granulosa Cells (HGrC) | Protection against H₂O₂-induced viability loss | 40, 200, 1000 µM | |
| Human Granulosa Cells (HGrC) | Attenuation of cisplatin-induced apoptosis | 200, 1000 µM | |
| Unspecified Cell Line | Protection against 7β-hydroxycholesterol-induced apoptosis | 400 µM | |
| Human Leukocytes | Protection against paclitaxel-induced lysis | Not specified | |
| Human Leukocytes | Protection against oxaliplatin-induced lysis | Not specified | |
| Human Leukocytes | Protection against 5-fluorouracil-induced lysis | Not specified |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (MnDPDP) | CT26 (murine colon carcinoma) | >1000 | |
| Calthis compound | CT26 (murine colon carcinoma) | ~50 | |
| Fodipir (DPDP) | CT26 (murine colon carcinoma) | ~50 | |
| MnPLED | CT26 (murine colon carcinoma) | ~150 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes a general procedure for determining cell viability after treatment with this compound, followed by an optional cytotoxic challenge.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Cytotoxic agent (optional, e.g., H₂O₂, doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).
-
Cytotoxic Challenge (Optional): Prepare the cytotoxic agent at the desired concentration in complete culture medium. Add it to the wells already containing this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of a cationic fluorescent dye (e.g., TMRE or TMRM) to assess changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester) stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish). Treat the cells with this compound at the desired concentrations and for the specified duration.
-
Dye Loading: Add TMRE or TMRM to the culture medium to the final working concentration (typically in the nanomolar range) and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or serum-free medium to remove the excess dye.
-
Imaging or Measurement: Acquire fluorescent images using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine). Alternatively, measure the fluorescence intensity using a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Caption: Simplified signaling pathway of this compound's cytoprotective action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Prevention of 7β-hydroxycholesterol-induced cell death by this compound is mediated through lysosomal and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mangafodipir Concentration for In Vitro Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing mangafodipir concentrations in in vitro experiments to achieve maximum cell viability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound primarily acts as a superoxide dismutase (SOD) mimetic, which means it mimics the activity of the endogenous antioxidant enzyme SOD.[1][2][3] Its cytoprotective effects are largely attributed to its ability to scavenge superoxide radicals and other reactive oxygen species (ROS), thereby reducing oxidative stress-induced cell damage.[4] Additionally, this compound has been shown to stabilize lysosomal and mitochondrial membranes, further contributing to cell survival.[5]
Q2: What is a typical starting concentration range for this compound in cell viability experiments?
A2: Based on published studies, a broad concentration range from 10 µM to 1000 µM is often used for initial dose-response experiments. For cytoprotective effects against insults like chemotherapy or oxidative stress, concentrations between 40 µM and 400 µM have been shown to be effective in various cell lines. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions.
Q3: Can this compound be cytotoxic?
A3: While this compound is generally considered cytoprotective, it can exhibit cytotoxicity at very high concentrations. The cytotoxic effects are more pronounced for some of its metabolites or related compounds. For instance, in CT26 cancer cells, the IC50 (the concentration at which 50% of cells are inhibited) for this compound was found to be significantly higher than its more cytotoxic analogs. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How does this compound affect cancer cells versus normal cells?
A4: this compound has been observed to have a differential effect on normal versus cancer cells. It generally protects normal cells from oxidative stress, for example, mitigating the side effects of chemotherapy. In some cancer cell lines, however, it has been shown to enhance the cytotoxicity of certain anticancer drugs. This may be due to the different redox states and metabolic characteristics of cancer cells.
Q5: What is the role of manganese in the action of this compound?
A5: The manganese (Mn2+) ion is a crucial component of this compound, forming the active center that allows the molecule to exert its SOD mimetic activity. The chelate structure of this compound helps deliver manganese to the vicinity of the cells. While free manganese can be toxic at high concentrations, the chelated form in this compound is generally well-tolerated in vitro at appropriate concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability in Control Group (Vehicle Only) | - Solvent Toxicity: The solvent used to dissolve this compound (e.g., water, PBS) may be at a concentration that is harmful to the cells. - Suboptimal Cell Culture Conditions: Poor cell health, incorrect seeding density, or contamination can lead to low viability. | - Ensure the final concentration of the solvent is non-toxic to your cells. - Use healthy, logarithmically growing cells. Optimize seeding density for your specific cell line and assay duration. Regularly check for contamination. |
| High Variability Between Replicate Wells | - Uneven Cell Seeding: Inconsistent number of cells per well. - Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. - Edge Effects: Evaporation from wells on the edge of the plate. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly. Use fresh tips for each replicate. - Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity. |
| Unexpectedly High or Low Cell Viability with this compound | - Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. - Compound Instability: this compound solution may have degraded. - Assay Interference: The manganese in this compound could potentially interfere with certain colorimetric or fluorometric assays. | - Double-check all calculations and ensure the stock solution is properly prepared and stored. - Prepare fresh this compound solutions for each experiment. - Run a cell-free control with this compound and the assay reagents to check for direct interference. |
| No Protective Effect Observed | - Inappropriate Concentration: The concentration of this compound may be too low to counteract the induced stress. - Timing of Treatment: The pre-incubation time with this compound may be too short. - Severity of Insult: The dose of the cytotoxic agent or the level of oxidative stress may be too high for this compound to overcome. | - Perform a dose-response experiment to determine the optimal protective concentration. - Optimize the pre-incubation time with this compound before applying the stressor. - Consider reducing the concentration of the cytotoxic agent or the intensity of the oxidative stress. |
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic thresholds of this compound and related compounds from published studies.
Table 1: Effective Concentrations of this compound for Cytoprotection
| Cell Line | Experimental Context | Effective Concentration | Reference |
| Human Granulosa Cells (HGrC) | Protection against H₂O₂-induced viability loss | 40, 200, 1000 µM | |
| Human Granulosa Cells (HGrC) | Attenuation of cisplatin-induced apoptosis | 200, 1000 µM | |
| Unspecified Cell Line | Protection against 7β-hydroxycholesterol-induced apoptosis | 400 µM | |
| Human Leukocytes | Protection against paclitaxel-induced lysis | Not specified | |
| Human Leukocytes | Protection against oxaliplatin-induced lysis | Not specified | |
| Human Leukocytes | Protection against 5-fluorouracil-induced lysis | Not specified |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (MnDPDP) | CT26 (murine colon carcinoma) | >1000 | |
| Calthis compound | CT26 (murine colon carcinoma) | ~50 | |
| Fodipir (DPDP) | CT26 (murine colon carcinoma) | ~50 | |
| MnPLED | CT26 (murine colon carcinoma) | ~150 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes a general procedure for determining cell viability after treatment with this compound, followed by an optional cytotoxic challenge.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Cytotoxic agent (optional, e.g., H₂O₂, doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).
-
Cytotoxic Challenge (Optional): Prepare the cytotoxic agent at the desired concentration in complete culture medium. Add it to the wells already containing this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of a cationic fluorescent dye (e.g., TMRE or TMRM) to assess changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester) stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish). Treat the cells with this compound at the desired concentrations and for the specified duration.
-
Dye Loading: Add TMRE or TMRM to the culture medium to the final working concentration (typically in the nanomolar range) and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or serum-free medium to remove the excess dye.
-
Imaging or Measurement: Acquire fluorescent images using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine). Alternatively, measure the fluorescence intensity using a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Caption: Simplified signaling pathway of this compound's cytoprotective action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Prevention of 7β-hydroxycholesterol-induced cell death by this compound is mediated through lysosomal and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Mangafodipir and Its Derivatives
Welcome to the technical support center for the synthesis of Mangafodipir and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and characterization of these manganese-based complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound and its derivatives?
A1: The main challenges include:
-
Stability of the Manganese Complex: Mn(II) complexes can be kinetically labile and thermodynamically unstable, leading to the release of free Mn(II) ions. This is a significant concern due to the potential for manganese-induced toxicity.
-
Oxidation of Manganese: The Mn(II) ion can be oxidized to Mn(III), which has lower relaxivity and is therefore less effective as an MRI contrast agent.
-
Purification: Separating the desired product from starting materials, byproducts, and unbound manganese can be challenging and often requires specialized chromatographic techniques.
-
Scalability: Reproducing synthesis conditions and achieving consistent yields and purity on a larger scale can be difficult.
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound (MnDPDP) involves a multi-step process. First, the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP) is synthesized. This is followed by the chelation of the DPDP ligand with a manganese(II) salt.
Q3: A derivative, Calthis compound, is mentioned as being more stable. How is it synthesized?
A3: Calthis compound, with the chemical formula [Ca4Mn(DPDP)5], is a mixed metal complex designed to be more stable with respect to the release of free Mn(II) ions.[1][2] Patents suggest that its synthesis involves a one-step crystallization from a solution containing the fodipir ligand, a manganese salt, and a calcium salt.[3][4] This process results in a complex where calcium ions occupy some of the binding sites, thereby stabilizing the overall structure.[5]
Q4: What are the key analytical techniques for characterizing this compound and its derivatives?
A4: A combination of analytical methods is essential for proper characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity, identify impurities, and quantify the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and the final complex.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the electronic structure and coordination environment of the manganese ion.
Troubleshooting Guides
Guide 1: Low Yield of Fodipir (DPDP) Ligand
| Problem | Possible Causes | Troubleshooting Steps |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of starting materials. | Ensure the purity of pyridoxal-5-phosphate and other reagents. Use freshly distilled solvents. | |
| Side reactions | Formation of Schiff base intermediates with impurities. | Purify starting materials thoroughly. Control the reaction pH, as it can influence the rate of side reactions. |
| Degradation of product | Exposure to light or high temperatures during workup. | Protect the reaction mixture from light. Perform purification steps at reduced temperatures. |
Guide 2: Inefficient Manganese Chelation
| Problem | Possible Causes | Troubleshooting Steps |
| Low chelation efficiency | Incorrect pH of the reaction mixture. | The pH is critical for successful chelation. Adjust the pH of the ligand solution before adding the manganese salt. The optimal pH range should be determined empirically but is typically near neutral to slightly basic. |
| Presence of competing metal ions. | Use high-purity water and reagents to avoid contamination with other metal ions that can compete with manganese for the ligand. | |
| Steric hindrance or incorrect ligand conformation. | Ensure the fodipir ligand is fully dissolved and in the correct conformation for chelation. Gentle heating may be required to facilitate dissolution. | |
| Precipitation of manganese hydroxide | pH is too high. | Carefully control the addition of base to adjust the pH. A sudden increase in pH can lead to the precipitation of Mn(OH)2. |
Guide 3: Product Instability and Degradation
| Problem | Possible Causes | Troubleshooting Steps |
| Release of free Mn(II) | Dissociation of the complex in solution. | For derivatives like Calthis compound, ensure the correct stoichiometry of calcium and manganese salts is used during synthesis to promote the formation of the stable mixed metal complex. Store the final product in a suitable buffer at the optimal pH to minimize dissociation. |
| Oxidation of Mn(II) to Mn(III) | Exposure to air (oxygen). | Perform the synthesis and handling of the final product under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of oxidizing impurities. | Thoroughly purify the fodipir ligand and use high-purity solvents and reagents. | |
| Dephosphorylation of the ligand | Enzymatic degradation or harsh pH conditions. | If working with biological samples, consider adding phosphatase inhibitors. Store the compound at a pH that minimizes hydrolysis of the phosphate (B84403) groups. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H28MnN4O14P2 | |
| Molar Mass | 689.366 g·mol−1 | |
| Protein Binding (Manganese) | 27% | |
| Protein Binding (DPDP) | Negligible | |
| Elimination Half-life (Manganese) | 20 minutes | |
| Elimination Half-life (DPDP) | 50 minutes |
Table 2: Stability of this compound and Metabolites in Plasma
| Compound | Storage Condition | Recovery after 3 months | Reference |
| MnDPDP | -20 °C | 85-115% | |
| MnDPMP | -20 °C | 85-115% | |
| MnPLED | -20 °C | 85-115% | |
| ZnDPDP | -20 °C | 85-115% | |
| ZnDPMP | -20 °C | 85-115% | |
| ZnPLED | -20 °C | 85-115% |
Experimental Protocols
Protocol 1: General Synthesis of Fodipir (DPDP) Ligand
This protocol provides a general outline. Specific conditions may need optimization.
-
Schiff Base Formation: React pyridoxal-5-phosphate with ethylenediamine (B42938) in an appropriate solvent (e.g., methanol) in the presence of a base (e.g., NaOH). This reaction forms a Schiff base intermediate.
-
Reduction: The Schiff base is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a Pt/C catalyst).
-
Carboxymethylation: The resulting diamine is reacted with a protected glycine (B1666218) equivalent (e.g., bromoacetic acid) in the presence of a base to introduce the carboxymethyl groups.
-
Purification: The final fodipir (DPDP) ligand is purified using techniques such as column chromatography or crystallization.
Protocol 2: Chelation of DPDP with Manganese(II)
-
Ligand Preparation: Dissolve the purified DPDP ligand in high-purity water.
-
pH Adjustment: Carefully adjust the pH of the ligand solution to a predetermined optimal value (typically near neutral) using a dilute acid or base.
-
Manganese Addition: Slowly add a solution of a manganese(II) salt (e.g., MnCl2) to the ligand solution while stirring. Maintain the pH of the reaction mixture.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a sufficient duration to ensure complete chelation.
-
Purification: The final this compound product is purified to remove any unreacted ligand, unbound manganese, and other impurities. This is often achieved using preparative HPLC.
Visualizations
Diagram 1: Synthetic Workflow for this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR102086022B1 - Calthis compound, a new chemical entity, and other mixed metal complexes, methods of preparation, compositions, and methods of treatment - Google Patents [patents.google.com]
- 4. CN104169291A - New chemical entities calthis compound and other mixed metal complexes, methods of preparation, compositions and methods of treatment - Google Patents [patents.google.com]
- 5. Superior Therapeutic Index of Calthis compound in Comparison to this compound as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Mangafodipir and Its Derivatives
Welcome to the technical support center for the synthesis of Mangafodipir and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and characterization of these manganese-based complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound and its derivatives?
A1: The main challenges include:
-
Stability of the Manganese Complex: Mn(II) complexes can be kinetically labile and thermodynamically unstable, leading to the release of free Mn(II) ions. This is a significant concern due to the potential for manganese-induced toxicity.
-
Oxidation of Manganese: The Mn(II) ion can be oxidized to Mn(III), which has lower relaxivity and is therefore less effective as an MRI contrast agent.
-
Purification: Separating the desired product from starting materials, byproducts, and unbound manganese can be challenging and often requires specialized chromatographic techniques.
-
Scalability: Reproducing synthesis conditions and achieving consistent yields and purity on a larger scale can be difficult.
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound (MnDPDP) involves a multi-step process. First, the ligand fodipir (dipyridoxyl diphosphate, DPDP) is synthesized. This is followed by the chelation of the DPDP ligand with a manganese(II) salt.
Q3: A derivative, Calthis compound, is mentioned as being more stable. How is it synthesized?
A3: Calthis compound, with the chemical formula [Ca4Mn(DPDP)5], is a mixed metal complex designed to be more stable with respect to the release of free Mn(II) ions.[1][2] Patents suggest that its synthesis involves a one-step crystallization from a solution containing the fodipir ligand, a manganese salt, and a calcium salt.[3][4] This process results in a complex where calcium ions occupy some of the binding sites, thereby stabilizing the overall structure.[5]
Q4: What are the key analytical techniques for characterizing this compound and its derivatives?
A4: A combination of analytical methods is essential for proper characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity, identify impurities, and quantify the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and the final complex.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the electronic structure and coordination environment of the manganese ion.
Troubleshooting Guides
Guide 1: Low Yield of Fodipir (DPDP) Ligand
| Problem | Possible Causes | Troubleshooting Steps |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of starting materials. | Ensure the purity of pyridoxal-5-phosphate and other reagents. Use freshly distilled solvents. | |
| Side reactions | Formation of Schiff base intermediates with impurities. | Purify starting materials thoroughly. Control the reaction pH, as it can influence the rate of side reactions. |
| Degradation of product | Exposure to light or high temperatures during workup. | Protect the reaction mixture from light. Perform purification steps at reduced temperatures. |
Guide 2: Inefficient Manganese Chelation
| Problem | Possible Causes | Troubleshooting Steps |
| Low chelation efficiency | Incorrect pH of the reaction mixture. | The pH is critical for successful chelation. Adjust the pH of the ligand solution before adding the manganese salt. The optimal pH range should be determined empirically but is typically near neutral to slightly basic. |
| Presence of competing metal ions. | Use high-purity water and reagents to avoid contamination with other metal ions that can compete with manganese for the ligand. | |
| Steric hindrance or incorrect ligand conformation. | Ensure the fodipir ligand is fully dissolved and in the correct conformation for chelation. Gentle heating may be required to facilitate dissolution. | |
| Precipitation of manganese hydroxide | pH is too high. | Carefully control the addition of base to adjust the pH. A sudden increase in pH can lead to the precipitation of Mn(OH)2. |
Guide 3: Product Instability and Degradation
| Problem | Possible Causes | Troubleshooting Steps |
| Release of free Mn(II) | Dissociation of the complex in solution. | For derivatives like Calthis compound, ensure the correct stoichiometry of calcium and manganese salts is used during synthesis to promote the formation of the stable mixed metal complex. Store the final product in a suitable buffer at the optimal pH to minimize dissociation. |
| Oxidation of Mn(II) to Mn(III) | Exposure to air (oxygen). | Perform the synthesis and handling of the final product under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of oxidizing impurities. | Thoroughly purify the fodipir ligand and use high-purity solvents and reagents. | |
| Dephosphorylation of the ligand | Enzymatic degradation or harsh pH conditions. | If working with biological samples, consider adding phosphatase inhibitors. Store the compound at a pH that minimizes hydrolysis of the phosphate groups. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H28MnN4O14P2 | |
| Molar Mass | 689.366 g·mol−1 | |
| Protein Binding (Manganese) | 27% | |
| Protein Binding (DPDP) | Negligible | |
| Elimination Half-life (Manganese) | 20 minutes | |
| Elimination Half-life (DPDP) | 50 minutes |
Table 2: Stability of this compound and Metabolites in Plasma
| Compound | Storage Condition | Recovery after 3 months | Reference |
| MnDPDP | -20 °C | 85-115% | |
| MnDPMP | -20 °C | 85-115% | |
| MnPLED | -20 °C | 85-115% | |
| ZnDPDP | -20 °C | 85-115% | |
| ZnDPMP | -20 °C | 85-115% | |
| ZnPLED | -20 °C | 85-115% |
Experimental Protocols
Protocol 1: General Synthesis of Fodipir (DPDP) Ligand
This protocol provides a general outline. Specific conditions may need optimization.
-
Schiff Base Formation: React pyridoxal-5-phosphate with ethylenediamine in an appropriate solvent (e.g., methanol) in the presence of a base (e.g., NaOH). This reaction forms a Schiff base intermediate.
-
Reduction: The Schiff base is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a Pt/C catalyst).
-
Carboxymethylation: The resulting diamine is reacted with a protected glycine equivalent (e.g., bromoacetic acid) in the presence of a base to introduce the carboxymethyl groups.
-
Purification: The final fodipir (DPDP) ligand is purified using techniques such as column chromatography or crystallization.
Protocol 2: Chelation of DPDP with Manganese(II)
-
Ligand Preparation: Dissolve the purified DPDP ligand in high-purity water.
-
pH Adjustment: Carefully adjust the pH of the ligand solution to a predetermined optimal value (typically near neutral) using a dilute acid or base.
-
Manganese Addition: Slowly add a solution of a manganese(II) salt (e.g., MnCl2) to the ligand solution while stirring. Maintain the pH of the reaction mixture.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a sufficient duration to ensure complete chelation.
-
Purification: The final this compound product is purified to remove any unreacted ligand, unbound manganese, and other impurities. This is often achieved using preparative HPLC.
Visualizations
Diagram 1: Synthetic Workflow for this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR102086022B1 - Calthis compound, a new chemical entity, and other mixed metal complexes, methods of preparation, compositions, and methods of treatment - Google Patents [patents.google.com]
- 4. CN104169291A - New chemical entities calthis compound and other mixed metal complexes, methods of preparation, compositions and methods of treatment - Google Patents [patents.google.com]
- 5. Superior Therapeutic Index of Calthis compound in Comparison to this compound as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Mangafodipir in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Mangafodipir in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in experimental models?
This compound (MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand fodipir (B38996) (dipyridoxyl diphosphate (B83284) or DPDP). It was originally developed as a contrast agent for magnetic resonance imaging (MRI).[1][2] In experimental models, its utility extends beyond imaging due to its superoxide (B77818) dismutase (SOD) mimetic activity and iron-chelating properties.[1] This allows it to protect cells from oxidative stress.[1]
Q2: What are the main off-target effects of this compound?
The primary off-target effects of this compound stem from the in vivo dissociation of the complex, which releases free manganese (Mn²⁺) ions.[3] While the intact complex exhibits beneficial SOD mimetic activity, excessive levels of free manganese can be neurotoxic and cytotoxic. Manganese toxicity can lead to mitochondrial dysfunction, oxidative stress, and interference with cellular signaling pathways.
Q3: How can I differentiate between the desired SOD mimetic effects and the off-target effects of free manganese?
To distinguish between the effects of the intact this compound chelate and dissociated manganese, it is crucial to include proper controls in your experimental design. This involves running parallel experiments with:
-
This compound (MnDPDP): The experimental group.
-
Manganese chloride (MnCl₂): To assess the effects of free manganese ions.
-
Fodipir (DPDP): The ligand alone, to control for any effects it may have independently of manganese.
-
Vehicle control: The solvent used to dissolve the compounds.
By comparing the results from these groups, you can attribute specific effects to the intact chelate (SOD mimetic activity) versus the released manganese (off-target toxicity).
Q4: Are there any alternatives to this compound with fewer off-target effects?
Yes, a more stable derivative called Calthis compound ([Ca₄Mn(DPDP)₅], PledOx) has been developed. In Calthis compound, a portion of the manganese is replaced with calcium, which stabilizes the complex and reduces the release of free Mn²⁺ in vivo. This results in a superior therapeutic index, with enhanced protective effects and reduced potential for manganese-induced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death. | The concentration of this compound is too high, leading to excessive release of toxic free manganese. | Perform a dose-response study to determine the optimal concentration that provides the desired SOD mimetic effect without causing significant cytotoxicity. Refer to the concentration tables below for guidance. |
| Inconsistent or irreproducible results. | 1. Instability of this compound in the experimental medium. 2. Variable dissociation of the complex. | 1. Prepare fresh solutions of this compound for each experiment. 2. Ensure consistent experimental conditions (e.g., temperature, pH, incubation time) that can influence the dissociation rate. Consider using a more stable alternative like Calthis compound. |
| Difficulty distinguishing between SOD mimetic effects and manganese toxicity. | Inadequate experimental controls. | Include control groups treated with MnCl₂ and the ligand (DPDP) alone to isolate the effects of the intact chelate versus its components. |
| Observed effects are inconsistent with expected antioxidant properties. | The experimental model may have unique sensitivities to manganese or the ligand. | Thoroughly characterize your specific cell line or animal model's response to MnCl₂ and DPDP individually before interpreting the effects of this compound. |
Quantitative Data Summary
The following tables provide a summary of suggested concentration ranges for this compound in different experimental models to help minimize off-target effects.
Table 1: Recommended Concentrations for In Vitro Models
| Cell Type | This compound (MnDPDP) Concentration Range for SOD Mimetic Effect | Concentration at which Toxicity may be Observed | Reference |
| Human Granulosa Cells (HGrC) | 40 - 200 µM | > 200 µM | |
| Hepatocellular Carcinoma (HepG2) | Up to 400 µM (for O₂⁻ scavenging) | Not specified | |
| General in vitro studies | 10 - 100 µM | > 100 µM |
Table 2: Recommended Doses for In Vivo Models
| Animal Model | This compound (MnDPDP) Dose for Protective Effects | Dose at which Toxicity may be Observed | Reference |
| Mice (myelosuppression model) | ~15 µmol/kg | Not specified | |
| Mice (hepatic ischemia-reperfusion) | 10 mg/kg (i.p.) | Not specified | |
| Rats (developmental toxicity) | No maternal toxicity up to 20 µmol/kg | Fetal effects at 20 µmol/kg | |
| Pigs (myocardial uptake) | 5 - 15 µmol/kg | Not specified |
Key Experimental Protocols
Protocol 1: Control Experiment to Differentiate SOD Mimetic vs. Manganese Toxicity Effects
Objective: To distinguish the biological effects of the intact this compound chelate from those of its dissociated components (manganese and fodipir).
Methodology:
-
Prepare Stock Solutions:
-
This compound (MnDPDP)
-
Manganese chloride (MnCl₂)
-
Fodipir (DPDP) - the ligand alone
-
Vehicle control (e.g., saline or appropriate buffer)
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at the desired experimental concentration)
-
Group 3: MnCl₂ (at a molar concentration of manganese equivalent to that in the this compound group)
-
Group 4: DPDP (at a molar concentration equivalent to that in the this compound group)
-
-
Treatment: Treat cells or animals according to the specific experimental design.
-
Endpoint Analysis: Measure the desired biological endpoints (e.g., cell viability, oxidative stress markers, gene expression).
-
Data Interpretation:
-
An effect observed only in the this compound group suggests it is mediated by the intact chelate (SOD mimetic activity).
-
An effect observed in both the this compound and MnCl₂ groups suggests it is mediated by free manganese.
-
An effect observed only in the DPDP group would indicate an independent action of the ligand.
-
Protocol 2: Assessment of Mitochondrial Function
Objective: To evaluate the impact of this compound on mitochondrial health, a common target of manganese toxicity.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from treated and control cells or tissues using a standard differential centrifugation protocol.
-
Assessment of Mitochondrial Respiration:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Measure oxygen consumption rates using different substrates and inhibitors to assess the function of specific respiratory chain complexes.
-
Complex I: Use substrates like glutamate/malate or pyruvate/malate.
-
Complex II: Use succinate (B1194679) in the presence of a Complex I inhibitor (e.g., rotenone).
-
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Use fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.
-
Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization, a sign of dysfunction.
-
-
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production:
-
Use fluorescent probes like MitoSOX™ Red for mitochondrial superoxide detection.
-
Analyze by flow cytometry or fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
This compound's Dual Action and Off-Target Effects
The SOD mimetic activity of intact this compound helps to mitigate oxidative stress. However, its dissociation releases free manganese (Mn²⁺), which can lead to cellular toxicity.
Caption: Dual pathways of this compound action.
Experimental Workflow for Investigating Off-Target Effects
A logical workflow is essential for systematically evaluating and minimizing the off-target effects of this compound.
Caption: Workflow for minimizing off-target effects.
Signaling Pathways Affected by Manganese Overload
Excess free manganese can dysregulate key cellular signaling pathways, contributing to its toxicity.
Caption: Key signaling pathways in manganese toxicity.
References
- 1. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Superior therapeutic index of calthis compound in comparison to this compound as a chemotherapy adjunct - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Mangafodipir in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Mangafodipir in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in experimental models?
This compound (MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate or DPDP). It was originally developed as a contrast agent for magnetic resonance imaging (MRI).[1][2] In experimental models, its utility extends beyond imaging due to its superoxide dismutase (SOD) mimetic activity and iron-chelating properties.[1] This allows it to protect cells from oxidative stress.[1]
Q2: What are the main off-target effects of this compound?
The primary off-target effects of this compound stem from the in vivo dissociation of the complex, which releases free manganese (Mn²⁺) ions.[3] While the intact complex exhibits beneficial SOD mimetic activity, excessive levels of free manganese can be neurotoxic and cytotoxic. Manganese toxicity can lead to mitochondrial dysfunction, oxidative stress, and interference with cellular signaling pathways.
Q3: How can I differentiate between the desired SOD mimetic effects and the off-target effects of free manganese?
To distinguish between the effects of the intact this compound chelate and dissociated manganese, it is crucial to include proper controls in your experimental design. This involves running parallel experiments with:
-
This compound (MnDPDP): The experimental group.
-
Manganese chloride (MnCl₂): To assess the effects of free manganese ions.
-
Fodipir (DPDP): The ligand alone, to control for any effects it may have independently of manganese.
-
Vehicle control: The solvent used to dissolve the compounds.
By comparing the results from these groups, you can attribute specific effects to the intact chelate (SOD mimetic activity) versus the released manganese (off-target toxicity).
Q4: Are there any alternatives to this compound with fewer off-target effects?
Yes, a more stable derivative called Calthis compound ([Ca₄Mn(DPDP)₅], PledOx) has been developed. In Calthis compound, a portion of the manganese is replaced with calcium, which stabilizes the complex and reduces the release of free Mn²⁺ in vivo. This results in a superior therapeutic index, with enhanced protective effects and reduced potential for manganese-induced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death. | The concentration of this compound is too high, leading to excessive release of toxic free manganese. | Perform a dose-response study to determine the optimal concentration that provides the desired SOD mimetic effect without causing significant cytotoxicity. Refer to the concentration tables below for guidance. |
| Inconsistent or irreproducible results. | 1. Instability of this compound in the experimental medium. 2. Variable dissociation of the complex. | 1. Prepare fresh solutions of this compound for each experiment. 2. Ensure consistent experimental conditions (e.g., temperature, pH, incubation time) that can influence the dissociation rate. Consider using a more stable alternative like Calthis compound. |
| Difficulty distinguishing between SOD mimetic effects and manganese toxicity. | Inadequate experimental controls. | Include control groups treated with MnCl₂ and the ligand (DPDP) alone to isolate the effects of the intact chelate versus its components. |
| Observed effects are inconsistent with expected antioxidant properties. | The experimental model may have unique sensitivities to manganese or the ligand. | Thoroughly characterize your specific cell line or animal model's response to MnCl₂ and DPDP individually before interpreting the effects of this compound. |
Quantitative Data Summary
The following tables provide a summary of suggested concentration ranges for this compound in different experimental models to help minimize off-target effects.
Table 1: Recommended Concentrations for In Vitro Models
| Cell Type | This compound (MnDPDP) Concentration Range for SOD Mimetic Effect | Concentration at which Toxicity may be Observed | Reference |
| Human Granulosa Cells (HGrC) | 40 - 200 µM | > 200 µM | |
| Hepatocellular Carcinoma (HepG2) | Up to 400 µM (for O₂⁻ scavenging) | Not specified | |
| General in vitro studies | 10 - 100 µM | > 100 µM |
Table 2: Recommended Doses for In Vivo Models
| Animal Model | This compound (MnDPDP) Dose for Protective Effects | Dose at which Toxicity may be Observed | Reference |
| Mice (myelosuppression model) | ~15 µmol/kg | Not specified | |
| Mice (hepatic ischemia-reperfusion) | 10 mg/kg (i.p.) | Not specified | |
| Rats (developmental toxicity) | No maternal toxicity up to 20 µmol/kg | Fetal effects at 20 µmol/kg | |
| Pigs (myocardial uptake) | 5 - 15 µmol/kg | Not specified |
Key Experimental Protocols
Protocol 1: Control Experiment to Differentiate SOD Mimetic vs. Manganese Toxicity Effects
Objective: To distinguish the biological effects of the intact this compound chelate from those of its dissociated components (manganese and fodipir).
Methodology:
-
Prepare Stock Solutions:
-
This compound (MnDPDP)
-
Manganese chloride (MnCl₂)
-
Fodipir (DPDP) - the ligand alone
-
Vehicle control (e.g., saline or appropriate buffer)
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at the desired experimental concentration)
-
Group 3: MnCl₂ (at a molar concentration of manganese equivalent to that in the this compound group)
-
Group 4: DPDP (at a molar concentration equivalent to that in the this compound group)
-
-
Treatment: Treat cells or animals according to the specific experimental design.
-
Endpoint Analysis: Measure the desired biological endpoints (e.g., cell viability, oxidative stress markers, gene expression).
-
Data Interpretation:
-
An effect observed only in the this compound group suggests it is mediated by the intact chelate (SOD mimetic activity).
-
An effect observed in both the this compound and MnCl₂ groups suggests it is mediated by free manganese.
-
An effect observed only in the DPDP group would indicate an independent action of the ligand.
-
Protocol 2: Assessment of Mitochondrial Function
Objective: To evaluate the impact of this compound on mitochondrial health, a common target of manganese toxicity.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from treated and control cells or tissues using a standard differential centrifugation protocol.
-
Assessment of Mitochondrial Respiration:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Measure oxygen consumption rates using different substrates and inhibitors to assess the function of specific respiratory chain complexes.
-
Complex I: Use substrates like glutamate/malate or pyruvate/malate.
-
Complex II: Use succinate in the presence of a Complex I inhibitor (e.g., rotenone).
-
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Use fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.
-
Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization, a sign of dysfunction.
-
-
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production:
-
Use fluorescent probes like MitoSOX™ Red for mitochondrial superoxide detection.
-
Analyze by flow cytometry or fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
This compound's Dual Action and Off-Target Effects
The SOD mimetic activity of intact this compound helps to mitigate oxidative stress. However, its dissociation releases free manganese (Mn²⁺), which can lead to cellular toxicity.
Caption: Dual pathways of this compound action.
Experimental Workflow for Investigating Off-Target Effects
A logical workflow is essential for systematically evaluating and minimizing the off-target effects of this compound.
Caption: Workflow for minimizing off-target effects.
Signaling Pathways Affected by Manganese Overload
Excess free manganese can dysregulate key cellular signaling pathways, contributing to its toxicity.
Caption: Key signaling pathways in manganese toxicity.
References
- 1. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Superior therapeutic index of calthis compound in comparison to this compound as a chemotherapy adjunct - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Mangafodipir administration for consistent results in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mangafodipir (MnDPDP) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (MnDPDP) is a chelate of manganese (II) and the ligand fodipir (B38996) (dipyridoxyl diphosphate).[1] It was originally developed as a contrast agent for Magnetic Resonance Imaging (MRI), sold under the brand name Teslascan, to enhance imaging of the liver and pancreas.[2][3] In a research context, it is primarily investigated for its superoxide (B77818) dismutase (SOD) mimetic activity, which gives it potent antioxidant properties.[4] This makes it a valuable tool for studying conditions associated with oxidative stress and as a potential chemoprotective agent to mitigate the side effects of treatments like chemotherapy.[5]
Q2: What is the mechanism of action behind this compound's antioxidant effects?
A2: this compound functions as a mimic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD). It catalyzes the dismutation of the superoxide anion (O₂⁻), a reactive oxygen species (ROS), into hydrogen peroxide (H₂O₂), which is then converted to water by catalase. By scavenging superoxide anions, this compound prevents the formation of more damaging reactive species like peroxynitrite, which is formed when superoxide reacts with nitric oxide. This action helps to protect cells from oxidative damage.
Q3: How is this compound metabolized in vivo?
A3: After intravenous administration, this compound trisodium (B8492382) is metabolized through dephosphorylation and transmetallation, primarily with plasma zinc. This process releases manganese ions and the ligand, fodipir, which have different pharmacokinetic profiles. The major metabolites are manganese dipyridoxyl ethylenediamine (B42938) diacetic acid (MnPLED) and zinc dipyridoxyl ethylenediamine diacetic acid (ZnPLED).
Q4: What are the key pharmacokinetic parameters of this compound?
A4: The pharmacokinetic profile of this compound is characterized by the distinct behaviors of its two components: manganese and the fodipir ligand. After intravenous injection, plasma concentrations of this compound itself are undetectable after 2 hours.
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) | Citation(s) |
| Initial Plasma Half-life | ~20 minutes | ~50 minutes | |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Protein Binding | ~27% | Negligible | |
| Primary Route of Excretion | Feces | Urine |
Q5: Is this compound commercially available?
A5: this compound, under the brand name Teslascan, was withdrawn from the US market in 2003 and the European market in 2012 for commercial reasons, not due to safety concerns. For research purposes, this compound trisodium can be obtained from various chemical suppliers.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability in my in vivo results between animals in the same group. What could be the cause?
-
Answer:
-
Solution Preparation: Inconsistent preparation of the this compound solution can lead to variability. Ensure the compound is fully dissolved and the final concentration is accurate. Use a consistent, high-quality vehicle like sterile PBS. For guidance, refer to the detailed Experimental Protocol for In Vivo Administration of this compound .
-
Route and Speed of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) and the speed of injection can significantly impact bioavailability and pharmacokinetics. Standardize the injection protocol across all animals. For IV administration, a slow infusion over several minutes is often recommended.
-
Animal Strain and Health: Different animal strains can exhibit metabolic variations. Ensure all animals are of the same strain, age, and sex, and are in good health. Underlying health issues can alter physiological responses.
-
Timing of Administration: The timing of this compound administration relative to the experimental insult (e.g., chemotherapy, ischemia) is critical. For chemoprotection studies, administering this compound approximately 30 minutes before the chemotherapeutic agent has been shown to be effective.
-
Issue 2: Difficulty with solubility and formulation.
-
Question: My this compound powder is not dissolving completely, or a precipitate forms in my solution. What should I do?
-
Answer:
-
Solvent Choice: this compound trisodium is water-soluble. Sterile Phosphate-Buffered Saline (PBS) is a suitable vehicle for in vivo administration.
-
Aiding Dissolution: If you encounter solubility issues, gentle warming and/or sonication can help dissolve the compound. Always visually inspect the solution for any particulate matter before administration.
-
pH of the Solution: The pH of the final solution can affect solubility and stability. While PBS is buffered, you may need to check that the final pH is within a physiologically acceptable range (typically 7.2-7.4). The commercial formulation of Teslascan had a pH adjusted to 8.8 ± 0.4.
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment and use them promptly. If stock solutions are prepared, they should be stored at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.
-
Issue 3: Concerns about toxicity and adverse effects.
-
Question: What are the known toxicities of this compound in animal models, and what dose is considered safe?
-
Answer: this compound has a good safety profile with a high therapeutic index. Acute toxicity is low. However, at higher, repeated doses, signs of liver and kidney toxicity have been observed in some species. The No-Observed-Adverse-Effect Level (NOAEL) varies by species and duration of administration.
| Species | Route | NOAEL | Observed Toxicities at Higher Doses | Citation(s) |
| Mouse | IV (single dose) | >2000 µmol/kg | - | |
| Rat | IV (3 weeks) | 116 µmol/kg | Liver and kidney toxicity | |
| Dog | IV (3 weeks) | 10 µmol/kg | Liver and kidney toxicity | |
| Monkey | IV (3 weeks) | 29 µmol/kg | Reversible hepatic changes |
-
Note: The intended clinical dose was 5 µmol/kg. For research applications, doses in the range of 2-10 µmol/kg (or 10 mg/kg for intraperitoneal injection in mice) have been used effectively. It is always recommended to perform a pilot study to determine the optimal and safest dose for your specific animal model and experimental design.
Experimental Protocols
Detailed Methodology: In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound for in vivo research.
Materials:
-
This compound trisodium powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringes
-
0.22 µm sterile syringe filter (e.g., PES membrane)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., in µmol/kg or mg/kg), the weight of the animals, and the injection volume. A typical injection volume for mice is 5-10 mL/kg.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Add the weighed powder to a sterile vial.
-
Add the calculated volume of sterile PBS to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be a clear yellow color.
-
If dissolution is slow, the solution can be gently warmed (e.g., to 37°C) or placed in a sonicator bath for short intervals.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to remove any potential microbial contamination and undissolved micro-particulates.
-
-
Final Inspection: Before administration, visually inspect the final sterile solution for any particulate matter or discoloration. Do not use if the solution is not clear.
-
Administration: Administer the solution to the animals according to your established experimental protocol (e.g., intravenous, intraperitoneal injection). Ensure the administration rate is consistent across all animals. For intravenous administration, a slow infusion is recommended.
-
Storage: Use the freshly prepared solution immediately. If a stock solution is prepared, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway: SOD Mimetic Activity of this compound
Caption: SOD mimetic pathway of this compound, preventing oxidative damage.
Experimental Workflow: In Vivo Study
Caption: General workflow for an in vivo experiment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Refinement of Mangafodipir administration for consistent results in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mangafodipir (MnDPDP) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (MnDPDP) is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate).[1] It was originally developed as a contrast agent for Magnetic Resonance Imaging (MRI), sold under the brand name Teslascan, to enhance imaging of the liver and pancreas.[2][3] In a research context, it is primarily investigated for its superoxide dismutase (SOD) mimetic activity, which gives it potent antioxidant properties.[4] This makes it a valuable tool for studying conditions associated with oxidative stress and as a potential chemoprotective agent to mitigate the side effects of treatments like chemotherapy.[5]
Q2: What is the mechanism of action behind this compound's antioxidant effects?
A2: this compound functions as a mimic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD). It catalyzes the dismutation of the superoxide anion (O₂⁻), a reactive oxygen species (ROS), into hydrogen peroxide (H₂O₂), which is then converted to water by catalase. By scavenging superoxide anions, this compound prevents the formation of more damaging reactive species like peroxynitrite, which is formed when superoxide reacts with nitric oxide. This action helps to protect cells from oxidative damage.
Q3: How is this compound metabolized in vivo?
A3: After intravenous administration, this compound trisodium is metabolized through dephosphorylation and transmetallation, primarily with plasma zinc. This process releases manganese ions and the ligand, fodipir, which have different pharmacokinetic profiles. The major metabolites are manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED) and zinc dipyridoxyl ethylenediamine diacetic acid (ZnPLED).
Q4: What are the key pharmacokinetic parameters of this compound?
A4: The pharmacokinetic profile of this compound is characterized by the distinct behaviors of its two components: manganese and the fodipir ligand. After intravenous injection, plasma concentrations of this compound itself are undetectable after 2 hours.
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) | Citation(s) |
| Initial Plasma Half-life | ~20 minutes | ~50 minutes | |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | |
| Protein Binding | ~27% | Negligible | |
| Primary Route of Excretion | Feces | Urine |
Q5: Is this compound commercially available?
A5: this compound, under the brand name Teslascan, was withdrawn from the US market in 2003 and the European market in 2012 for commercial reasons, not due to safety concerns. For research purposes, this compound trisodium can be obtained from various chemical suppliers.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability in my in vivo results between animals in the same group. What could be the cause?
-
Answer:
-
Solution Preparation: Inconsistent preparation of the this compound solution can lead to variability. Ensure the compound is fully dissolved and the final concentration is accurate. Use a consistent, high-quality vehicle like sterile PBS. For guidance, refer to the detailed Experimental Protocol for In Vivo Administration of this compound .
-
Route and Speed of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) and the speed of injection can significantly impact bioavailability and pharmacokinetics. Standardize the injection protocol across all animals. For IV administration, a slow infusion over several minutes is often recommended.
-
Animal Strain and Health: Different animal strains can exhibit metabolic variations. Ensure all animals are of the same strain, age, and sex, and are in good health. Underlying health issues can alter physiological responses.
-
Timing of Administration: The timing of this compound administration relative to the experimental insult (e.g., chemotherapy, ischemia) is critical. For chemoprotection studies, administering this compound approximately 30 minutes before the chemotherapeutic agent has been shown to be effective.
-
Issue 2: Difficulty with solubility and formulation.
-
Question: My this compound powder is not dissolving completely, or a precipitate forms in my solution. What should I do?
-
Answer:
-
Solvent Choice: this compound trisodium is water-soluble. Sterile Phosphate-Buffered Saline (PBS) is a suitable vehicle for in vivo administration.
-
Aiding Dissolution: If you encounter solubility issues, gentle warming and/or sonication can help dissolve the compound. Always visually inspect the solution for any particulate matter before administration.
-
pH of the Solution: The pH of the final solution can affect solubility and stability. While PBS is buffered, you may need to check that the final pH is within a physiologically acceptable range (typically 7.2-7.4). The commercial formulation of Teslascan had a pH adjusted to 8.8 ± 0.4.
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment and use them promptly. If stock solutions are prepared, they should be stored at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.
-
Issue 3: Concerns about toxicity and adverse effects.
-
Question: What are the known toxicities of this compound in animal models, and what dose is considered safe?
-
Answer: this compound has a good safety profile with a high therapeutic index. Acute toxicity is low. However, at higher, repeated doses, signs of liver and kidney toxicity have been observed in some species. The No-Observed-Adverse-Effect Level (NOAEL) varies by species and duration of administration.
| Species | Route | NOAEL | Observed Toxicities at Higher Doses | Citation(s) |
| Mouse | IV (single dose) | >2000 µmol/kg | - | |
| Rat | IV (3 weeks) | 116 µmol/kg | Liver and kidney toxicity | |
| Dog | IV (3 weeks) | 10 µmol/kg | Liver and kidney toxicity | |
| Monkey | IV (3 weeks) | 29 µmol/kg | Reversible hepatic changes |
-
Note: The intended clinical dose was 5 µmol/kg. For research applications, doses in the range of 2-10 µmol/kg (or 10 mg/kg for intraperitoneal injection in mice) have been used effectively. It is always recommended to perform a pilot study to determine the optimal and safest dose for your specific animal model and experimental design.
Experimental Protocols
Detailed Methodology: In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound for in vivo research.
Materials:
-
This compound trisodium powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringes
-
0.22 µm sterile syringe filter (e.g., PES membrane)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., in µmol/kg or mg/kg), the weight of the animals, and the injection volume. A typical injection volume for mice is 5-10 mL/kg.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Add the weighed powder to a sterile vial.
-
Add the calculated volume of sterile PBS to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be a clear yellow color.
-
If dissolution is slow, the solution can be gently warmed (e.g., to 37°C) or placed in a sonicator bath for short intervals.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to remove any potential microbial contamination and undissolved micro-particulates.
-
-
Final Inspection: Before administration, visually inspect the final sterile solution for any particulate matter or discoloration. Do not use if the solution is not clear.
-
Administration: Administer the solution to the animals according to your established experimental protocol (e.g., intravenous, intraperitoneal injection). Ensure the administration rate is consistent across all animals. For intravenous administration, a slow infusion is recommended.
-
Storage: Use the freshly prepared solution immediately. If a stock solution is prepared, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway: SOD Mimetic Activity of this compound
Caption: SOD mimetic pathway of this compound, preventing oxidative damage.
Experimental Workflow: In Vivo Study
Caption: General workflow for an in vivo experiment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic this compound as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Variability in Mangafodipir Uptake in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in mangafodipir uptake in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it taken up by cells?
A1: this compound (MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand dipyridoxyl diphosphate (B83284) (DPDP).[1] After administration, it undergoes dephosphorylation and transmetallation, releasing paramagnetic Mn²⁺ ions.[2] Cellular uptake of Mn²⁺ is thought to occur in competition with calcium (Ca²⁺) ions through various transporters.[2]
Q2: Why do I observe significant variability in this compound uptake between different cell lines?
A2: Variability in this compound uptake across different cell lines is expected and can be attributed to several factors:
-
Differential Expression of Transporters: The abundance and activity of ion transporters, such as Solute Carrier (SLC) transporters (e.g., SLC11A2 and SLC3A2), can vary significantly between cell lines, leading to different rates of manganese uptake.
-
Metabolic Activity: Highly metabolic cells may exhibit higher uptake rates.
-
Cellular Phenotype: Cancer cells, for instance, may have altered membrane transport mechanisms compared to non-malignant cells.[1]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can all contribute to variability.
Q3: Can this compound affect cellular signaling pathways?
A3: Yes, the manganese released from this compound can influence cellular signaling. Studies have shown that manganese exposure can lead to the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Uptake in a Single Cell Line
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase and have a viability of >90%. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique to seed the same number of cells in each well/flask. |
| Media Composition | Use the same batch of media and supplements for all related experiments. Be aware that components in serum can chelate manganese, affecting its availability. |
| Incubation Time and Temperature | Optimize and strictly control the incubation time and temperature during this compound exposure and subsequent washing steps. |
Issue 2: High Background Signal in Uptake Assays
| Possible Cause | Troubleshooting Step |
| Inadequate Washing | Increase the number and volume of washes with ice-cold, protein-free buffer after this compound incubation to remove non-internalized manganese. |
| Non-specific Binding | Pre-treat plates with a blocking agent if non-specific binding to the plastic is suspected. Include "no-cell" controls to quantify background signal. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contamination, which can alter cell membrane integrity and transporter expression. |
Data Presentation
Table 1: Comparative Intracellular Manganese Concentration in Different Cell Lines After Manganese Exposure
| Cell Line | Cell Type | Manganese Concentration (µM) | Incubation Time | Intracellular Mn (µg/10⁷ cells) | Reference |
| HEK293 | Human Embryonic Kidney | 2000 | 12 h | 4.71 ± 0.40 | |
| N2a | Mouse Neuroblastoma | 1000 | 12 h | 1.04 ± 0.21 | |
| PC12 | Rat Pheochromocytoma | 100 | 24 h | ~2.5 | |
| N27 | Rat Mesencephalic Neuronal | 100 | 24 h | ~0.9 | |
| Z310 | Rat Choroid Plexus Epithelial | 100 | 24 h | ~0.5 | |
| RBE4 | Rat Brain Endothelial | 100 | 24 h | ~0.4 |
Note: The data above is for manganese chloride exposure, which serves as a proxy for the uptake of manganese ions released from this compound.
Experimental Protocols
Protocol 1: Quantification of Intracellular Manganese using ICP-MS
This protocol provides a method for determining the total intracellular manganese concentration following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. b. Allow cells to adhere for 24 hours. c. Treat cells with the desired concentration of this compound for the specified duration. Include untreated control wells.
2. Cell Harvesting and Lysis: a. Aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular this compound. b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension and discard the supernatant. d. Resuspend the cell pellet in a known volume of cell lysis buffer containing a detergent (e.g., Triton X-100).
3. Sample Preparation for ICP-MS: a. Digest the cell lysate with concentrated nitric acid. b. Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis.
4. ICP-MS Analysis: a. Prepare a series of manganese standards of known concentrations. b. Analyze the samples and standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the manganese concentration. c. Normalize the manganese concentration to the cell number or total protein content of the lysate.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
1. Cell Seeding: a. Seed cells in a 96-well plate and allow them to adhere overnight.
2. Treatment: a. Treat cells with a range of this compound concentrations for the desired duration. Include untreated controls.
3. MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
4. Solubilization and Measurement: a. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals. b. Measure the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound uptake.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: this compound-induced MAPK signaling pathway activation.
Caption: this compound-induced NF-κB signaling pathway activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Mangafodipir Uptake in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in mangafodipir uptake in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it taken up by cells?
A1: this compound (MnDPDP) is a chelate of manganese (Mn²⁺) and the ligand dipyridoxyl diphosphate (DPDP).[1] After administration, it undergoes dephosphorylation and transmetallation, releasing paramagnetic Mn²⁺ ions.[2] Cellular uptake of Mn²⁺ is thought to occur in competition with calcium (Ca²⁺) ions through various transporters.[2]
Q2: Why do I observe significant variability in this compound uptake between different cell lines?
A2: Variability in this compound uptake across different cell lines is expected and can be attributed to several factors:
-
Differential Expression of Transporters: The abundance and activity of ion transporters, such as Solute Carrier (SLC) transporters (e.g., SLC11A2 and SLC3A2), can vary significantly between cell lines, leading to different rates of manganese uptake.
-
Metabolic Activity: Highly metabolic cells may exhibit higher uptake rates.
-
Cellular Phenotype: Cancer cells, for instance, may have altered membrane transport mechanisms compared to non-malignant cells.[1]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can all contribute to variability.
Q3: Can this compound affect cellular signaling pathways?
A3: Yes, the manganese released from this compound can influence cellular signaling. Studies have shown that manganese exposure can lead to the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Uptake in a Single Cell Line
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase and have a viability of >90%. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique to seed the same number of cells in each well/flask. |
| Media Composition | Use the same batch of media and supplements for all related experiments. Be aware that components in serum can chelate manganese, affecting its availability. |
| Incubation Time and Temperature | Optimize and strictly control the incubation time and temperature during this compound exposure and subsequent washing steps. |
Issue 2: High Background Signal in Uptake Assays
| Possible Cause | Troubleshooting Step |
| Inadequate Washing | Increase the number and volume of washes with ice-cold, protein-free buffer after this compound incubation to remove non-internalized manganese. |
| Non-specific Binding | Pre-treat plates with a blocking agent if non-specific binding to the plastic is suspected. Include "no-cell" controls to quantify background signal. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contamination, which can alter cell membrane integrity and transporter expression. |
Data Presentation
Table 1: Comparative Intracellular Manganese Concentration in Different Cell Lines After Manganese Exposure
| Cell Line | Cell Type | Manganese Concentration (µM) | Incubation Time | Intracellular Mn (µg/10⁷ cells) | Reference |
| HEK293 | Human Embryonic Kidney | 2000 | 12 h | 4.71 ± 0.40 | |
| N2a | Mouse Neuroblastoma | 1000 | 12 h | 1.04 ± 0.21 | |
| PC12 | Rat Pheochromocytoma | 100 | 24 h | ~2.5 | |
| N27 | Rat Mesencephalic Neuronal | 100 | 24 h | ~0.9 | |
| Z310 | Rat Choroid Plexus Epithelial | 100 | 24 h | ~0.5 | |
| RBE4 | Rat Brain Endothelial | 100 | 24 h | ~0.4 |
Note: The data above is for manganese chloride exposure, which serves as a proxy for the uptake of manganese ions released from this compound.
Experimental Protocols
Protocol 1: Quantification of Intracellular Manganese using ICP-MS
This protocol provides a method for determining the total intracellular manganese concentration following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. b. Allow cells to adhere for 24 hours. c. Treat cells with the desired concentration of this compound for the specified duration. Include untreated control wells.
2. Cell Harvesting and Lysis: a. Aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular this compound. b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension and discard the supernatant. d. Resuspend the cell pellet in a known volume of cell lysis buffer containing a detergent (e.g., Triton X-100).
3. Sample Preparation for ICP-MS: a. Digest the cell lysate with concentrated nitric acid. b. Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis.
4. ICP-MS Analysis: a. Prepare a series of manganese standards of known concentrations. b. Analyze the samples and standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the manganese concentration. c. Normalize the manganese concentration to the cell number or total protein content of the lysate.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
1. Cell Seeding: a. Seed cells in a 96-well plate and allow them to adhere overnight.
2. Treatment: a. Treat cells with a range of this compound concentrations for the desired duration. Include untreated controls.
3. MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
4. Solubilization and Measurement: a. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. b. Measure the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound uptake.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: this compound-induced MAPK signaling pathway activation.
Caption: this compound-induced NF-κB signaling pathway activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
Mangafodipir Technical Support Center: Best Practices for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of Mangafodipir for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (also known as MnDPDP) is a chelate of manganese (II) and the ligand fodipir (B38996) (dipyridoxyl diphosphate).[1][2][3] It was originally developed as a contrast agent for Magnetic Resonance Imaging (MRI), particularly for liver and pancreas imaging.[1][4] In research, it is also investigated for its cytoprotective properties as a scavenger of reactive oxygen species (ROS), acting as a superoxide (B77818) dismutase (SOD) mimetic. This makes it a valuable tool in studies related to oxidative stress and chemotherapy-induced peripheral neuropathy.
Q2: How should I store unopened, solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Different suppliers provide slightly different temperature recommendations, which are summarized below.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
It is highly recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared using an appropriate solvent and stored under specific conditions to minimize degradation. This compound is soluble in water.
Experimental Protocol: Reconstitution of this compound
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Vortex briefly to mix. If the compound does not dissolve completely, ultrasonic treatment may be necessary to aid dissolution.
-
Once fully dissolved, the solution is ready for use.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound are less stable than the solid form and require colder storage temperatures. Storage recommendations are summarized in the table below. It is crucial to use tightly sealed containers to prevent evaporation and contamination.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | 4°C | - | Sealed, away from moisture. |
| -20°C | Up to 3 years | For extended long-term storage. | |
| In Solvent (Aqueous) | -20°C | Up to 1 month | Sealed, away from moisture. |
| -80°C | Up to 6 months | For longer-term solution storage. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Verify that the storage conditions (temperature, light, and moisture protection) for both solid and solution forms have been consistently maintained. Consider preparing a fresh solution from a new vial of solid this compound. |
| Contamination of stock solution. | Always use sterile technique when preparing and handling solutions. Filter-sterilize the solution if appropriate for your application. Prepare fresh solutions for critical experiments. | |
| Chemical incompatibility. | Avoid mixing this compound directly with other drugs or compounds in concentrated solutions unless compatibility has been established. Be aware of potential interactions with strong acids, bases, or oxidizing/reducing agents. | |
| Difficulty dissolving solid this compound. | Insufficient mixing or low solubility in the chosen solvent. | This compound is highly soluble in water. Use sonication to aid dissolution if necessary. Ensure the solvent is of high purity. |
| Precipitation observed in stock solution upon thawing. | Solution may have become supersaturated or undergone freeze-thaw cycles. | Warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If precipitation persists, the solution may be compromised. Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: Analysis of this compound and its Metabolites in Plasma by HPLC
This protocol is adapted from the methodology used for the analysis of this compound and its primary metabolites in human plasma. This can be useful for researchers studying the pharmacokinetics and metabolism of the compound.
Objective: To quantify this compound and its dephosphorylated and transmetallated metabolites.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
OmniPac PAX-500 column (or equivalent mixed-bed resin with anion exchange and reversed-phase properties)
-
Trisodium (B8492382) phosphate (B84403) dodecahydrate
-
Ultrafiltration units
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Immediately after collection, mix heparinized blood samples with solid trisodium phosphate dodecahydrate to achieve a pH of 10.0 ± 0.2. This inhibits in vitro dephosphorylation and transmetallation.
-
Centrifuge to separate plasma.
-
Perform ultrafiltration on the plasma to remove proteins and enzymes.
-
-
Chromatographic Conditions:
-
Column: OmniPac PAX-500
-
Elution: Isocratic
-
Detection: UV at 310 nm
-
Injection Volume: 50 µL
-
-
Quantification:
-
Generate a calibration curve using standards of this compound and its metabolites in plasma.
-
A non-linear regression model may provide the best fit for the calibration curve.
-
Visual Guides
References
Mangafodipir Technical Support Center: Best Practices for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of Mangafodipir for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (also known as MnDPDP) is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate).[1][2][3] It was originally developed as a contrast agent for Magnetic Resonance Imaging (MRI), particularly for liver and pancreas imaging.[1][4] In research, it is also investigated for its cytoprotective properties as a scavenger of reactive oxygen species (ROS), acting as a superoxide dismutase (SOD) mimetic. This makes it a valuable tool in studies related to oxidative stress and chemotherapy-induced peripheral neuropathy.
Q2: How should I store unopened, solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Different suppliers provide slightly different temperature recommendations, which are summarized below.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
It is highly recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared using an appropriate solvent and stored under specific conditions to minimize degradation. This compound is soluble in water.
Experimental Protocol: Reconstitution of this compound
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Vortex briefly to mix. If the compound does not dissolve completely, ultrasonic treatment may be necessary to aid dissolution.
-
Once fully dissolved, the solution is ready for use.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound are less stable than the solid form and require colder storage temperatures. Storage recommendations are summarized in the table below. It is crucial to use tightly sealed containers to prevent evaporation and contamination.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | 4°C | - | Sealed, away from moisture. |
| -20°C | Up to 3 years | For extended long-term storage. | |
| In Solvent (Aqueous) | -20°C | Up to 1 month | Sealed, away from moisture. |
| -80°C | Up to 6 months | For longer-term solution storage. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Verify that the storage conditions (temperature, light, and moisture protection) for both solid and solution forms have been consistently maintained. Consider preparing a fresh solution from a new vial of solid this compound. |
| Contamination of stock solution. | Always use sterile technique when preparing and handling solutions. Filter-sterilize the solution if appropriate for your application. Prepare fresh solutions for critical experiments. | |
| Chemical incompatibility. | Avoid mixing this compound directly with other drugs or compounds in concentrated solutions unless compatibility has been established. Be aware of potential interactions with strong acids, bases, or oxidizing/reducing agents. | |
| Difficulty dissolving solid this compound. | Insufficient mixing or low solubility in the chosen solvent. | This compound is highly soluble in water. Use sonication to aid dissolution if necessary. Ensure the solvent is of high purity. |
| Precipitation observed in stock solution upon thawing. | Solution may have become supersaturated or undergone freeze-thaw cycles. | Warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If precipitation persists, the solution may be compromised. Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: Analysis of this compound and its Metabolites in Plasma by HPLC
This protocol is adapted from the methodology used for the analysis of this compound and its primary metabolites in human plasma. This can be useful for researchers studying the pharmacokinetics and metabolism of the compound.
Objective: To quantify this compound and its dephosphorylated and transmetallated metabolites.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
OmniPac PAX-500 column (or equivalent mixed-bed resin with anion exchange and reversed-phase properties)
-
Trisodium phosphate dodecahydrate
-
Ultrafiltration units
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Immediately after collection, mix heparinized blood samples with solid trisodium phosphate dodecahydrate to achieve a pH of 10.0 ± 0.2. This inhibits in vitro dephosphorylation and transmetallation.
-
Centrifuge to separate plasma.
-
Perform ultrafiltration on the plasma to remove proteins and enzymes.
-
-
Chromatographic Conditions:
-
Column: OmniPac PAX-500
-
Elution: Isocratic
-
Detection: UV at 310 nm
-
Injection Volume: 50 µL
-
-
Quantification:
-
Generate a calibration curve using standards of this compound and its metabolites in plasma.
-
A non-linear regression model may provide the best fit for the calibration curve.
-
Visual Guides
References
Technical Support Center: Mitigating Mangafodipir Interference in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential interference of Mangafodipir with your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my experiments?
This compound is a manganese-based contrast agent that possesses intrinsic superoxide (B77818) dismutase (SOD) mimetic and iron-chelating properties.[1][2] These characteristics can lead to interference in various biochemical and cellular assays, particularly those sensitive to redox reactions or metal ion concentrations.
Q2: Which types of assays are most likely to be affected by this compound?
Assays that are highly susceptible to interference from this compound include:
-
Reactive Oxygen Species (ROS) Assays: Due to its SOD mimetic activity, this compound can directly scavenge superoxide radicals, leading to an underestimation of ROS levels.[1][3]
-
Antioxidant Capacity Assays (e.g., DPPH, ABTS, FRAP): this compound's ability to donate electrons will result in a false-positive signal, indicating a higher antioxidant capacity of the sample than is actually present.
-
Enzyme Assays: The chelating properties of this compound can interfere with metalloenzymes that require specific metal cofactors for their activity. Conversely, its SOD mimetic activity can interfere with assays measuring endogenous SOD or other antioxidant enzymes.
-
Colorimetric and Fluorometric Assays: The presence of manganese ions can interfere with the optical properties of reagents used in these assays.
Troubleshooting Guides
Issue 1: Underestimation of Reactive Oxygen Species (ROS) in the presence of this compound.
Symptoms:
-
Lower than expected ROS levels in cells or solutions treated with this compound.
-
Inconsistent results in ROS detection assays (e.g., DCFH-DA, DHE, Amplex Red).
Root Cause: this compound's SOD mimetic activity directly scavenges superoxide radicals, a key component of cellular ROS. This leads to a reduction in the overall ROS signal detected by the assay.
Mitigation Strategies:
1. Experimental Controls:
-
This compound-only Control: Run a parallel experiment with this compound in the assay medium without cells or the experimental system. This will quantify the direct scavenging effect of this compound on the assay probe.
-
Positive Control with this compound: Include a known ROS inducer (e.g., menadione, H₂O₂) in the presence of this compound. This helps to assess the extent of signal quenching by this compound.
2. Data Correction:
-
Background Subtraction: Subtract the signal from the "this compound-only control" from your experimental readings. This provides a more accurate measure of the ROS produced by your system.
Experimental Protocol: Correcting for this compound's SOD Mimetic Activity in a DCFH-DA ROS Assay
-
Prepare Reagents: Prepare your DCFH-DA working solution and cell culture medium.
-
Set up Experimental Groups:
-
Group A: Untreated cells (Negative Control)
-
Group B: Cells treated with your experimental compound.
-
Group C: Cells treated with this compound at the desired concentration.
-
Group D: Cells treated with your experimental compound and this compound.
-
Group E: Cell-free medium with this compound (this compound-only Control).
-
Group F: Cells treated with a known ROS inducer (Positive Control).
-
Group G: Cells treated with a known ROS inducer and this compound.
-
-
Incubation: Incubate the cells with the respective treatments for the desired time.
-
Loading with DCFH-DA: Add the DCFH-DA working solution to all wells and incubate according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity (typically Ex/Em = 485/535 nm).
-
Data Analysis:
-
Corrected Experimental Signal = (Signal of Group D) - (Signal of Group E)
-
Assess the percentage of ROS scavenging by this compound: [1 - (Signal of Group G / Signal of Group F)] * 100
-
dot
References
- 1. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Colorimetric and Fluorimetric Chemosensors for the Detection of Mn2+ Ions: A Review (2010-2024). | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Mangafodipir Interference in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential interference of Mangafodipir with your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my experiments?
This compound is a manganese-based contrast agent that possesses intrinsic superoxide dismutase (SOD) mimetic and iron-chelating properties.[1][2] These characteristics can lead to interference in various biochemical and cellular assays, particularly those sensitive to redox reactions or metal ion concentrations.
Q2: Which types of assays are most likely to be affected by this compound?
Assays that are highly susceptible to interference from this compound include:
-
Reactive Oxygen Species (ROS) Assays: Due to its SOD mimetic activity, this compound can directly scavenge superoxide radicals, leading to an underestimation of ROS levels.[1][3]
-
Antioxidant Capacity Assays (e.g., DPPH, ABTS, FRAP): this compound's ability to donate electrons will result in a false-positive signal, indicating a higher antioxidant capacity of the sample than is actually present.
-
Enzyme Assays: The chelating properties of this compound can interfere with metalloenzymes that require specific metal cofactors for their activity. Conversely, its SOD mimetic activity can interfere with assays measuring endogenous SOD or other antioxidant enzymes.
-
Colorimetric and Fluorometric Assays: The presence of manganese ions can interfere with the optical properties of reagents used in these assays.
Troubleshooting Guides
Issue 1: Underestimation of Reactive Oxygen Species (ROS) in the presence of this compound.
Symptoms:
-
Lower than expected ROS levels in cells or solutions treated with this compound.
-
Inconsistent results in ROS detection assays (e.g., DCFH-DA, DHE, Amplex Red).
Root Cause: this compound's SOD mimetic activity directly scavenges superoxide radicals, a key component of cellular ROS. This leads to a reduction in the overall ROS signal detected by the assay.
Mitigation Strategies:
1. Experimental Controls:
-
This compound-only Control: Run a parallel experiment with this compound in the assay medium without cells or the experimental system. This will quantify the direct scavenging effect of this compound on the assay probe.
-
Positive Control with this compound: Include a known ROS inducer (e.g., menadione, H₂O₂) in the presence of this compound. This helps to assess the extent of signal quenching by this compound.
2. Data Correction:
-
Background Subtraction: Subtract the signal from the "this compound-only control" from your experimental readings. This provides a more accurate measure of the ROS produced by your system.
Experimental Protocol: Correcting for this compound's SOD Mimetic Activity in a DCFH-DA ROS Assay
-
Prepare Reagents: Prepare your DCFH-DA working solution and cell culture medium.
-
Set up Experimental Groups:
-
Group A: Untreated cells (Negative Control)
-
Group B: Cells treated with your experimental compound.
-
Group C: Cells treated with this compound at the desired concentration.
-
Group D: Cells treated with your experimental compound and this compound.
-
Group E: Cell-free medium with this compound (this compound-only Control).
-
Group F: Cells treated with a known ROS inducer (Positive Control).
-
Group G: Cells treated with a known ROS inducer and this compound.
-
-
Incubation: Incubate the cells with the respective treatments for the desired time.
-
Loading with DCFH-DA: Add the DCFH-DA working solution to all wells and incubate according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity (typically Ex/Em = 485/535 nm).
-
Data Analysis:
-
Corrected Experimental Signal = (Signal of Group D) - (Signal of Group E)
-
Assess the percentage of ROS scavenging by this compound: [1 - (Signal of Group G / Signal of Group F)] * 100
-
dot
References
- 1. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Colorimetric and Fluorimetric Chemosensors for the Detection of Mn2+ Ions: A Review (2010-2024). | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Mangafodipir and Gadolinium-Based Contrast Agents in Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mangafodipir and gadolinium-based contrast agents (GBCAs), focusing on their performance, safety, and underlying mechanisms in magnetic resonance imaging (MRI). The information presented is supported by experimental data to assist researchers and clinicians in making informed decisions regarding contrast agent selection.
Executive Summary
This compound and gadolinium-based contrast agents (GBCAs) are paramagnetic substances used to enhance the contrast of MRI images, thereby improving the visualization and characterization of tissues and lesions. While both serve the same fundamental purpose, they differ significantly in their mechanism of action, biodistribution, clinical applications, and safety profiles. This compound is a hepatobiliary-specific agent, primarily used for liver and pancreas imaging, with a strong safety profile. GBCAs, on the other hand, are more general-purpose extracellular agents, but their use has been associated with concerns regarding gadolinium retention and, in rare cases, nephrogenic systemic fibrosis (NSF). This guide will delve into a detailed comparative analysis of these two classes of contrast agents.
Mechanism of Action
This compound:
This compound consists of manganese(II) ions chelated to the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP)[1][2]. After intravenous administration, the this compound chelate slowly dissociates, and the manganese ions are selectively taken up by functioning hepatocytes and pancreatic tissue[1][3][4]. This uptake into healthy tissue leads to a shortening of the T1 relaxation time, resulting in a brighter signal (positive contrast) on T1-weighted MR images. Tumorous or abnormal tissues, which lack normal hepatocytes, do not take up the manganese and therefore appear darker in comparison to the enhanced surrounding tissue.
dot
Gadolinium-Based Contrast Agents (GBCAs):
GBCAs consist of a gadolinium ion (Gd³⁺) bound to a chelating ligand. These agents are distributed in the extracellular fluid space and do not typically enter cells. They enhance the MRI signal by shortening the T1 relaxation time of adjacent water protons. This effect is nonspecific and occurs in tissues with increased vascularity or disruption of the blood-brain barrier, making them useful for a wide range of applications, including tumor and inflammation imaging.
The toxicity of GBCAs is linked to the release of free Gd³⁺ ions from the chelate. This can lead to cellular damage through various mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis.
dot
Comparative Performance: Efficacy in Liver Imaging
The primary application of this compound is in liver imaging. Several studies have compared its efficacy to that of GBCAs in this context.
| Performance Metric | This compound | Gadolinium-Based Contrast Agents (GBCAs) | Source(s) |
| Signal-to-Noise Ratio (SNR) | Generally provides good liver enhancement. | Can achieve higher SNR, particularly with agents like Gd-BOPTA at higher doses. | |
| Contrast-to-Noise Ratio (CNR) | Can provide high lesion-to-liver CNR. | Variable depending on the specific GBCA and imaging phase. | |
| Lesion Detection | Effective for detecting lesions, especially in the hepatobiliary phase. | Dynamic-phase imaging with GBCAs is highly sensitive for hypervascular lesions. | |
| Lesion Characterization | Useful for differentiating hepatocellular from non-hepatocellular lesions. | Provides detailed information on lesion vascularity and enhancement patterns. |
A study comparing this compound with Gd-BOPTA for liver imaging found that while Gd-BOPTA at a dose of 0.1 mmol/kg resulted in the highest liver SNR, this compound provided the highest lesion-liver CNR, although the difference was not statistically significant. Another study comparing this compound with gadopentetate dimeglumine for the detection of hepatocellular carcinoma concluded that the gadolinium-based agent was superior in terms of diagnostic accuracy and sensitivity.
Experimental Protocols
Experimental Protocol for Comparative Liver Imaging:
A representative experimental protocol for comparing this compound and a GBCA for liver lesion detection and characterization would involve the following steps:
dot
Detailed Methodologies:
-
Patient Population: Patients with known or suspected focal liver lesions.
-
Pre-contrast Imaging:
-
T1-weighted gradient-echo (GRE) sequences (in- and out-of-phase) to assess for fat and iron.
-
T2-weighted turbo spin-echo (TSE) or half-Fourier acquisition single-shot turbo spin-echo (HASTE) for lesion detection and characterization.
-
Diffusion-weighted imaging (DWI) to assess for restricted diffusion in tumors.
-
-
Contrast Administration:
-
This compound: 5 µmol/kg administered as a slow intravenous infusion.
-
Gadolinium-Based Contrast Agent (e.g., Gadoxetate Disodium): 0.025 mmol/kg administered as an intravenous bolus injection.
-
-
Post-contrast Imaging:
-
For GBCAs: Dynamic T1-weighted 3D GRE sequences are acquired during the late arterial (15-25 seconds post-injection), portal venous (around 60 seconds), and equilibrium phases (around 120 seconds).
-
For both: A delayed hepatobiliary phase is acquired 20 minutes (for Gadoxetate Disodium) to 2 hours (for this compound) post-injection using a T1-weighted GRE sequence.
-
-
Image Analysis: Quantitative analysis includes measuring the signal-to-noise ratio (SNR) of the liver parenchyma and the contrast-to-noise ratio (CNR) between lesions and the surrounding liver. Qualitative analysis involves radiologists evaluating lesion detection, delineation, and characterization.
MRI Sequence Parameters (Example for T1-weighted GRE):
| Parameter | Value |
| Repetition Time (TR) | 5.47–8.58 ms |
| Echo Time (TE) | As short as possible |
| Flip Angle | 10–90° (optimized for desired contrast) |
| Matrix Size | 96x96 to 256x256 |
| Slice Thickness | 1.5-3 mm |
Comparative Safety and Tolerability
This compound:
This compound is generally well-tolerated. The most common adverse events are mild and transient.
| Adverse Event | Incidence Rate | Source(s) |
| Any Adverse Event | 6.9% - 23% | |
| Nausea | 7% | |
| Headache | 4% | |
| Injection-site Discomfort (Heat/Flushing) | 69% (discomfort), 49% (heat), 33% (flushing) | |
| Serious Adverse Events | Low, and generally not considered drug-related. |
In a study involving 923 patients, adverse events were reported in 6.9% of patients, with no significant difference between cirrhotic and non-cirrhotic patients. Another study with 546 patients reported adverse events in 23% of individuals, with nausea (7%) and headache (4%) being the most common.
Gadolinium-Based Contrast Agents (GBCAs):
The safety of GBCAs is a significant area of research. While generally considered safe, there are known risks, particularly related to gadolinium retention and the stability of the chelate.
| Adverse Event/Concern | Description | Source(s) |
| Acute Adverse Reactions | Overall rate is low (around 0.3%), with most being mild (e.g., rash, hives). | |
| Gadolinium Retention | Trace amounts of gadolinium can be retained in the body, including the brain and bones, for months to years. | |
| Nephrogenic Systemic Fibrosis (NSF) | A rare but serious condition causing fibrosis of the skin and internal organs, primarily in patients with severe renal impairment. | |
| Cellular Toxicity | Free gadolinium ions can induce mitochondrial dysfunction, oxidative stress, and apoptosis. |
The risk of adverse events and gadolinium retention is higher with linear GBCAs compared to the more stable macrocyclic agents.
Conclusion
This compound and gadolinium-based contrast agents represent two distinct classes of MRI contrast media with different strengths and weaknesses.
-
This compound is a valuable tool for dedicated liver and pancreas imaging, offering a strong safety profile and unique information based on hepatocyte function. Its primary limitation is its organ-specificity.
-
Gadolinium-based contrast agents are versatile, general-purpose agents essential for a wide range of MRI applications. However, the potential for gadolinium retention and associated toxicities necessitates careful patient selection and a risk-benefit assessment, particularly with repeated administrations and in patients with renal impairment. The choice of a macrocyclic over a linear agent is generally preferred to minimize these risks.
The selection of an appropriate contrast agent should be based on the specific clinical question, the organ of interest, and the individual patient's health status. Further research into the long-term effects of gadolinium retention and the development of even safer and more effective contrast agents remains a priority in the field of radiology.
References
- 1. This compound | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mangafodipir and Gadolinium-Based Contrast Agents in Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mangafodipir and gadolinium-based contrast agents (GBCAs), focusing on their performance, safety, and underlying mechanisms in magnetic resonance imaging (MRI). The information presented is supported by experimental data to assist researchers and clinicians in making informed decisions regarding contrast agent selection.
Executive Summary
This compound and gadolinium-based contrast agents (GBCAs) are paramagnetic substances used to enhance the contrast of MRI images, thereby improving the visualization and characterization of tissues and lesions. While both serve the same fundamental purpose, they differ significantly in their mechanism of action, biodistribution, clinical applications, and safety profiles. This compound is a hepatobiliary-specific agent, primarily used for liver and pancreas imaging, with a strong safety profile. GBCAs, on the other hand, are more general-purpose extracellular agents, but their use has been associated with concerns regarding gadolinium retention and, in rare cases, nephrogenic systemic fibrosis (NSF). This guide will delve into a detailed comparative analysis of these two classes of contrast agents.
Mechanism of Action
This compound:
This compound consists of manganese(II) ions chelated to the ligand fodipir (dipyridoxyl diphosphate, DPDP)[1][2]. After intravenous administration, the this compound chelate slowly dissociates, and the manganese ions are selectively taken up by functioning hepatocytes and pancreatic tissue[1][3][4]. This uptake into healthy tissue leads to a shortening of the T1 relaxation time, resulting in a brighter signal (positive contrast) on T1-weighted MR images. Tumorous or abnormal tissues, which lack normal hepatocytes, do not take up the manganese and therefore appear darker in comparison to the enhanced surrounding tissue.
dot
Gadolinium-Based Contrast Agents (GBCAs):
GBCAs consist of a gadolinium ion (Gd³⁺) bound to a chelating ligand. These agents are distributed in the extracellular fluid space and do not typically enter cells. They enhance the MRI signal by shortening the T1 relaxation time of adjacent water protons. This effect is nonspecific and occurs in tissues with increased vascularity or disruption of the blood-brain barrier, making them useful for a wide range of applications, including tumor and inflammation imaging.
The toxicity of GBCAs is linked to the release of free Gd³⁺ ions from the chelate. This can lead to cellular damage through various mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis.
dot
Comparative Performance: Efficacy in Liver Imaging
The primary application of this compound is in liver imaging. Several studies have compared its efficacy to that of GBCAs in this context.
| Performance Metric | This compound | Gadolinium-Based Contrast Agents (GBCAs) | Source(s) |
| Signal-to-Noise Ratio (SNR) | Generally provides good liver enhancement. | Can achieve higher SNR, particularly with agents like Gd-BOPTA at higher doses. | |
| Contrast-to-Noise Ratio (CNR) | Can provide high lesion-to-liver CNR. | Variable depending on the specific GBCA and imaging phase. | |
| Lesion Detection | Effective for detecting lesions, especially in the hepatobiliary phase. | Dynamic-phase imaging with GBCAs is highly sensitive for hypervascular lesions. | |
| Lesion Characterization | Useful for differentiating hepatocellular from non-hepatocellular lesions. | Provides detailed information on lesion vascularity and enhancement patterns. |
A study comparing this compound with Gd-BOPTA for liver imaging found that while Gd-BOPTA at a dose of 0.1 mmol/kg resulted in the highest liver SNR, this compound provided the highest lesion-liver CNR, although the difference was not statistically significant. Another study comparing this compound with gadopentetate dimeglumine for the detection of hepatocellular carcinoma concluded that the gadolinium-based agent was superior in terms of diagnostic accuracy and sensitivity.
Experimental Protocols
Experimental Protocol for Comparative Liver Imaging:
A representative experimental protocol for comparing this compound and a GBCA for liver lesion detection and characterization would involve the following steps:
dot
Detailed Methodologies:
-
Patient Population: Patients with known or suspected focal liver lesions.
-
Pre-contrast Imaging:
-
T1-weighted gradient-echo (GRE) sequences (in- and out-of-phase) to assess for fat and iron.
-
T2-weighted turbo spin-echo (TSE) or half-Fourier acquisition single-shot turbo spin-echo (HASTE) for lesion detection and characterization.
-
Diffusion-weighted imaging (DWI) to assess for restricted diffusion in tumors.
-
-
Contrast Administration:
-
This compound: 5 µmol/kg administered as a slow intravenous infusion.
-
Gadolinium-Based Contrast Agent (e.g., Gadoxetate Disodium): 0.025 mmol/kg administered as an intravenous bolus injection.
-
-
Post-contrast Imaging:
-
For GBCAs: Dynamic T1-weighted 3D GRE sequences are acquired during the late arterial (15-25 seconds post-injection), portal venous (around 60 seconds), and equilibrium phases (around 120 seconds).
-
For both: A delayed hepatobiliary phase is acquired 20 minutes (for Gadoxetate Disodium) to 2 hours (for this compound) post-injection using a T1-weighted GRE sequence.
-
-
Image Analysis: Quantitative analysis includes measuring the signal-to-noise ratio (SNR) of the liver parenchyma and the contrast-to-noise ratio (CNR) between lesions and the surrounding liver. Qualitative analysis involves radiologists evaluating lesion detection, delineation, and characterization.
MRI Sequence Parameters (Example for T1-weighted GRE):
| Parameter | Value |
| Repetition Time (TR) | 5.47–8.58 ms |
| Echo Time (TE) | As short as possible |
| Flip Angle | 10–90° (optimized for desired contrast) |
| Matrix Size | 96x96 to 256x256 |
| Slice Thickness | 1.5-3 mm |
Comparative Safety and Tolerability
This compound:
This compound is generally well-tolerated. The most common adverse events are mild and transient.
| Adverse Event | Incidence Rate | Source(s) |
| Any Adverse Event | 6.9% - 23% | |
| Nausea | 7% | |
| Headache | 4% | |
| Injection-site Discomfort (Heat/Flushing) | 69% (discomfort), 49% (heat), 33% (flushing) | |
| Serious Adverse Events | Low, and generally not considered drug-related. |
In a study involving 923 patients, adverse events were reported in 6.9% of patients, with no significant difference between cirrhotic and non-cirrhotic patients. Another study with 546 patients reported adverse events in 23% of individuals, with nausea (7%) and headache (4%) being the most common.
Gadolinium-Based Contrast Agents (GBCAs):
The safety of GBCAs is a significant area of research. While generally considered safe, there are known risks, particularly related to gadolinium retention and the stability of the chelate.
| Adverse Event/Concern | Description | Source(s) |
| Acute Adverse Reactions | Overall rate is low (around 0.3%), with most being mild (e.g., rash, hives). | |
| Gadolinium Retention | Trace amounts of gadolinium can be retained in the body, including the brain and bones, for months to years. | |
| Nephrogenic Systemic Fibrosis (NSF) | A rare but serious condition causing fibrosis of the skin and internal organs, primarily in patients with severe renal impairment. | |
| Cellular Toxicity | Free gadolinium ions can induce mitochondrial dysfunction, oxidative stress, and apoptosis. |
The risk of adverse events and gadolinium retention is higher with linear GBCAs compared to the more stable macrocyclic agents.
Conclusion
This compound and gadolinium-based contrast agents represent two distinct classes of MRI contrast media with different strengths and weaknesses.
-
This compound is a valuable tool for dedicated liver and pancreas imaging, offering a strong safety profile and unique information based on hepatocyte function. Its primary limitation is its organ-specificity.
-
Gadolinium-based contrast agents are versatile, general-purpose agents essential for a wide range of MRI applications. However, the potential for gadolinium retention and associated toxicities necessitates careful patient selection and a risk-benefit assessment, particularly with repeated administrations and in patients with renal impairment. The choice of a macrocyclic over a linear agent is generally preferred to minimize these risks.
The selection of an appropriate contrast agent should be based on the specific clinical question, the organ of interest, and the individual patient's health status. Further research into the long-term effects of gadolinium retention and the development of even safer and more effective contrast agents remains a priority in the field of radiology.
References
- 1. This compound | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Effects of Mangafodipir: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antioxidant effects of Mangafodipir against other alternatives, supported by experimental data and detailed methodologies. The primary focus is on this compound's superoxide (B77818) dismutase (SOD) mimetic activity, a key mechanism contributing to its antioxidant properties.
Comparative Analysis of Antioxidant Activity
While direct comparative data for this compound using common radical scavenging assays like DPPH and ABTS is limited in publicly available literature, its potent SOD mimetic activity has been a primary focus of research. This guide presents available data and outlines the protocols for key in-vitro assays to enable researchers to conduct their own comparative studies.
Table 1: In-Vitro Antioxidant Activity Data
| Compound | Assay | Parameter | Result | Reference |
| This compound (MnDPDP) | Superoxide Dismutase (SOD) Mimetic Activity vs. Catalase Activity | Activity Ratio | 300-fold higher SOD activity than catalase activity | [1] |
| Calthis compound | Myelosuppression Protection (in-vivo) | Efficacy | Significantly more efficacious than this compound at equivalent Mn²+ doses | [2] |
| α-Tocopherol | DPPH Radical Scavenging | IC50 | Greater antioxidant activity than Trolox | [3] |
| Trolox | DPPH Radical Scavenging | IC50 | Less antioxidant activity than α-tocopherol | [3] |
| Ascorbic Acid | Various | Antioxidant Capacity | Varies depending on the assay and conditions | [4] |
Note: IC50 (Inhibitory Concentration 50%) represents the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog.
Key In-Vitro Antioxidant Assays
This section details the experimental protocols for commonly used in-vitro assays to evaluate antioxidant activity.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Method)
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻) generated by the xanthine/xanthine oxidase system. The reduction of cytochrome c by superoxide radicals is monitored spectrophotometrically. A SOD mimetic will inhibit this reduction.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Cytochrome c Solution: 10 mg/mL in phosphate buffer.
-
Xanthine Solution: 1 mM in phosphate buffer.
-
Xanthine Oxidase Solution: 0.1 units/mL in phosphate buffer.
-
Test Compound (this compound) and Standards (e.g., SOD enzyme): Prepare a series of concentrations in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add in the following order:
-
50 µL of phosphate buffer
-
10 µL of Cytochrome c solution
-
20 µL of Xanthine solution
-
10 µL of the test compound or standard solution
-
-
Initiate the reaction by adding 10 µL of Xanthine Oxidase solution to each well.
-
Immediately measure the absorbance at 550 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
The percentage of inhibition of cytochrome c reduction by the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution: 0.1 mM in methanol (B129727) or ethanol (B145695).
-
Test Compound (this compound) and Standards (e.g., Trolox, Ascorbic Acid): Prepare a series of concentrations in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: 7 mM ABTS in water.
-
Potassium Persulfate Solution: 2.45 mM in water.
-
ABTS•⁺ Working Solution: Mix equal volumes of ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound (this compound) and Standards (e.g., Trolox): Prepare a series of concentrations in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound or standard solution to 190 µL of the ABTS•⁺ working solution.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways and Experimental Workflows
The antioxidant activity of this compound, primarily through its SOD mimetic action, can influence cellular signaling pathways involved in oxidative stress response.
SOD Mimetic Activity of this compound
This compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action mimics the function of the endogenous antioxidant enzyme, superoxide dismutase.
Caption: SOD mimetic activity of this compound.
General Experimental Workflow for In-Vitro Antioxidant Assays
The general workflow for evaluating the antioxidant capacity of a compound using in-vitro assays involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in-vitro antioxidant assays.
Potential Involvement of this compound in Cellular Stress Response Pathways
Manganese, the core component of this compound, is known to influence cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nrf2 pathways, which are crucial in the response to oxidative stress. While direct evidence detailing the specific interactions of the intact this compound complex with these pathways is an area of ongoing research, its ability to modulate reactive oxygen species (ROS) levels suggests a potential indirect influence.
Caption: Potential influence of this compound on stress pathways.
References
- 1. Impact of SOD-Mimetic Manganoporphyrins on Spin Trapping of Superoxide and Related Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior Therapeutic Index of Calthis compound in Comparison to this compound as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Antioxidant Effects of Mangafodipir: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antioxidant effects of Mangafodipir against other alternatives, supported by experimental data and detailed methodologies. The primary focus is on this compound's superoxide dismutase (SOD) mimetic activity, a key mechanism contributing to its antioxidant properties.
Comparative Analysis of Antioxidant Activity
While direct comparative data for this compound using common radical scavenging assays like DPPH and ABTS is limited in publicly available literature, its potent SOD mimetic activity has been a primary focus of research. This guide presents available data and outlines the protocols for key in-vitro assays to enable researchers to conduct their own comparative studies.
Table 1: In-Vitro Antioxidant Activity Data
| Compound | Assay | Parameter | Result | Reference |
| This compound (MnDPDP) | Superoxide Dismutase (SOD) Mimetic Activity vs. Catalase Activity | Activity Ratio | 300-fold higher SOD activity than catalase activity | [1] |
| Calthis compound | Myelosuppression Protection (in-vivo) | Efficacy | Significantly more efficacious than this compound at equivalent Mn²+ doses | [2] |
| α-Tocopherol | DPPH Radical Scavenging | IC50 | Greater antioxidant activity than Trolox | [3] |
| Trolox | DPPH Radical Scavenging | IC50 | Less antioxidant activity than α-tocopherol | [3] |
| Ascorbic Acid | Various | Antioxidant Capacity | Varies depending on the assay and conditions | [4] |
Note: IC50 (Inhibitory Concentration 50%) represents the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog.
Key In-Vitro Antioxidant Assays
This section details the experimental protocols for commonly used in-vitro assays to evaluate antioxidant activity.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Method)
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻) generated by the xanthine/xanthine oxidase system. The reduction of cytochrome c by superoxide radicals is monitored spectrophotometrically. A SOD mimetic will inhibit this reduction.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Cytochrome c Solution: 10 mg/mL in phosphate buffer.
-
Xanthine Solution: 1 mM in phosphate buffer.
-
Xanthine Oxidase Solution: 0.1 units/mL in phosphate buffer.
-
Test Compound (this compound) and Standards (e.g., SOD enzyme): Prepare a series of concentrations in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add in the following order:
-
50 µL of phosphate buffer
-
10 µL of Cytochrome c solution
-
20 µL of Xanthine solution
-
10 µL of the test compound or standard solution
-
-
Initiate the reaction by adding 10 µL of Xanthine Oxidase solution to each well.
-
Immediately measure the absorbance at 550 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
The percentage of inhibition of cytochrome c reduction by the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution: 0.1 mM in methanol or ethanol.
-
Test Compound (this compound) and Standards (e.g., Trolox, Ascorbic Acid): Prepare a series of concentrations in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: 7 mM ABTS in water.
-
Potassium Persulfate Solution: 2.45 mM in water.
-
ABTS•⁺ Working Solution: Mix equal volumes of ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound (this compound) and Standards (e.g., Trolox): Prepare a series of concentrations in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound or standard solution to 190 µL of the ABTS•⁺ working solution.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways and Experimental Workflows
The antioxidant activity of this compound, primarily through its SOD mimetic action, can influence cellular signaling pathways involved in oxidative stress response.
SOD Mimetic Activity of this compound
This compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action mimics the function of the endogenous antioxidant enzyme, superoxide dismutase.
Caption: SOD mimetic activity of this compound.
General Experimental Workflow for In-Vitro Antioxidant Assays
The general workflow for evaluating the antioxidant capacity of a compound using in-vitro assays involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in-vitro antioxidant assays.
Potential Involvement of this compound in Cellular Stress Response Pathways
Manganese, the core component of this compound, is known to influence cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nrf2 pathways, which are crucial in the response to oxidative stress. While direct evidence detailing the specific interactions of the intact this compound complex with these pathways is an area of ongoing research, its ability to modulate reactive oxygen species (ROS) levels suggests a potential indirect influence.
Caption: Potential influence of this compound on stress pathways.
References
- 1. Impact of SOD-Mimetic Manganoporphyrins on Spin Trapping of Superoxide and Related Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior Therapeutic Index of Calthis compound in Comparison to this compound as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Mangafodipir MRI Findings with Histopathology: A Comparative Guide
For researchers and drug development professionals, understanding the correlation between advanced imaging techniques and ground-truth histopathology is paramount. This guide provides a comprehensive comparison of Mangafodipir-enhanced Magnetic Resonance Imaging (MRI) findings with histopathological results for the characterization of focal liver lesions. This compound trisodium (B8492382) (formerly sold as Teslascan™) is a hepatobiliary-specific MRI contrast agent.[1] Following intravenous administration, it is taken up by functional hepatocytes, leading to an increased signal intensity on T1-weighted MR images.[2] This differential enhancement between normal liver parenchyma and lesions lacking functional hepatocytes improves lesion detection and characterization.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance of this compound-enhanced MRI in the assessment of liver lesions, with comparisons to other imaging modalities where data is available.
Table 1: Comparison of this compound-Enhanced MRI and Dual-Phase Spiral CT for Liver Lesion Classification (Histopathologically Confirmed Cases)
| Performance Metric | This compound-Enhanced MRI | Dual-Phase Spiral CT |
| Correct Lesion Classification | 74% | 57% |
| Correct Malignant vs. Benign | 85% | 68% |
| Correct Hepatocellular vs. Non-hepatocellular | 90% | 64% |
Data from a multicenter study involving 77 patients with histopathologically confirmed diagnoses.
Table 2: Lesion-to-Liver Contrast-to-Noise Ratio (CNR) Comparison
| Contrast Agent | Mean CNR ± Standard Deviation |
| This compound (5 µmol/kg) | -22.6 ± 2.7 |
| Gd-BOPTA (0.1 mmol/kg) | Not significantly different from this compound |
A higher absolute CNR value indicates better lesion conspicuity.[3]
Correlation of this compound MRI Findings with Histopathology of Liver Lesions
Table 3: MRI Enhancement Patterns and Corresponding Histopathological Features
| Liver Lesion Type | This compound-Enhanced T1-Weighted MRI Findings | Corresponding Histopathological Features |
| Normal Liver | Homogeneous, marked enhancement | Normal hepatocytes with intact function, leading to manganese uptake. |
| Hepatocellular Carcinoma (HCC) | Variable enhancement, often heterogeneous. Well-differentiated HCCs show more enhancement than poorly differentiated ones.[4] | Presence of hepatocytes, but with altered function. Degree of enhancement correlates with the degree of cellular differentiation. Areas with no enhancement often correspond to necrosis, hemorrhage, or fibrous stroma. |
| Metastases | Typically no central enhancement, appearing hypointense relative to the enhanced liver parenchyma. Rim-like enhancement may be seen. | Lack of functional hepatocytes, preventing manganese uptake. Rim enhancement may be due to a hypervascular tumor border or compressed surrounding liver tissue. |
| Focal Nodular Hyperplasia (FNH) | Homogeneous enhancement, often equal to or greater than the surrounding liver parenchyma. | Composed of benign, functional hepatocytes, leading to manganese uptake. May contain a central scar that does not enhance. |
| Hemangioma | No central enhancement. May show peripheral, rim-like enhancement. | Avascular, blood-filled spaces with no hepatocytes. |
| Cholangiocarcinoma | No central enhancement. Rim-like enhancement is common. | Malignant proliferation of bile duct epithelium, lacking hepatocytes for manganese uptake. |
| Cirrhotic Liver | Reduced and heterogeneous enhancement compared to a healthy liver. | Decreased hepatocyte function and fibrosis lead to reduced manganese uptake. Areas of confluent or diffuse fibrosis show decreased enhancement. |
Experimental Protocols
This compound-Enhanced MRI Protocol
A typical protocol for this compound-enhanced MRI of the liver in clinical trials involved the following steps:
-
Patient Preparation: Patients are screened for contraindications, and informed consent is obtained.
-
Pre-contrast Imaging: Standard T1-weighted (e.g., spin-echo or gradient-recalled-echo) and T2-weighted MRI sequences of the liver are acquired.
-
Contrast Administration: this compound trisodium is administered intravenously at a dose of 5 µmol/kg body weight. The infusion is typically performed over a period of 15-20 minutes.
-
Post-contrast Imaging: T1-weighted sequences are repeated at multiple time points after contrast administration, typically starting 15-30 minutes post-infusion. Delayed imaging at 4 to 24 hours may also be performed to assess for specific enhancement patterns.
-
Image Analysis: Quantitative analysis includes the calculation of the signal-to-noise ratio (SNR) in the liver and the contrast-to-noise ratio (CNR) between lesions and the surrounding liver parenchyma. Qualitative analysis involves the visual assessment of lesion enhancement patterns.
Histopathological Analysis Protocol
Following surgical resection or biopsy of liver lesions identified on MRI, a standard histopathological analysis protocol is employed:
-
Tissue Fixation: The tissue specimen is immediately fixed in 10% neutral buffered formalin to prevent autolysis and preserve cellular morphology.
-
Gross Examination: The specimen is macroscopically examined, measured, and sectioned to identify the lesion and its relationship to the surrounding tissue.
-
Tissue Processing: The tissue sections are processed through a series of alcohols and xylene to dehydrate and clear the tissue, followed by embedding in paraffin (B1166041) wax to create a solid block.
-
Sectioning and Staining: The paraffin block is sectioned into thin slices (typically 4-5 micrometers) using a microtome. The sections are then mounted on glass slides and stained with Hematoxylin and Eosin (H&E), the standard stain for visualizing cellular structures.
-
Microscopic Examination: A pathologist examines the stained slides under a microscope to assess the cellular and tissue architecture, nuclear features, and other characteristics to determine the histopathological diagnosis. Special stains or immunohistochemistry may be used for further characterization if needed.
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for cross-validation.
References
- 1. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrast-enhanced MR imaging of the liver: comparison between Gd-BOPTA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of focal liver lesions: use of this compound trisodium (MnDPDP)-enhanced MR images - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mangafodipir MRI Findings with Histopathology: A Comparative Guide
For researchers and drug development professionals, understanding the correlation between advanced imaging techniques and ground-truth histopathology is paramount. This guide provides a comprehensive comparison of Mangafodipir-enhanced Magnetic Resonance Imaging (MRI) findings with histopathological results for the characterization of focal liver lesions. This compound trisodium (formerly sold as Teslascan™) is a hepatobiliary-specific MRI contrast agent.[1] Following intravenous administration, it is taken up by functional hepatocytes, leading to an increased signal intensity on T1-weighted MR images.[2] This differential enhancement between normal liver parenchyma and lesions lacking functional hepatocytes improves lesion detection and characterization.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance of this compound-enhanced MRI in the assessment of liver lesions, with comparisons to other imaging modalities where data is available.
Table 1: Comparison of this compound-Enhanced MRI and Dual-Phase Spiral CT for Liver Lesion Classification (Histopathologically Confirmed Cases)
| Performance Metric | This compound-Enhanced MRI | Dual-Phase Spiral CT |
| Correct Lesion Classification | 74% | 57% |
| Correct Malignant vs. Benign | 85% | 68% |
| Correct Hepatocellular vs. Non-hepatocellular | 90% | 64% |
Data from a multicenter study involving 77 patients with histopathologically confirmed diagnoses.
Table 2: Lesion-to-Liver Contrast-to-Noise Ratio (CNR) Comparison
| Contrast Agent | Mean CNR ± Standard Deviation |
| This compound (5 µmol/kg) | -22.6 ± 2.7 |
| Gd-BOPTA (0.1 mmol/kg) | Not significantly different from this compound |
A higher absolute CNR value indicates better lesion conspicuity.[3]
Correlation of this compound MRI Findings with Histopathology of Liver Lesions
Table 3: MRI Enhancement Patterns and Corresponding Histopathological Features
| Liver Lesion Type | This compound-Enhanced T1-Weighted MRI Findings | Corresponding Histopathological Features |
| Normal Liver | Homogeneous, marked enhancement | Normal hepatocytes with intact function, leading to manganese uptake. |
| Hepatocellular Carcinoma (HCC) | Variable enhancement, often heterogeneous. Well-differentiated HCCs show more enhancement than poorly differentiated ones.[4] | Presence of hepatocytes, but with altered function. Degree of enhancement correlates with the degree of cellular differentiation. Areas with no enhancement often correspond to necrosis, hemorrhage, or fibrous stroma. |
| Metastases | Typically no central enhancement, appearing hypointense relative to the enhanced liver parenchyma. Rim-like enhancement may be seen. | Lack of functional hepatocytes, preventing manganese uptake. Rim enhancement may be due to a hypervascular tumor border or compressed surrounding liver tissue. |
| Focal Nodular Hyperplasia (FNH) | Homogeneous enhancement, often equal to or greater than the surrounding liver parenchyma. | Composed of benign, functional hepatocytes, leading to manganese uptake. May contain a central scar that does not enhance. |
| Hemangioma | No central enhancement. May show peripheral, rim-like enhancement. | Avascular, blood-filled spaces with no hepatocytes. |
| Cholangiocarcinoma | No central enhancement. Rim-like enhancement is common. | Malignant proliferation of bile duct epithelium, lacking hepatocytes for manganese uptake. |
| Cirrhotic Liver | Reduced and heterogeneous enhancement compared to a healthy liver. | Decreased hepatocyte function and fibrosis lead to reduced manganese uptake. Areas of confluent or diffuse fibrosis show decreased enhancement. |
Experimental Protocols
This compound-Enhanced MRI Protocol
A typical protocol for this compound-enhanced MRI of the liver in clinical trials involved the following steps:
-
Patient Preparation: Patients are screened for contraindications, and informed consent is obtained.
-
Pre-contrast Imaging: Standard T1-weighted (e.g., spin-echo or gradient-recalled-echo) and T2-weighted MRI sequences of the liver are acquired.
-
Contrast Administration: this compound trisodium is administered intravenously at a dose of 5 µmol/kg body weight. The infusion is typically performed over a period of 15-20 minutes.
-
Post-contrast Imaging: T1-weighted sequences are repeated at multiple time points after contrast administration, typically starting 15-30 minutes post-infusion. Delayed imaging at 4 to 24 hours may also be performed to assess for specific enhancement patterns.
-
Image Analysis: Quantitative analysis includes the calculation of the signal-to-noise ratio (SNR) in the liver and the contrast-to-noise ratio (CNR) between lesions and the surrounding liver parenchyma. Qualitative analysis involves the visual assessment of lesion enhancement patterns.
Histopathological Analysis Protocol
Following surgical resection or biopsy of liver lesions identified on MRI, a standard histopathological analysis protocol is employed:
-
Tissue Fixation: The tissue specimen is immediately fixed in 10% neutral buffered formalin to prevent autolysis and preserve cellular morphology.
-
Gross Examination: The specimen is macroscopically examined, measured, and sectioned to identify the lesion and its relationship to the surrounding tissue.
-
Tissue Processing: The tissue sections are processed through a series of alcohols and xylene to dehydrate and clear the tissue, followed by embedding in paraffin wax to create a solid block.
-
Sectioning and Staining: The paraffin block is sectioned into thin slices (typically 4-5 micrometers) using a microtome. The sections are then mounted on glass slides and stained with Hematoxylin and Eosin (H&E), the standard stain for visualizing cellular structures.
-
Microscopic Examination: A pathologist examines the stained slides under a microscope to assess the cellular and tissue architecture, nuclear features, and other characteristics to determine the histopathological diagnosis. Special stains or immunohistochemistry may be used for further characterization if needed.
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for cross-validation.
References
- 1. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast-enhanced MRI of the liver with this compound trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrast-enhanced MR imaging of the liver: comparison between Gd-BOPTA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of focal liver lesions: use of this compound trisodium (MnDPDP)-enhanced MR images - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mangafodipir and Other Manganese-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mangafodipir (formerly marketed as Teslascan™) with other manganese-based contrast agents, focusing on key performance metrics supported by experimental data. The content is intended to inform researchers, scientists, and professionals involved in the development of diagnostic imaging agents.
Introduction to Manganese-Based Contrast Agents
Manganese-based contrast agents have emerged as a potential alternative to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), primarily due to concerns about gadolinium deposition in the body.[1][2] Manganese is an essential endogenous element, and its paramagnetic properties, stemming from its five unpaired electrons in the Mn²⁺ state, make it an effective T1 relaxation agent.[3] This guide will focus on the comparison of this compound (Mn-DPDP) with two other representative manganese-based agents: the simple salt manganese chloride (MnCl₂) and a more recent, highly stable chelated agent, Mn-PyC3A.
Mechanism of Action: The Case of this compound
This compound is a chelate of manganese (II) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[4][5] Its mechanism as a contrast agent is indirect. Following intravenous administration, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation. The dephosphorylation of the DPDP ligand is a sequential process, forming Mn dipyridoxyl monophosphate (MnDPMP) and subsequently Mn dipyridoxyl ethylenediamine (B42938) diacetate (MnPLED). Concurrently, transmetallation occurs where the manganese ion (Mn²⁺) is released from the chelate and exchanged with endogenous zinc (Zn²⁺). The released Mn²⁺ is then taken up by hepatocytes and other cells, leading to a shortening of the T1 relaxation time and enhancement of the MR signal in normal tissue. This process allows for the improved visualization of lesions, which typically do not accumulate manganese to the same extent as healthy tissue.
References
A Comparative Guide to Mangafodipir and Other Manganese-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mangafodipir (formerly marketed as Teslascan™) with other manganese-based contrast agents, focusing on key performance metrics supported by experimental data. The content is intended to inform researchers, scientists, and professionals involved in the development of diagnostic imaging agents.
Introduction to Manganese-Based Contrast Agents
Manganese-based contrast agents have emerged as a potential alternative to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), primarily due to concerns about gadolinium deposition in the body.[1][2] Manganese is an essential endogenous element, and its paramagnetic properties, stemming from its five unpaired electrons in the Mn²⁺ state, make it an effective T1 relaxation agent.[3] This guide will focus on the comparison of this compound (Mn-DPDP) with two other representative manganese-based agents: the simple salt manganese chloride (MnCl₂) and a more recent, highly stable chelated agent, Mn-PyC3A.
Mechanism of Action: The Case of this compound
This compound is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[4][5] Its mechanism as a contrast agent is indirect. Following intravenous administration, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation. The dephosphorylation of the DPDP ligand is a sequential process, forming Mn dipyridoxyl monophosphate (MnDPMP) and subsequently Mn dipyridoxyl ethylenediamine diacetate (MnPLED). Concurrently, transmetallation occurs where the manganese ion (Mn²⁺) is released from the chelate and exchanged with endogenous zinc (Zn²⁺). The released Mn²⁺ is then taken up by hepatocytes and other cells, leading to a shortening of the T1 relaxation time and enhancement of the MR signal in normal tissue. This process allows for the improved visualization of lesions, which typically do not accumulate manganese to the same extent as healthy tissue.
References
A Comparative Analysis of Mangafodipir and N-acetylcysteine for the Prevention of Drug-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Drug-induced liver injury (DILI) remains a significant challenge in clinical medicine and drug development, with acetaminophen (B1664979) (APAP) overdose being a leading cause of acute liver failure. The current standard of care, N-acetylcysteine (NAC), is highly effective when administered early, but its efficacy diminishes with delayed treatment. This has spurred the investigation of alternative and complementary therapeutic agents. This guide provides a detailed comparison of the efficacy of Mangafodipir, a superoxide (B77818) dismutase (SOD) mimetic, and the established antidote, N-acetylcysteine, in preventing DILI, with a focus on APAP-induced hepatotoxicity.
Mechanisms of Action: A Tale of Two Pathways
The protective effects of N-acetylcysteine and this compound against drug-induced liver injury stem from their distinct mechanisms of action at the cellular level.
N-acetylcysteine (NAC): Replenishing the Primary Cellular Defense
N-acetylcysteine's primary role in mitigating APAP-induced liver injury is to replenish the hepatic stores of glutathione (B108866) (GSH), a critical antioxidant.[1][2] In cases of APAP overdose, the metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased metabolism of APAP by cytochrome P450 enzymes, predominantly CYP2E1.[2] This process generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with GSH. However, in an overdose scenario, GSH stores are rapidly depleted, allowing NAPQI to bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis. NAC acts as a precursor for cysteine, a key amino acid required for the synthesis of GSH, thereby restoring the cell's ability to neutralize NAPQI. It can also directly bind to and detoxify NAPQI.
This compound: A Direct Scavenger of Superoxide Radicals
This compound and its derivative, calthis compound, function as mimics of the antioxidant enzyme superoxide dismutase (SOD). Their mechanism centers on the direct scavenging of superoxide radicals, which are a major component of the reactive oxygen species (ROS) generated during the oxidative stress phase of DILI. In APAP-induced liver injury, mitochondrial dysfunction is a key event that leads to the excessive production of superoxide. This oxidative stress perpetuates a cycle of cellular damage. By catalytically converting superoxide to less harmful hydrogen peroxide, this compound directly reduces the oxidative burden on the hepatocytes. This mechanism is particularly relevant in later stages of toxicity when significant mitochondrial damage has occurred and NAC's efficacy, which is primarily tied to NAPQI detoxification, may be reduced.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways involved in APAP-induced liver injury and the points of intervention for NAC and this compound.
References
A Comparative Analysis of Mangafodipir and N-acetylcysteine for the Prevention of Drug-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Drug-induced liver injury (DILI) remains a significant challenge in clinical medicine and drug development, with acetaminophen (APAP) overdose being a leading cause of acute liver failure. The current standard of care, N-acetylcysteine (NAC), is highly effective when administered early, but its efficacy diminishes with delayed treatment. This has spurred the investigation of alternative and complementary therapeutic agents. This guide provides a detailed comparison of the efficacy of Mangafodipir, a superoxide dismutase (SOD) mimetic, and the established antidote, N-acetylcysteine, in preventing DILI, with a focus on APAP-induced hepatotoxicity.
Mechanisms of Action: A Tale of Two Pathways
The protective effects of N-acetylcysteine and this compound against drug-induced liver injury stem from their distinct mechanisms of action at the cellular level.
N-acetylcysteine (NAC): Replenishing the Primary Cellular Defense
N-acetylcysteine's primary role in mitigating APAP-induced liver injury is to replenish the hepatic stores of glutathione (GSH), a critical antioxidant.[1][2] In cases of APAP overdose, the metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased metabolism of APAP by cytochrome P450 enzymes, predominantly CYP2E1.[2] This process generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with GSH. However, in an overdose scenario, GSH stores are rapidly depleted, allowing NAPQI to bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis. NAC acts as a precursor for cysteine, a key amino acid required for the synthesis of GSH, thereby restoring the cell's ability to neutralize NAPQI. It can also directly bind to and detoxify NAPQI.
This compound: A Direct Scavenger of Superoxide Radicals
This compound and its derivative, calthis compound, function as mimics of the antioxidant enzyme superoxide dismutase (SOD). Their mechanism centers on the direct scavenging of superoxide radicals, which are a major component of the reactive oxygen species (ROS) generated during the oxidative stress phase of DILI. In APAP-induced liver injury, mitochondrial dysfunction is a key event that leads to the excessive production of superoxide. This oxidative stress perpetuates a cycle of cellular damage. By catalytically converting superoxide to less harmful hydrogen peroxide, this compound directly reduces the oxidative burden on the hepatocytes. This mechanism is particularly relevant in later stages of toxicity when significant mitochondrial damage has occurred and NAC's efficacy, which is primarily tied to NAPQI detoxification, may be reduced.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways involved in APAP-induced liver injury and the points of intervention for NAC and this compound.
References
A Head-to-Head Comparison of Mangafodipir and Edaravone for Neuroprotection
An Objective Guide for Researchers and Drug Development Professionals
In the quest for effective neuroprotective strategies against acute ischemic stroke and neurodegenerative diseases, two molecules, mangafodipir and edaravone, have emerged with distinct antioxidant properties. While direct head-to-head clinical trials are currently unavailable, this guide provides a comprehensive comparison based on existing preclinical and clinical data, focusing on their mechanisms of action, quantitative efficacy, and experimental protocols.
At a Glance: this compound vs. Edaravone
| Feature | This compound | Edaravone |
| Primary Mechanism | Superoxide (B77818) dismutase (SOD) mimetic | Free radical scavenger |
| Key Molecular Actions | Catalytically converts superoxide radicals to hydrogen peroxide. | Scavenges peroxyl radicals, hydroxyl radicals, and peroxynitrite. Modulates the Nrf2 and ferroptosis pathways. |
| Clinical Applications | Previously an MRI contrast agent; investigated as an adjunct to chemotherapy to reduce neurotoxicity. | Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). |
| Route of Administration | Intravenous | Intravenous, Oral |
Mechanisms of Action: A Deeper Dive
This compound: The SOD Mimetic
This compound's neuroprotective effects are primarily attributed to its manganese-dependent superoxide dismutase (SOD) mimetic activity.[1][2] In conditions of oxidative stress, such as cerebral ischemia, there is an overproduction of the superoxide radical (O₂⁻). This compound, containing a manganese (Mn²⁺) ion, mimics the function of the endogenous antioxidant enzyme MnSOD. It catalyzes the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is subsequently detoxified into water by other enzymes like catalase and glutathione (B108866) peroxidase.[3] This action reduces the load of reactive oxygen species (ROS) and mitigates downstream cellular damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mangafodipir and Edaravone for Neuroprotection
An Objective Guide for Researchers and Drug Development Professionals
In the quest for effective neuroprotective strategies against acute ischemic stroke and neurodegenerative diseases, two molecules, mangafodipir and edaravone, have emerged with distinct antioxidant properties. While direct head-to-head clinical trials are currently unavailable, this guide provides a comprehensive comparison based on existing preclinical and clinical data, focusing on their mechanisms of action, quantitative efficacy, and experimental protocols.
At a Glance: this compound vs. Edaravone
| Feature | This compound | Edaravone |
| Primary Mechanism | Superoxide dismutase (SOD) mimetic | Free radical scavenger |
| Key Molecular Actions | Catalytically converts superoxide radicals to hydrogen peroxide. | Scavenges peroxyl radicals, hydroxyl radicals, and peroxynitrite. Modulates the Nrf2 and ferroptosis pathways. |
| Clinical Applications | Previously an MRI contrast agent; investigated as an adjunct to chemotherapy to reduce neurotoxicity. | Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). |
| Route of Administration | Intravenous | Intravenous, Oral |
Mechanisms of Action: A Deeper Dive
This compound: The SOD Mimetic
This compound's neuroprotective effects are primarily attributed to its manganese-dependent superoxide dismutase (SOD) mimetic activity.[1][2] In conditions of oxidative stress, such as cerebral ischemia, there is an overproduction of the superoxide radical (O₂⁻). This compound, containing a manganese (Mn²⁺) ion, mimics the function of the endogenous antioxidant enzyme MnSOD. It catalyzes the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is subsequently detoxified into water by other enzymes like catalase and glutathione peroxidase.[3] This action reduces the load of reactive oxygen species (ROS) and mitigates downstream cellular damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calthis compound [Ca4Mn(DPDP)5], this compound (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mangafodipir's Performance as a Liver Imaging Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mangafodipir's performance as a liver imaging agent against other commercially available alternatives, supported by experimental data. We will delve into the mechanisms of action, present quantitative performance data in clearly structured tables, and provide detailed experimental protocols for key imaging studies.
Introduction to Liver-Specific MRI Contrast Agents
Magnetic Resonance Imaging (MRI) is a cornerstone in the diagnosis and management of focal liver lesions. The diagnostic accuracy of MRI is significantly enhanced by the use of contrast agents. Liver-specific contrast agents offer the advantage of differential enhancement between normal liver parenchyma and pathological lesions, thereby improving lesion detection and characterization. These agents can be broadly categorized based on their mechanism of uptake and primary effect on MR signal.
This compound trisodium (B8492382) , formerly marketed as Teslascan™, is a paramagnetic contrast agent composed of manganese (II) ions chelated to dipyridoxyl diphosphate (B83284) (DPDP).[1][2] After intravenous administration, the manganese is taken up by hepatocytes, leading to a shortening of the T1 relaxation time and a consequent increase in signal intensity (brightness) on T1-weighted images.[2][3][4] This selective uptake by normal liver tissue enhances the contrast with abnormal or cancerous tissues, which exhibit minimal or no manganese uptake.
This guide will compare the performance of this compound with two major classes of alternative liver-specific contrast agents:
-
Gadolinium-based agents with hepatobiliary excretion: Represented here by Gadoxetate disodium (B8443419) (Eovist®/Primovist®), these agents initially distribute in the extracellular fluid and are subsequently taken up by hepatocytes and excreted into the biliary system.
-
Superparamagnetic Iron Oxide (SPIO) agents: Represented here by Ferucarbotran (Resovist®), these agents consist of iron oxide nanoparticles that are taken up by the reticuloendothelial system (RES), primarily the Kupffer cells in the liver.
Mechanism of Action and Cellular Uptake
The differential diagnostic capabilities of these contrast agents stem from their distinct mechanisms of cellular uptake within the liver.
This compound
Following intravenous injection, this compound trisodium dissociates, and the manganese ions are selectively taken up by hepatocytes. This process leads to T1 shortening and enhancement of normal liver parenchyma. Tumors of non-hepatocellular origin and many malignant hepatocellular carcinomas (HCCs) lack this uptake mechanism and therefore appear hypointense relative to the enhanced liver tissue.
Gadoxetate Disodium
Gadoxetate disodium is a gadolinium-based contrast agent that exhibits a dual mechanism of action. It initially distributes in the extracellular space, allowing for dynamic arterial and portal venous phase imaging, similar to conventional gadolinium agents. Subsequently, it is actively transported into hepatocytes by the organic anion-transporting polypeptides OATP1B1 and OATP1B3. This hepatocyte-specific uptake results in enhancement of the liver parenchyma in the hepatobiliary phase, typically 20 minutes post-injection.
Superparamagnetic Iron Oxide (SPIO) Agents (Ferucarbotran)
SPIO agents like Ferucarbotran are composed of iron oxide nanoparticles coated with carboxydextran. After intravenous administration, these particles are recognized as foreign and are cleared from the bloodstream by phagocytosis, primarily by Kupffer cells of the reticuloendothelial system in the liver. This uptake causes a significant shortening of the T2 and T2* relaxation times, leading to a decrease in signal intensity (darkening) of the normal liver parenchyma on T2-weighted images. Liver lesions that lack Kupffer cells, such as metastases and most HCCs, do not accumulate the SPIO particles and thus retain their pre-contrast signal intensity, appearing brighter against the darkened liver background.
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and its alternatives based on published clinical trial data.
Table 1: General Characteristics and Dosing
| Feature | This compound | Gadoxetate Disodium | Ferucarbotran (SPIO) |
| Active Moiety | Manganese (II) ions | Gadolinium | Iron Oxide Nanoparticles |
| Primary Effect | T1 shortening (brightening) | T1 shortening (brightening) | T2/T2* shortening (darkening) |
| Target Cells | Hepatocytes | Hepatocytes | Kupffer Cells |
| Recommended Dose | 5 µmol/kg | 0.025 mmol/kg | 0.04 ml/kg |
| Administration | Slow intravenous infusion | Intravenous bolus injection | Intravenous bolus injection |
Table 2: Performance in Liver Lesion Detection (Sensitivity)
| Study/Lesion Type | This compound | Gadoxetate Disodium | Ferucarbotran (SPIO) |
| Hepatocellular Carcinoma (HCC) | 72.4% | 87.5% (vs. Mn-DPDP) | Superior to CECT for metastases, especially <1cm |
| Small Hepatic Metastases (≤ 2 cm) | Significantly greater detection rate than helical CT | Improves sensitivity for lesions <1 cm in hepatobiliary phase | Significantly superior to CECT for metastases <1 cm |
| Overall Focal Liver Lesions | Comparable or superior to unenhanced MRI and enhanced CT | Increased sensitivity from pre-contrast by 6.2% to 9.9% | Sensitivity ranged from 66% to 100% in a systematic review |
Table 3: Performance in Liver Lesion Characterization
| Study/Parameter | This compound | Gadoxetate Disodium | Ferucarbotran (SPIO) |
| Distinguishing Hepatocellular vs. Non-hepatocellular Lesions | Significantly higher accuracy (Az = 0.897-0.946) than SPIO | High accuracy for FNH (88-99%) and HCC (97%) | Lower accuracy (Az = 0.741-0.833) than this compound |
| Distinguishing Benign vs. Malignant Lesions | Comparable accuracy to SPIO | Correctly characterized more lesions than unenhanced MRI and spiral CT | T2w TSE with SPIO enhancement needed for characterization |
| Overall Diagnostic Accuracy (Az) | 0.716 - 0.766 (lower than SPIO for overall detection) | Not directly compared in the same study | 0.846 - 0.871 (higher than this compound for overall detection) |
Az = Area under the Receiver Operating Characteristic (ROC) curve.
Experimental Protocols
Detailed and standardized imaging protocols are critical for obtaining optimal diagnostic performance from liver-specific contrast agents. Below are representative MRI protocols for each agent.
This compound-Enhanced MRI Protocol
-
Pre-contrast Imaging:
-
T1-weighted in-phase and opposed-phase gradient-echo (GRE) sequences.
-
T2-weighted fast spin-echo (FSE) or turbo spin-echo (TSE) sequences with and without fat suppression.
-
-
Contrast Administration:
-
Intravenous infusion of this compound trisodium at a dose of 5 µmol/kg body weight.
-
-
Post-contrast Imaging:
-
Early Phase (15-30 minutes post-injection): T1-weighted 3D fast low-angle shot (FLASH) sequence with fat saturation.
-
Delayed Phase (optional, up to 24 hours): T1-weighted GRE images can be acquired to assess for delayed enhancement patterns, which may aid in distinguishing hepatocellular from non-hepatocellular lesions.
-
Gadoxetate Disodium-Enhanced MRI Protocol
-
Pre-contrast Imaging:
-
T1-weighted in-phase and opposed-phase GRE sequences.
-
T2-weighted FSE or TSE sequences with fat suppression.
-
Diffusion-weighted imaging (DWI).
-
-
Contrast Administration:
-
Intravenous bolus injection of Gadoxetate disodium at a dose of 0.025 mmol/kg body weight.
-
-
Post-contrast Dynamic Imaging:
-
Late Arterial Phase (15-25 seconds post-injection): 3D T1-weighted GRE sequence.
-
Portal Venous Phase (60 seconds post-injection): 3D T1-weighted GRE sequence.
-
Transitional Phase (3 minutes post-injection): 3D T1-weighted GRE sequence.
-
-
Hepatobiliary Phase Imaging (20 minutes post-injection):
-
3D T1-weighted GRE sequence with fat suppression.
-
Ferucarbotran (SPIO)-Enhanced MRI Protocol
-
Pre-contrast Imaging:
-
T1-weighted GRE sequences.
-
T2-weighted FSE or TSE sequences with and without fat suppression.
-
T2*-weighted GRE sequence.
-
-
Contrast Administration:
-
Intravenous bolus injection of Ferucarbotran at a recommended dose.
-
-
Post-contrast Imaging:
-
Dynamic T1-weighted imaging (optional, for smaller SPIO particles like Ferucarbotran): Can be performed immediately after injection.
-
Delayed Phase (accumulation phase): T2-weighted FSE or TSE with fat suppression and T2*-weighted GRE sequences are acquired after a delay to allow for Kupffer cell uptake.
-
Visualizing Cellular Uptake Mechanisms and Experimental Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.
Conclusion
This compound serves as a valuable T1-enhancing, hepatocyte-specific contrast agent for liver MRI. Its primary strength lies in the characterization of liver lesions, particularly in differentiating those of hepatocellular origin from non-hepatocellular lesions.
In comparison, Gadoxetate disodium offers the advantage of a combined dynamic and hepatobiliary phase acquisition from a single bolus injection, providing both vascular and functional information. Clinical data suggests Gadoxetate disodium may have superior sensitivity for the detection of hepatocellular carcinoma compared to this compound.
SPIO agents, such as Ferucarbotran, operate on a different principle of T2/T2* shortening in Kupffer cells. They have demonstrated high sensitivity, especially for the detection of small metastatic lesions. However, their ability to characterize lesions based on hepatocellular origin is less pronounced compared to this compound.
The choice of a liver-specific contrast agent will depend on the specific clinical question. For comprehensive lesion detection and characterization, agents providing both dynamic and hepatocyte-specific information are often preferred. While this compound is not currently marketed in the US or Europe, understanding its performance benchmarks provides a valuable context for the evaluation of existing and emerging liver imaging agents. Researchers and drug development professionals can leverage this comparative data to inform the design of new contrast agents and imaging protocols.
References
Benchmarking Mangafodipir's Performance as a Liver Imaging Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mangafodipir's performance as a liver imaging agent against other commercially available alternatives, supported by experimental data. We will delve into the mechanisms of action, present quantitative performance data in clearly structured tables, and provide detailed experimental protocols for key imaging studies.
Introduction to Liver-Specific MRI Contrast Agents
Magnetic Resonance Imaging (MRI) is a cornerstone in the diagnosis and management of focal liver lesions. The diagnostic accuracy of MRI is significantly enhanced by the use of contrast agents. Liver-specific contrast agents offer the advantage of differential enhancement between normal liver parenchyma and pathological lesions, thereby improving lesion detection and characterization. These agents can be broadly categorized based on their mechanism of uptake and primary effect on MR signal.
This compound trisodium , formerly marketed as Teslascan™, is a paramagnetic contrast agent composed of manganese (II) ions chelated to dipyridoxyl diphosphate (DPDP).[1][2] After intravenous administration, the manganese is taken up by hepatocytes, leading to a shortening of the T1 relaxation time and a consequent increase in signal intensity (brightness) on T1-weighted images.[2][3][4] This selective uptake by normal liver tissue enhances the contrast with abnormal or cancerous tissues, which exhibit minimal or no manganese uptake.
This guide will compare the performance of this compound with two major classes of alternative liver-specific contrast agents:
-
Gadolinium-based agents with hepatobiliary excretion: Represented here by Gadoxetate disodium (Eovist®/Primovist®), these agents initially distribute in the extracellular fluid and are subsequently taken up by hepatocytes and excreted into the biliary system.
-
Superparamagnetic Iron Oxide (SPIO) agents: Represented here by Ferucarbotran (Resovist®), these agents consist of iron oxide nanoparticles that are taken up by the reticuloendothelial system (RES), primarily the Kupffer cells in the liver.
Mechanism of Action and Cellular Uptake
The differential diagnostic capabilities of these contrast agents stem from their distinct mechanisms of cellular uptake within the liver.
This compound
Following intravenous injection, this compound trisodium dissociates, and the manganese ions are selectively taken up by hepatocytes. This process leads to T1 shortening and enhancement of normal liver parenchyma. Tumors of non-hepatocellular origin and many malignant hepatocellular carcinomas (HCCs) lack this uptake mechanism and therefore appear hypointense relative to the enhanced liver tissue.
Gadoxetate Disodium
Gadoxetate disodium is a gadolinium-based contrast agent that exhibits a dual mechanism of action. It initially distributes in the extracellular space, allowing for dynamic arterial and portal venous phase imaging, similar to conventional gadolinium agents. Subsequently, it is actively transported into hepatocytes by the organic anion-transporting polypeptides OATP1B1 and OATP1B3. This hepatocyte-specific uptake results in enhancement of the liver parenchyma in the hepatobiliary phase, typically 20 minutes post-injection.
Superparamagnetic Iron Oxide (SPIO) Agents (Ferucarbotran)
SPIO agents like Ferucarbotran are composed of iron oxide nanoparticles coated with carboxydextran. After intravenous administration, these particles are recognized as foreign and are cleared from the bloodstream by phagocytosis, primarily by Kupffer cells of the reticuloendothelial system in the liver. This uptake causes a significant shortening of the T2 and T2* relaxation times, leading to a decrease in signal intensity (darkening) of the normal liver parenchyma on T2-weighted images. Liver lesions that lack Kupffer cells, such as metastases and most HCCs, do not accumulate the SPIO particles and thus retain their pre-contrast signal intensity, appearing brighter against the darkened liver background.
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and its alternatives based on published clinical trial data.
Table 1: General Characteristics and Dosing
| Feature | This compound | Gadoxetate Disodium | Ferucarbotran (SPIO) |
| Active Moiety | Manganese (II) ions | Gadolinium | Iron Oxide Nanoparticles |
| Primary Effect | T1 shortening (brightening) | T1 shortening (brightening) | T2/T2* shortening (darkening) |
| Target Cells | Hepatocytes | Hepatocytes | Kupffer Cells |
| Recommended Dose | 5 µmol/kg | 0.025 mmol/kg | 0.04 ml/kg |
| Administration | Slow intravenous infusion | Intravenous bolus injection | Intravenous bolus injection |
Table 2: Performance in Liver Lesion Detection (Sensitivity)
| Study/Lesion Type | This compound | Gadoxetate Disodium | Ferucarbotran (SPIO) |
| Hepatocellular Carcinoma (HCC) | 72.4% | 87.5% (vs. Mn-DPDP) | Superior to CECT for metastases, especially <1cm |
| Small Hepatic Metastases (≤ 2 cm) | Significantly greater detection rate than helical CT | Improves sensitivity for lesions <1 cm in hepatobiliary phase | Significantly superior to CECT for metastases <1 cm |
| Overall Focal Liver Lesions | Comparable or superior to unenhanced MRI and enhanced CT | Increased sensitivity from pre-contrast by 6.2% to 9.9% | Sensitivity ranged from 66% to 100% in a systematic review |
Table 3: Performance in Liver Lesion Characterization
| Study/Parameter | This compound | Gadoxetate Disodium | Ferucarbotran (SPIO) |
| Distinguishing Hepatocellular vs. Non-hepatocellular Lesions | Significantly higher accuracy (Az = 0.897-0.946) than SPIO | High accuracy for FNH (88-99%) and HCC (97%) | Lower accuracy (Az = 0.741-0.833) than this compound |
| Distinguishing Benign vs. Malignant Lesions | Comparable accuracy to SPIO | Correctly characterized more lesions than unenhanced MRI and spiral CT | T2w TSE with SPIO enhancement needed for characterization |
| Overall Diagnostic Accuracy (Az) | 0.716 - 0.766 (lower than SPIO for overall detection) | Not directly compared in the same study | 0.846 - 0.871 (higher than this compound for overall detection) |
Az = Area under the Receiver Operating Characteristic (ROC) curve.
Experimental Protocols
Detailed and standardized imaging protocols are critical for obtaining optimal diagnostic performance from liver-specific contrast agents. Below are representative MRI protocols for each agent.
This compound-Enhanced MRI Protocol
-
Pre-contrast Imaging:
-
T1-weighted in-phase and opposed-phase gradient-echo (GRE) sequences.
-
T2-weighted fast spin-echo (FSE) or turbo spin-echo (TSE) sequences with and without fat suppression.
-
-
Contrast Administration:
-
Intravenous infusion of this compound trisodium at a dose of 5 µmol/kg body weight.
-
-
Post-contrast Imaging:
-
Early Phase (15-30 minutes post-injection): T1-weighted 3D fast low-angle shot (FLASH) sequence with fat saturation.
-
Delayed Phase (optional, up to 24 hours): T1-weighted GRE images can be acquired to assess for delayed enhancement patterns, which may aid in distinguishing hepatocellular from non-hepatocellular lesions.
-
Gadoxetate Disodium-Enhanced MRI Protocol
-
Pre-contrast Imaging:
-
T1-weighted in-phase and opposed-phase GRE sequences.
-
T2-weighted FSE or TSE sequences with fat suppression.
-
Diffusion-weighted imaging (DWI).
-
-
Contrast Administration:
-
Intravenous bolus injection of Gadoxetate disodium at a dose of 0.025 mmol/kg body weight.
-
-
Post-contrast Dynamic Imaging:
-
Late Arterial Phase (15-25 seconds post-injection): 3D T1-weighted GRE sequence.
-
Portal Venous Phase (60 seconds post-injection): 3D T1-weighted GRE sequence.
-
Transitional Phase (3 minutes post-injection): 3D T1-weighted GRE sequence.
-
-
Hepatobiliary Phase Imaging (20 minutes post-injection):
-
3D T1-weighted GRE sequence with fat suppression.
-
Ferucarbotran (SPIO)-Enhanced MRI Protocol
-
Pre-contrast Imaging:
-
T1-weighted GRE sequences.
-
T2-weighted FSE or TSE sequences with and without fat suppression.
-
T2*-weighted GRE sequence.
-
-
Contrast Administration:
-
Intravenous bolus injection of Ferucarbotran at a recommended dose.
-
-
Post-contrast Imaging:
-
Dynamic T1-weighted imaging (optional, for smaller SPIO particles like Ferucarbotran): Can be performed immediately after injection.
-
Delayed Phase (accumulation phase): T2-weighted FSE or TSE with fat suppression and T2*-weighted GRE sequences are acquired after a delay to allow for Kupffer cell uptake.
-
Visualizing Cellular Uptake Mechanisms and Experimental Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.
Conclusion
This compound serves as a valuable T1-enhancing, hepatocyte-specific contrast agent for liver MRI. Its primary strength lies in the characterization of liver lesions, particularly in differentiating those of hepatocellular origin from non-hepatocellular lesions.
In comparison, Gadoxetate disodium offers the advantage of a combined dynamic and hepatobiliary phase acquisition from a single bolus injection, providing both vascular and functional information. Clinical data suggests Gadoxetate disodium may have superior sensitivity for the detection of hepatocellular carcinoma compared to this compound.
SPIO agents, such as Ferucarbotran, operate on a different principle of T2/T2* shortening in Kupffer cells. They have demonstrated high sensitivity, especially for the detection of small metastatic lesions. However, their ability to characterize lesions based on hepatocellular origin is less pronounced compared to this compound.
The choice of a liver-specific contrast agent will depend on the specific clinical question. For comprehensive lesion detection and characterization, agents providing both dynamic and hepatocyte-specific information are often preferred. While this compound is not currently marketed in the US or Europe, understanding its performance benchmarks provides a valuable context for the evaluation of existing and emerging liver imaging agents. Researchers and drug development professionals can leverage this comparative data to inform the design of new contrast agents and imaging protocols.
References
Untangling the Cellular Entry of Mangafodipir: A Comparative Guide to Manganese Transporter Gene Expression
For researchers, scientists, and drug development professionals, understanding the cellular uptake mechanisms of therapeutic and diagnostic agents is paramount. This guide provides a comparative analysis of the correlation between the uptake of mangafodipir, a manganese-based contrast agent, and the gene expression of key manganese transporters. While direct correlative studies are limited, this document synthesizes available experimental data to illuminate the putative relationships that govern this compound's cellular entry and its influence on manganese homeostasis.
This compound, an MRI contrast agent, dissociates in vivo to release paramagnetic manganese ions (Mn²⁺), which are subsequently taken up by various cells. The efficiency of this uptake is intrinsically linked to the expression and activity of manganese transporters. This guide delves into the primary transporters implicated in manganese homeostasis—ZIP8 (SLC39A8), ZIP14 (SLC39A14), and ZnT10 (SLC30A10)—and explores how their gene expression is modulated by manganese levels, offering insights into the potential mechanisms governing this compound uptake.
Comparative Analysis of Manganese Transporter Gene Expression in Response to Manganese Exposure
The following table summarizes findings from various studies on the regulation of key manganese transporters in response to increased intracellular manganese concentrations, which would be expected following this compound administration.
| Transporter | Gene Name | Function | Typical Cellular Localization | Regulation by Increased Manganese | Putative Impact on this compound (Mn²⁺) Uptake |
| ZIP8 | SLC39A8 | Manganese and Zinc Influx | Apical membrane of polarized cells (e.g., hepatocytes, enterocytes)[1] | Upregulation in some models to increase Mn uptake, but can be downregulated in others to prevent toxicity.[2][3] | Increased expression could enhance initial Mn²⁺ uptake from this compound. |
| ZIP14 | SLC39A14 | Manganese and Non-Transferrin Bound Iron Influx | Basolateral membrane of polarized cells (e.g., hepatocytes, enterocytes)[4] | Generally downregulated to limit further Mn influx and prevent toxicity.[2] | Decreased expression would likely reduce Mn²⁺ uptake from this compound over time as a protective mechanism. |
| ZnT10 | SLC30A10 | Manganese Efflux | Apical membrane of polarized cells (e.g., hepatocytes, enterocytes) | Upregulated to promote the removal of excess intracellular manganese. | Increased expression would not directly affect uptake but would enhance the subsequent efflux of Mn²⁺ derived from this compound, contributing to cellular manganese homeostasis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments relevant to studying the correlation between this compound uptake and manganese transporter gene expression.
Manganese Uptake Assay
This protocol is adapted from methods utilizing fluorescent dyes or radiolabeled manganese to quantify intracellular manganese levels.
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells, primary hepatocytes) in 96-well plates and grow to 80-90% confluency.
-
This compound Treatment: Prepare a stock solution of this compound trisodium (B8492382) and dilute it in a serum-free medium to the desired final concentrations.
-
Uptake Measurement:
-
Fluorescent Method (Fura-2 based):
-
Remove the culture medium and wash the cells with a balanced salt solution.
-
Load cells with a manganese-sensitive fluorescent indicator, such as Fura-2 AM.
-
Add the this compound solution to the cells and incubate for various time points.
-
Terminate the uptake by washing the cells with ice-cold stop buffer (e.g., PBS with EDTA).
-
Lyse the cells and measure the fluorescence quenching of Fura-2, which is proportional to the intracellular manganese concentration.
-
-
Radiotracer Method (⁵⁴Mn):
-
Prepare a solution containing ⁵⁴MnCl₂ (as a proxy for Mn²⁺ from this compound).
-
Incubate cells with the ⁵⁴Mn solution for desired time points at 37°C.
-
Stop the uptake by washing with an ice-cold stop buffer.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
-
Data Normalization: Normalize the manganese uptake to the total protein concentration or cell number in each well.
Gene Expression Analysis (qRT-PCR)
This protocol outlines the steps for quantifying the mRNA levels of manganese transporters.
-
Cell Treatment and RNA Extraction: Treat cultured cells with this compound at various concentrations and time points. Following treatment, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (SLC39A8, SLC39A14, SLC30A10) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protein Expression Analysis (Western Blot)
This protocol is for determining the protein levels of the manganese transporters.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to ZIP8, ZIP14, or ZnT10 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Untangling the Cellular Entry of Mangafodipir: A Comparative Guide to Manganese Transporter Gene Expression
For researchers, scientists, and drug development professionals, understanding the cellular uptake mechanisms of therapeutic and diagnostic agents is paramount. This guide provides a comparative analysis of the correlation between the uptake of mangafodipir, a manganese-based contrast agent, and the gene expression of key manganese transporters. While direct correlative studies are limited, this document synthesizes available experimental data to illuminate the putative relationships that govern this compound's cellular entry and its influence on manganese homeostasis.
This compound, an MRI contrast agent, dissociates in vivo to release paramagnetic manganese ions (Mn²⁺), which are subsequently taken up by various cells. The efficiency of this uptake is intrinsically linked to the expression and activity of manganese transporters. This guide delves into the primary transporters implicated in manganese homeostasis—ZIP8 (SLC39A8), ZIP14 (SLC39A14), and ZnT10 (SLC30A10)—and explores how their gene expression is modulated by manganese levels, offering insights into the potential mechanisms governing this compound uptake.
Comparative Analysis of Manganese Transporter Gene Expression in Response to Manganese Exposure
The following table summarizes findings from various studies on the regulation of key manganese transporters in response to increased intracellular manganese concentrations, which would be expected following this compound administration.
| Transporter | Gene Name | Function | Typical Cellular Localization | Regulation by Increased Manganese | Putative Impact on this compound (Mn²⁺) Uptake |
| ZIP8 | SLC39A8 | Manganese and Zinc Influx | Apical membrane of polarized cells (e.g., hepatocytes, enterocytes)[1] | Upregulation in some models to increase Mn uptake, but can be downregulated in others to prevent toxicity.[2][3] | Increased expression could enhance initial Mn²⁺ uptake from this compound. |
| ZIP14 | SLC39A14 | Manganese and Non-Transferrin Bound Iron Influx | Basolateral membrane of polarized cells (e.g., hepatocytes, enterocytes)[4] | Generally downregulated to limit further Mn influx and prevent toxicity.[2] | Decreased expression would likely reduce Mn²⁺ uptake from this compound over time as a protective mechanism. |
| ZnT10 | SLC30A10 | Manganese Efflux | Apical membrane of polarized cells (e.g., hepatocytes, enterocytes) | Upregulated to promote the removal of excess intracellular manganese. | Increased expression would not directly affect uptake but would enhance the subsequent efflux of Mn²⁺ derived from this compound, contributing to cellular manganese homeostasis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments relevant to studying the correlation between this compound uptake and manganese transporter gene expression.
Manganese Uptake Assay
This protocol is adapted from methods utilizing fluorescent dyes or radiolabeled manganese to quantify intracellular manganese levels.
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells, primary hepatocytes) in 96-well plates and grow to 80-90% confluency.
-
This compound Treatment: Prepare a stock solution of this compound trisodium and dilute it in a serum-free medium to the desired final concentrations.
-
Uptake Measurement:
-
Fluorescent Method (Fura-2 based):
-
Remove the culture medium and wash the cells with a balanced salt solution.
-
Load cells with a manganese-sensitive fluorescent indicator, such as Fura-2 AM.
-
Add the this compound solution to the cells and incubate for various time points.
-
Terminate the uptake by washing the cells with ice-cold stop buffer (e.g., PBS with EDTA).
-
Lyse the cells and measure the fluorescence quenching of Fura-2, which is proportional to the intracellular manganese concentration.
-
-
Radiotracer Method (⁵⁴Mn):
-
Prepare a solution containing ⁵⁴MnCl₂ (as a proxy for Mn²⁺ from this compound).
-
Incubate cells with the ⁵⁴Mn solution for desired time points at 37°C.
-
Stop the uptake by washing with an ice-cold stop buffer.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
-
Data Normalization: Normalize the manganese uptake to the total protein concentration or cell number in each well.
Gene Expression Analysis (qRT-PCR)
This protocol outlines the steps for quantifying the mRNA levels of manganese transporters.
-
Cell Treatment and RNA Extraction: Treat cultured cells with this compound at various concentrations and time points. Following treatment, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (SLC39A8, SLC39A14, SLC30A10) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protein Expression Analysis (Western Blot)
This protocol is for determining the protein levels of the manganese transporters.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to ZIP8, ZIP14, or ZnT10 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Independent Validation of Mangafodipir's Superoxide Dismutase Mimetic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mangafodipir's performance as a superoxide (B77818) dismutase (SOD) mimetic, supported by available experimental data and detailed methodologies. This compound, a complex of manganese and the chelating agent fodipir (B38996) (dipyridoxyl diphosphate), has been recognized for its ability to mimic the enzymatic activity of endogenous superoxide dismutase, a critical component of the cellular antioxidant defense system.[1][2] This guide aims to offer a comprehensive overview for researchers and professionals in drug development by summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: A Catalytic Scavenger of Superoxide
This compound's primary mechanism as a SOD mimetic involves the catalytic dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This process is a crucial defense against oxidative stress, as superoxide is a highly reactive oxygen species (ROS) implicated in cellular damage and various pathologies. The manganese ion at the core of the this compound complex cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate this reaction, mirroring the catalytic cycle of native MnSOD.
Comparative Performance and Alternatives
While this compound has demonstrated SOD mimetic activity, the field of antioxidant research includes several other classes of SOD mimetics. A direct quantitative comparison from independent studies is often challenging due to variations in experimental conditions. However, a qualitative comparison with other notable SOD mimetics can provide valuable context.
Calthis compound: A derivative of this compound, calthis compound, has been developed with the aim of improved stability and a better safety profile. It is suggested to have superior therapeutic activity in some contexts.[3] The SOD mimetic activity of this compound is dependent on the manganese remaining complexed with the ligand.[3]
Manganese Porphyrins and Salens: These represent other major classes of Mn-based SOD mimetics. Compounds like EUK-134, a manganese salen complex, have also been extensively studied for their SOD and catalase-like activities.
It is important to note that the in vivo efficacy of SOD mimetics can be influenced by factors such as cellular uptake, bioavailability, and stability, not just the intrinsic catalytic activity.
Quantitative Data Summary
Obtaining standardized, independently validated quantitative data for the SOD mimetic activity of this compound, such as the catalytic rate constant (kcat) and the half-maximal inhibitory concentration (IC50), is challenging from publicly available literature. The table below presents a compilation of available data for this compound and its related compounds for comparative purposes. The data should be interpreted with caution, as experimental conditions can significantly impact these values.
| Compound | Parameter | Value | Assay Method | Reference |
| This compound | SOD Mimetic Activity | Demonstrated | Indirect Assays | |
| Calthis compound | Therapeutic Efficacy | Superior to this compound (in some models) | In vivo studies | |
| EUK-134 | SOD/Catalase Mimetic Activity | Demonstrated | Various in vitro assays |
Experimental Protocols
The most cited method for determining SOD-like activity is the McCord-Fridovich assay . This indirect spectrophotometric assay is based on the competition between the SOD mimetic and a detector molecule for superoxide anions generated in situ.
Principle of the McCord-Fridovich Assay
The assay relies on a system that generates a steady stream of superoxide radicals, typically using xanthine (B1682287) and xanthine oxidase. These superoxide radicals then reduce a detector molecule, most commonly cytochrome c, leading to a measurable change in absorbance at a specific wavelength (e.g., 550 nm). In the presence of an SOD or an SOD mimetic, the superoxide radicals are dismutated, thus inhibiting the reduction of the detector molecule. The degree of inhibition is proportional to the SOD-like activity of the compound being tested.
Generalized Protocol for Assessing SOD Mimetic Activity
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate with 0.1 mM EDTA, pH 7.8).
-
Cytochrome c solution (e.g., 10 mg/mL in buffer).
-
Xanthine solution (e.g., 10 mM in buffer).
-
Xanthine oxidase solution (concentration to be determined empirically to achieve a specific rate of cytochrome c reduction).
-
Test compound (this compound) solutions at various concentrations.
-
-
Assay Procedure:
-
In a cuvette, combine the phosphate buffer, cytochrome c solution, and xanthine solution.
-
Add a specific volume of the test compound solution (or buffer for the control).
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the change in absorbance at 550 nm over a set period (e.g., 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for the control and for each concentration of the test compound.
-
Determine the percentage of inhibition of cytochrome c reduction for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Visualizations
Signaling Pathway of this compound as an SOD Mimetic
References
Independent Validation of Mangafodipir's Superoxide Dismutase Mimetic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mangafodipir's performance as a superoxide dismutase (SOD) mimetic, supported by available experimental data and detailed methodologies. This compound, a complex of manganese and the chelating agent fodipir (dipyridoxyl diphosphate), has been recognized for its ability to mimic the enzymatic activity of endogenous superoxide dismutase, a critical component of the cellular antioxidant defense system.[1][2] This guide aims to offer a comprehensive overview for researchers and professionals in drug development by summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: A Catalytic Scavenger of Superoxide
This compound's primary mechanism as a SOD mimetic involves the catalytic dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This process is a crucial defense against oxidative stress, as superoxide is a highly reactive oxygen species (ROS) implicated in cellular damage and various pathologies. The manganese ion at the core of the this compound complex cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate this reaction, mirroring the catalytic cycle of native MnSOD.
Comparative Performance and Alternatives
While this compound has demonstrated SOD mimetic activity, the field of antioxidant research includes several other classes of SOD mimetics. A direct quantitative comparison from independent studies is often challenging due to variations in experimental conditions. However, a qualitative comparison with other notable SOD mimetics can provide valuable context.
Calthis compound: A derivative of this compound, calthis compound, has been developed with the aim of improved stability and a better safety profile. It is suggested to have superior therapeutic activity in some contexts.[3] The SOD mimetic activity of this compound is dependent on the manganese remaining complexed with the ligand.[3]
Manganese Porphyrins and Salens: These represent other major classes of Mn-based SOD mimetics. Compounds like EUK-134, a manganese salen complex, have also been extensively studied for their SOD and catalase-like activities.
It is important to note that the in vivo efficacy of SOD mimetics can be influenced by factors such as cellular uptake, bioavailability, and stability, not just the intrinsic catalytic activity.
Quantitative Data Summary
Obtaining standardized, independently validated quantitative data for the SOD mimetic activity of this compound, such as the catalytic rate constant (kcat) and the half-maximal inhibitory concentration (IC50), is challenging from publicly available literature. The table below presents a compilation of available data for this compound and its related compounds for comparative purposes. The data should be interpreted with caution, as experimental conditions can significantly impact these values.
| Compound | Parameter | Value | Assay Method | Reference |
| This compound | SOD Mimetic Activity | Demonstrated | Indirect Assays | |
| Calthis compound | Therapeutic Efficacy | Superior to this compound (in some models) | In vivo studies | |
| EUK-134 | SOD/Catalase Mimetic Activity | Demonstrated | Various in vitro assays |
Experimental Protocols
The most cited method for determining SOD-like activity is the McCord-Fridovich assay . This indirect spectrophotometric assay is based on the competition between the SOD mimetic and a detector molecule for superoxide anions generated in situ.
Principle of the McCord-Fridovich Assay
The assay relies on a system that generates a steady stream of superoxide radicals, typically using xanthine and xanthine oxidase. These superoxide radicals then reduce a detector molecule, most commonly cytochrome c, leading to a measurable change in absorbance at a specific wavelength (e.g., 550 nm). In the presence of an SOD or an SOD mimetic, the superoxide radicals are dismutated, thus inhibiting the reduction of the detector molecule. The degree of inhibition is proportional to the SOD-like activity of the compound being tested.
Generalized Protocol for Assessing SOD Mimetic Activity
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM potassium phosphate with 0.1 mM EDTA, pH 7.8).
-
Cytochrome c solution (e.g., 10 mg/mL in buffer).
-
Xanthine solution (e.g., 10 mM in buffer).
-
Xanthine oxidase solution (concentration to be determined empirically to achieve a specific rate of cytochrome c reduction).
-
Test compound (this compound) solutions at various concentrations.
-
-
Assay Procedure:
-
In a cuvette, combine the phosphate buffer, cytochrome c solution, and xanthine solution.
-
Add a specific volume of the test compound solution (or buffer for the control).
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the change in absorbance at 550 nm over a set period (e.g., 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for the control and for each concentration of the test compound.
-
Determine the percentage of inhibition of cytochrome c reduction for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Visualizations
Signaling Pathway of this compound as an SOD Mimetic
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Mangafodipir
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of mangafodipir, a contrast agent previously used for magnetic resonance imaging (MRI). While this compound trisodium (B8492382) is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and minimize environmental impact.[1]
Disposal Procedures for this compound
Unused portions of this compound must be discarded.[2][3] As of 2003, the product did not meet the United States Environmental Protection Agency (EPA) definition of a hazardous waste.[4] However, because it contains manganese, which is listed as a toxic substance, it is prudent to follow disposal procedures for non-hazardous chemical waste rather than disposing of it in standard trash or down the drain.[5]
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before proceeding, always consult your institution's specific waste management guidelines and local regulations. Waste disposal requirements can vary by location.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, when handling this compound.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management protocols.
-
Aqueous Solutions: For this compound in its aqueous solution form, as it was supplied for clinical use, it should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Solid Form: If you are working with this compound in a solid form, it should also be collected in a designated container for non-hazardous solid chemical waste.
-
Labeling: Ensure the waste container is clearly labeled with the contents, including the name "this compound" and the approximate quantity.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not extensively detailed in available safety data sheets, the following information is relevant for handling and safety.
| Parameter | Value | Reference |
| Molecular Formula | C22H27MnN4Na3O14P2 | |
| Molecular Weight | 757.32 g/mol | |
| Acute Toxicity (Intravenous, Mice) | Minimum lethal dose >2000 µmol/kg | |
| Acute Toxicity (Intravenous, Rats & Mice) | Minimum lethal dose > 2000 mg/kg |
Experimental Protocols Cited
The provided information does not contain detailed experimental protocols for disposal. The recommended disposal procedure is based on standard laboratory safety practices for non-hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
In the absence of specific take-back programs for this discontinued (B1498344) product, following these guidelines for non-hazardous chemical waste ensures a safe and compliant disposal process. Always prioritize the guidance provided by your institution's safety and environmental management personnel.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Teslascan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. gehealthcare.co.uk [gehealthcare.co.uk]
- 5. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Guide to the Proper Disposal of Mangafodipir
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of mangafodipir, a contrast agent previously used for magnetic resonance imaging (MRI). While this compound trisodium is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and minimize environmental impact.[1]
Disposal Procedures for this compound
Unused portions of this compound must be discarded.[2][3] As of 2003, the product did not meet the United States Environmental Protection Agency (EPA) definition of a hazardous waste.[4] However, because it contains manganese, which is listed as a toxic substance, it is prudent to follow disposal procedures for non-hazardous chemical waste rather than disposing of it in standard trash or down the drain.[5]
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before proceeding, always consult your institution's specific waste management guidelines and local regulations. Waste disposal requirements can vary by location.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, when handling this compound.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management protocols.
-
Aqueous Solutions: For this compound in its aqueous solution form, as it was supplied for clinical use, it should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Solid Form: If you are working with this compound in a solid form, it should also be collected in a designated container for non-hazardous solid chemical waste.
-
Labeling: Ensure the waste container is clearly labeled with the contents, including the name "this compound" and the approximate quantity.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not extensively detailed in available safety data sheets, the following information is relevant for handling and safety.
| Parameter | Value | Reference |
| Molecular Formula | C22H27MnN4Na3O14P2 | |
| Molecular Weight | 757.32 g/mol | |
| Acute Toxicity (Intravenous, Mice) | Minimum lethal dose >2000 µmol/kg | |
| Acute Toxicity (Intravenous, Rats & Mice) | Minimum lethal dose > 2000 mg/kg |
Experimental Protocols Cited
The provided information does not contain detailed experimental protocols for disposal. The recommended disposal procedure is based on standard laboratory safety practices for non-hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
In the absence of specific take-back programs for this discontinued product, following these guidelines for non-hazardous chemical waste ensures a safe and compliant disposal process. Always prioritize the guidance provided by your institution's safety and environmental management personnel.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Teslascan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. gehealthcare.co.uk [gehealthcare.co.uk]
- 5. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Mangafodipir
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mangafodipir, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Rationale |
| Primary | Gloves | Type: Nitrile or Neoprene gloves are recommended for their broad chemical resistance.[1] Protocol: Double gloving is advised when handling concentrated solutions or for prolonged procedures to minimize the risk of exposure due to tears or punctures. Always inspect gloves for any signs of degradation or damage before use. |
| Eye Protection | Type: Safety goggles with side-shields are mandatory to protect against splashes and aerosols.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. | |
| Secondary | Body Protection | Type: A lab coat or an impervious gown should be worn to protect the skin and personal clothing from contamination.[2] |
| Respiratory | Respirator | Type: For handling the solid form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95, R95, or P95 particulate respirator is recommended.[3] For higher concentrations or in situations with poor ventilation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter may be necessary.[3] |
Note: While one Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, other sources indicate it may cause serious eye irritation and is suspected of damaging an unborn child. Therefore, treating it with a high degree of caution is recommended.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound in a laboratory setting is essential to prevent contamination and exposure.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
-
Donning Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as outlined in the table above. Ensure that gloves are properly fitted and have no visible defects.
-
Preparing the Work Area: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and an eye wash station are readily accessible.
-
Weighing: When weighing solid this compound, use a draft shield to prevent the powder from becoming airborne. Handle with care to avoid creating dust.
-
Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.
-
Transferring: Use appropriate and calibrated equipment for transferring solutions to minimize the risk of spills.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A thorough wipe-down with a suitable laboratory disinfectant or cleaning agent is recommended.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.
III. Hierarchy of Controls: A Framework for Minimizing Risk
The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes the most effective and sustainable solutions.
Hierarchy of Controls for Handling this compound
Caption: The hierarchy of controls, from most to least effective, for managing risks associated with this compound.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous alternative to this compound can be used for your specific application.
-
Engineering Controls: This is the most effective physical control measure. Using a chemical fume hood is a prime example of an engineering control that isolates the hazard from the researcher.
-
Administrative Controls: These are work practices and procedures that reduce exposure. Examples include establishing clear standard operating procedures (SOPs) for handling this compound, providing comprehensive safety training, and restricting access to handling areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should be used in conjunction with the other control measures.
By integrating these safety protocols and protective measures into your laboratory's standard operating procedures, you can create a safer environment for all personnel and contribute to a culture of safety and responsibility in research.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Mangafodipir
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mangafodipir, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Rationale |
| Primary | Gloves | Type: Nitrile or Neoprene gloves are recommended for their broad chemical resistance.[1] Protocol: Double gloving is advised when handling concentrated solutions or for prolonged procedures to minimize the risk of exposure due to tears or punctures. Always inspect gloves for any signs of degradation or damage before use. |
| Eye Protection | Type: Safety goggles with side-shields are mandatory to protect against splashes and aerosols.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. | |
| Secondary | Body Protection | Type: A lab coat or an impervious gown should be worn to protect the skin and personal clothing from contamination.[2] |
| Respiratory | Respirator | Type: For handling the solid form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95, R95, or P95 particulate respirator is recommended.[3] For higher concentrations or in situations with poor ventilation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter may be necessary.[3] |
Note: While one Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, other sources indicate it may cause serious eye irritation and is suspected of damaging an unborn child. Therefore, treating it with a high degree of caution is recommended.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound in a laboratory setting is essential to prevent contamination and exposure.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
-
Donning Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as outlined in the table above. Ensure that gloves are properly fitted and have no visible defects.
-
Preparing the Work Area: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and an eye wash station are readily accessible.
-
Weighing: When weighing solid this compound, use a draft shield to prevent the powder from becoming airborne. Handle with care to avoid creating dust.
-
Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.
-
Transferring: Use appropriate and calibrated equipment for transferring solutions to minimize the risk of spills.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A thorough wipe-down with a suitable laboratory disinfectant or cleaning agent is recommended.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.
III. Hierarchy of Controls: A Framework for Minimizing Risk
The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes the most effective and sustainable solutions.
Hierarchy of Controls for Handling this compound
Caption: The hierarchy of controls, from most to least effective, for managing risks associated with this compound.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous alternative to this compound can be used for your specific application.
-
Engineering Controls: This is the most effective physical control measure. Using a chemical fume hood is a prime example of an engineering control that isolates the hazard from the researcher.
-
Administrative Controls: These are work practices and procedures that reduce exposure. Examples include establishing clear standard operating procedures (SOPs) for handling this compound, providing comprehensive safety training, and restricting access to handling areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should be used in conjunction with the other control measures.
By integrating these safety protocols and protective measures into your laboratory's standard operating procedures, you can create a safer environment for all personnel and contribute to a culture of safety and responsibility in research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
